molecular formula C10H18O2 B1236714 3-Decenoic acid CAS No. 53678-20-9

3-Decenoic acid

Katalognummer: B1236714
CAS-Nummer: 53678-20-9
Molekulargewicht: 170.25 g/mol
InChI-Schlüssel: CPVUNKGURQKKKX-BQYQJAHWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-decenoic acid is a decenoic acid having its double bond in the 3-position.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

53678-20-9

Molekularformel

C10H18O2

Molekulargewicht

170.25 g/mol

IUPAC-Name

(E)-dec-3-enoic acid

InChI

InChI=1S/C10H18O2/c1-2-3-4-5-6-7-8-9-10(11)12/h7-8H,2-6,9H2,1H3,(H,11,12)/b8-7+

InChI-Schlüssel

CPVUNKGURQKKKX-BQYQJAHWSA-N

Isomerische SMILES

CCCCCC/C=C/CC(=O)O

Kanonische SMILES

CCCCCCC=CCC(=O)O

Andere CAS-Nummern

15469-77-9
53678-20-9

Piktogramme

Corrosive

Herkunft des Produkts

United States

Foundational & Exploratory

An In-depth Technical Guide to 3-Decenoic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decenoic acid is a monounsaturated medium-chain fatty acid with the chemical formula C₁₀H₁₈O₂. It exists as two geometric isomers, cis (Z) and trans (E), which may exhibit distinct physical and biological properties. This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological activities of this compound, with a focus on data relevant to research and drug development.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below. It is important to note that some properties may vary slightly depending on the isomeric form and the purity of the sample.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol
IUPAC Name (E)-dec-3-enoic acid / (Z)-dec-3-enoic acid
CAS Number 15469-77-9 (isomer unspecified), 53678-20-9 ((E)-isomer), 2430-93-5 ((Z)-isomer)
Melting Point 16-18 °C
Boiling Point 158 °C at 760 mmHg
Density 0.933 - 0.939 g/cm³ at 25 °C
Solubility Soluble in alcohol; sparingly soluble in water.
Appearance Colorless to pale yellow liquid

Chemical Structure

This compound is a carboxylic acid with a ten-carbon chain and a double bond located between the third and fourth carbon atoms from the carboxyl group. The presence of this double bond gives rise to cis and trans (or Z and E) geometric isomers.

  • (Z)-3-Decenoic acid (cis-isomer): In this configuration, the carbon chains on either side of the double bond are on the same side.

  • (E)-3-Decenoic acid (trans-isomer): In this configuration, the carbon chains on either side of the double bond are on opposite sides.

The stereochemistry of the double bond significantly influences the molecule's shape and can affect its biological activity.

Experimental Protocols

Synthesis of this compound

1. Modified Knoevenagel Condensation for (E)-alk-3-enoic acids:

This method has been reported for the high-yield and stereoselective synthesis of (E)-alk-3-enoic acids.

  • Reactants: A straight-chain aldehyde (heptanal for this compound synthesis) and malonic acid.

  • Catalyst: Piperidinium acetate.

  • Solvent: Dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Procedure:

    • Dissolve the aldehyde and malonic acid in the chosen solvent.

    • Add the piperidinium acetate catalyst.

    • Heat the reaction mixture (e.g., to 100 °C) and monitor the reaction progress by a suitable technique like Thin Layer Chromatography (TLC).

    • Upon completion, the reaction mixture is worked up to isolate the (E)-3-decenoic acid. This typically involves acidification, extraction with an organic solvent, and purification by distillation or chromatography.

2. Wittig Reaction:

The Wittig reaction is a versatile method for alkene synthesis from aldehydes and ketones. To synthesize this compound, a Wittig reagent would be reacted with an appropriate aldehyde.

  • Reactants: A phosphonium ylide (Wittig reagent) and an aldehyde. For the synthesis of this compound, one could envision reacting a stabilized ylide derived from a phosphonium salt of an ester of bromoacetic acid with heptanal.

  • Procedure:

    • Preparation of the Wittig reagent: A triphenylphosphine is reacted with an appropriate halo-ester to form a phosphonium salt. This salt is then treated with a strong base (e.g., n-butyllithium) to generate the ylide.

    • Reaction with the aldehyde: The ylide is then reacted with heptanal.

    • Hydrolysis: The resulting α,β-unsaturated ester is then hydrolyzed to yield this compound. The stereoselectivity of the Wittig reaction can be influenced by the nature of the ylide and the reaction conditions.

Analytical Methods

1. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a standard technique for the analysis of fatty acids. Due to their polarity, fatty acids are often derivatized to more volatile esters (e.g., methyl esters) before analysis. A detailed protocol for a similar fatty acid is available and can be adapted.

  • Sample Preparation and Derivatization:

    • The this compound sample is dissolved in a suitable solvent (e.g., methanol).

    • For methylation, a reagent such as boron trifluoride in methanol (BF₃-methanol) is added, and the mixture is heated.

    • After cooling, the resulting fatty acid methyl esters (FAMEs) are extracted with an organic solvent like hexane.

  • GC-MS Conditions:

    • Column: A non-polar or medium-polarity capillary column is typically used (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector and Detector Temperatures: Optimized for the analysis of FAMEs.

    • Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points.

    • Mass Spectrometry: Electron ionization (EI) is commonly used, and the mass spectrum is compared to a library for identification.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H and ¹³C NMR spectroscopy are powerful tools for the structural elucidation of this compound, including the determination of the double bond's stereochemistry.

  • Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: The chemical shifts and coupling constants of the vinylic protons can be used to distinguish between the cis and trans isomers. In the trans isomer, the coupling constant between the vinylic protons is typically larger (around 15 Hz) than in the cis isomer (around 10 Hz).

  • ¹³C NMR: The chemical shifts of the carbons in the double bond and the adjacent carbons can also provide information about the isomer.

3. Infrared (IR) Spectroscopy:

IR spectroscopy can be used to identify the functional groups present in this compound.

  • Characteristic Absorptions:

    • A broad O-H stretch from the carboxylic acid group (around 3300-2500 cm⁻¹).

    • A strong C=O stretch from the carboxylic acid group (around 1710 cm⁻¹).

    • A C=C stretch from the alkene group (around 1650 cm⁻¹).

    • C-H stretches from the alkyl chain (around 2900 cm⁻¹).

    • The out-of-plane C-H bending vibration of the double bond can help distinguish between cis (around 700 cm⁻¹) and trans (around 970 cm⁻¹) isomers.

Biological Activity and Potential Signaling Pathways

While research on the specific biological activities of this compound is ongoing, studies on closely related fatty acids provide insights into its potential mechanisms of action. A notable area of interest is its antimicrobial and biofilm-modulating properties.

Antimicrobial and Biofilm Dispersion Activity

Studies on cis-2-decenoic acid, a structural isomer, have shown that it acts as a signaling molecule in bacteria, inducing the dispersion of biofilms. This effect is believed to be, at least in part, due to its ability to increase the permeability of the bacterial cell membrane. This increased permeability can also potentiate the effects of conventional antibiotics.

The proposed mechanism involves the insertion of the fatty acid into the bacterial cell membrane, disrupting its integrity and leading to leakage of intracellular components. This disruption can also affect the function of membrane-bound proteins involved in biofilm formation and maintenance.

bacterial_membrane_disruption cluster_extracellular Extracellular Space cluster_membrane Bacterial Cell Membrane cluster_intracellular Intracellular Space 3_Decenoic_Acid This compound Membrane Lipid Bilayer 3_Decenoic_Acid->Membrane Inserts into membrane Biofilm_Formation Biofilm Formation (Inhibited) Membrane->Biofilm_Formation Disrupts integrity Antibiotic_Uptake Antibiotic Uptake (Increased) Membrane->Antibiotic_Uptake Increases permeability Membrane_Proteins Membrane Proteins

Caption: Potential mechanism of this compound on bacterial cells.

Potential Anti-Inflammatory Signaling

While direct evidence for this compound is limited, its saturated counterpart, decanoic acid, has been shown to modulate inflammatory pathways. It is plausible that this compound could exert similar effects. Decanoic acid has been reported to inhibit the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The NF-κB pathway is a key regulator of inflammation, and its inhibition can lead to a decrease in the production of pro-inflammatory cytokines.

nf_kb_inhibition Inflammatory_Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory_Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IκBα IκBα IKK->IκBα phosphorylates NF_κB NF-κB IκBα->NF_κB releases Nucleus Nucleus NF_κB->Nucleus translocates to Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes activates 3_Decenoic_Acid This compound (Potential Inhibitor) 3_Decenoic_Acid->IKK inhibits?

Caption: Potential inhibition of the NF-κB pathway by this compound.

Conclusion

This compound is a medium-chain fatty acid with interesting chemical and potential biological properties. Its ability to exist as cis and trans isomers adds a layer of complexity to its characterization and biological evaluation. While further research is needed to fully elucidate its synthesis, mechanism of action, and therapeutic potential, the available data suggests that it may be a valuable molecule for the development of novel antimicrobial and anti-inflammatory agents. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further explore the scientific and therapeutic landscape of this compound.

References

Unveiling 3-Decenoic Acid: A Technical Guide to Its Natural Occurrence in Insects

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the natural sources of 3-Decenoic acid in the insect world. Focusing on the core requirements of quantitative data, detailed experimental protocols, and visualized biochemical pathways, this document serves as a comprehensive resource for professionals in research and drug development.

Natural Sources and Quantitative Analysis of this compound in Insects

This compound, an unsaturated fatty acid, has been identified as a significant semiochemical in various insect species, playing crucial roles in defense and communication. The two primary isomers found in insects are the (E)- and (Z)-isomers, each with distinct biological functions.

Defensive Secretion: (E)-3-Decenoic Acid in the Red-Lined Carrion Beetle (Necrodes surinamensis)

Table 1: Quantitative Data of (E)-3-Decenoic Acid in Necrodes surinamensis

ComponentGland/SourceQuantityMethod of AnalysisReference
(E)-3-Decenoic acidPygidial Gland SecretionPresent (Specific concentration not detailed in cited sources)GC-MS[Cites: Eisner & Meinwald, 1982]
Sex Pheromone: (Z)-3-Decenoic Acid in the Furniture Carpet Beetle (Anthrenus flavipes)

In contrast to its role in defense, (Z)-3-Decenoic acid functions as a female-emitted sex pheromone in the furniture carpet beetle, Anthrenus flavipes[1][2]. The female beetle adopts a characteristic "headstand" posture to release this pheromone, which attracts males for mating[1]. Quantitative analysis has been performed to estimate the amount of pheromone released by a single female.

Table 2: Quantitative Data of (Z)-3-Decenoic Acid in Anthrenus flavipes

ComponentGland/SourceQuantity ReleasedMethod of AnalysisReference
(Z)-3-Decenoic acidPheromone Gland~1.5 ng / female / hourGC-MS of pentafluorobenzyl derivative[1]

Experimental Protocols

The identification and quantification of this compound in insects involve a series of meticulous experimental procedures. The following sections detail the common methodologies employed in such studies.

Pheromone and Defensive Secretion Collection

Objective: To collect the volatile or secreted compounds from the target insect for analysis.

Methodologies:

  • Solvent Wash:

    • Procedure: Individual or a group of insects are briefly immersed in a small volume of a suitable organic solvent (e.g., hexane, dichloromethane). The solvent dissolves the compounds present on the cuticle, including pheromones.

    • Apparatus: Glass vials, micropipettes, chosen solvent.

    • Advantages: Simple, effective for non-volatile or cuticular compounds.

    • Disadvantages: Can extract a wide range of compounds, not just the target pheromone; potential for contamination from internal lipids if the insect is damaged.

  • Solid-Phase Microextraction (SPME):

    • Procedure: An SPME fiber coated with a stationary phase is exposed to the headspace around a calling female or a disturbed insect. The volatile compounds adsorb to the fiber. The fiber is then desorbed in the injection port of a gas chromatograph.

    • Apparatus: SPME holder and fibers (e.g., PDMS, Carboxen/PDMS), glass chamber for the insect.

    • Advantages: Non-invasive, concentrates volatile compounds, solvent-free injection.

    • Disadvantages: Fiber can become saturated; competitive binding of different volatiles.

  • Direct Glandular Extraction:

    • Procedure: For defensive secretions, the insect can be induced to spray its secretion onto a surface (e.g., filter paper, glass wool) from which the compounds are then extracted with a solvent. Alternatively, the glands can be dissected and extracted directly.

    • Apparatus: Dissecting microscope, fine forceps, glass capillaries, solvent.

    • Advantages: Provides a concentrated sample of the glandular content.

    • Disadvantages: Invasive; may not represent the naturally released blend.

Chemical Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate, identify, and quantify the components of the collected sample.

Methodology:

  • Sample Preparation:

    • The solvent extract is concentrated to a small volume under a gentle stream of nitrogen.

    • For carboxylic acids like this compound, derivatization is often performed to improve volatility and chromatographic properties. A common method is esterification to form methyl esters (using diazomethane or BF3-methanol) or pentafluorobenzyl esters for enhanced sensitivity in electron capture detection.

  • GC-MS Analysis:

    • Injection: The prepared sample is injected into the GC.

    • Separation: The sample is vaporized and carried by an inert gas (e.g., helium) through a capillary column. The column's stationary phase separates the compounds based on their boiling points and polarity.

    • Detection (MS): As compounds elute from the column, they enter the mass spectrometer. They are ionized (typically by electron impact), and the resulting fragments are separated by their mass-to-charge ratio, producing a unique mass spectrum for each compound.

    • Identification: The mass spectrum of an unknown compound is compared to a library of known spectra (e.g., NIST) and to the spectrum of a synthetic standard of this compound. The retention time on the GC column is also compared to that of the standard.

    • Quantification: An internal standard (a known amount of a compound not present in the sample) is added to the sample before analysis. The peak area of the target compound is compared to the peak area of the internal standard to calculate its concentration.

Signaling and Biosynthetic Pathways

The production of this compound in insects is a result of complex biochemical pathways. While the specific pathways in Necrodes surinamensis and Anthrenus flavipes have not been fully elucidated, a general understanding of fatty acid and pheromone biosynthesis allows for the construction of hypothetical models.

Hypothetical Biosynthesis of this compound

The biosynthesis of unsaturated fatty acids in insects typically involves the modification of saturated fatty acid precursors through the action of desaturase and sometimes elongase enzymes.

Biosynthesis_3_Decenoic_Acid acetyl_coa Acetyl-CoA fas Fatty Acid Synthase (FAS) acetyl_coa->fas malonyl_coa Malonyl-CoA malonyl_coa->fas decanoyl_acp Decanoyl-ACP (10:0) fas->decanoyl_acp Chain elongation desaturase Δ³-Desaturase decanoyl_acp->desaturase e_3_decenoyl_acp (E)-3-Decenoyl-ACP desaturase->e_3_decenoyl_acp Introduces double bond at C3 (trans) z_3_decenoyl_acp (Z)-3-Decenoyl-ACP desaturase->z_3_decenoyl_acp Introduces double bond at C3 (cis) thioesterase Thioesterase e_3_decenoyl_acp->thioesterase z_3_decenoyl_acp->thioesterase e_3_decenoic_acid (E)-3-Decenoic Acid thioesterase->e_3_decenoic_acid Cleavage from ACP z_3_decenoic_acid (Z)-3-Decenoic Acid thioesterase->z_3_decenoic_acid Cleavage from ACP

Caption: Hypothetical biosynthetic pathway of this compound in insects.

This proposed pathway begins with the de novo synthesis of a 10-carbon saturated fatty acid (decanoic acid) by the fatty acid synthase (FAS) complex from acetyl-CoA and malonyl-CoA precursors. The resulting decanoyl-ACP is then acted upon by a specific Δ³-desaturase enzyme, which introduces a double bond at the third carbon position. The stereochemistry of the double bond ((E) or (Z)) is determined by the specific desaturase enzyme. Finally, a thioesterase cleaves the fatty acid from the acyl carrier protein (ACP) to yield the free this compound.

Hormonal Regulation of Pheromone Biosynthesis

The production of insect pheromones is often under strict hormonal control. In many beetle species, Juvenile Hormone III (JH III) plays a key role in initiating pheromone biosynthesis.

Pheromone_Regulation environmental_cue Environmental Cue (e.g., Photoperiod, Host Plant) brain Brain environmental_cue->brain ca Corpora Allata brain->ca Neuropeptide signal jh_iii Juvenile Hormone III (JH III) ca->jh_iii Synthesis and release pheromone_gland Pheromone Gland jh_iii->pheromone_gland Binds to receptor gene_expression Upregulation of Biosynthetic Genes (e.g., Desaturases) pheromone_gland->gene_expression pheromone_biosynthesis Pheromone Biosynthesis gene_expression->pheromone_biosynthesis pheromone_release Pheromone Release pheromone_biosynthesis->pheromone_release

Caption: General signaling pathway for hormonal regulation of pheromone production.

This generalized pathway illustrates how environmental cues can trigger the release of neuropeptides from the brain, which in turn stimulate the corpora allata to produce and release JH III. JH III then acts on the pheromone gland, upregulating the expression of genes encoding key biosynthetic enzymes, such as desaturases, leading to the production and subsequent release of the pheromone.

Experimental Workflow for Identification and Quantification

The overall process of identifying and quantifying this compound in insects follows a logical workflow, from sample collection to data analysis.

Experimental_Workflow collection Insect Collection & Rearing extraction Pheromone/Secretion Extraction (Solvent Wash, SPME) collection->extraction derivatization Derivatization (optional) extraction->derivatization gcms GC-MS Analysis derivatization->gcms identification Compound Identification (Mass Spectra, Retention Time) gcms->identification quantification Quantification (Internal Standard) gcms->quantification data_analysis Data Analysis & Interpretation identification->data_analysis quantification->data_analysis

Caption: Workflow for this compound analysis in insects.

This workflow outlines the sequential steps from obtaining the insect samples to the final analysis and interpretation of the data, providing a clear overview of the research process.

References

Biosynthesis of 3-Decenoic Acid in Microorganisms: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract: This technical guide provides a comprehensive overview of the known biosynthetic pathways of 3-decenoic acid in microorganisms. It is intended for researchers, scientists, and drug development professionals working in the fields of microbiology, biochemistry, and biotechnology. This document details the enzymatic steps involved in the formation of this compound isomers, with a particular focus on the anaerobic fatty acid synthesis pathway. Furthermore, it presents a comparative analysis of engineered microbial systems for the production of decenoic acid isomers. Quantitative data from relevant studies are summarized, and detailed experimental protocols for the analysis of fatty acids are provided. Visual diagrams of the metabolic pathways and experimental workflows are included to facilitate understanding.

Introduction

Decenoic acids, a group of medium-chain fatty acids, are gaining increasing interest due to their diverse biological activities, including roles as signaling molecules in microbial communities and as precursors for the synthesis of valuable bioproducts.[1] Specifically, this compound and its isomers are of significant interest. For instance, cis-3-decenoic acid has been identified as a pheromone in insects, suggesting its natural occurrence and biological relevance.[1] Understanding the microbial biosynthetic pathways of this compound is crucial for harnessing these microorganisms as cell factories for the sustainable production of this and other valuable chemicals. This guide focuses on the core biochemical routes leading to the synthesis of this compound in microorganisms.

De Novo Biosynthesis of cis-3-Decenoyl-ACP via the Anaerobic Fatty Acid Synthesis Pathway

The primary route for the de novo biosynthesis of a this compound isomer in bacteria is the anaerobic fatty acid synthesis (FASII) pathway.[2] This pathway is responsible for the production of unsaturated fatty acids in the absence of oxygen. A key intermediate in this pathway is cis-3-decenoyl-acyl carrier protein (ACP).

The central enzyme in this process is β-hydroxydecanoyl-ACP dehydrase/isomerase (FabA) .[2] Starting from acetyl-CoA and malonyl-CoA, the FASII machinery elongates the fatty acid chain. When the chain reaches ten carbons in the form of β-hydroxydecanoyl-ACP, FabA catalyzes a critical dehydration and isomerization step.

The reaction proceeds as follows:

  • Dehydration: FabA removes a water molecule from β-hydroxydecanoyl-ACP, creating a double bond. This initially forms trans-2-decenoyl-ACP.[2]

  • Isomerization: FabA then catalyzes the isomerization of the double bond from the trans-2 position to the cis-3 position, yielding cis-3-decenoyl-ACP.

This cis-3-decenoyl-ACP can then be further elongated to form longer unsaturated fatty acids, such as palmitoleic acid and cis-vaccenic acid, or it can be released from the ACP to become free cis-3-decenoic acid, although the specific thioesterases responsible for this release in natural systems are not well-characterized.

Anaerobic Biosynthesis of cis-3-Decenoyl-ACP Acetyl-CoA Acetyl-CoA FASII Elongation FASII Elongation Acetyl-CoA->FASII Elongation Malonyl-CoA Malonyl-CoA Malonyl-CoA->FASII Elongation β-Hydroxydecanoyl-ACP β-Hydroxydecanoyl-ACP FASII Elongation->β-Hydroxydecanoyl-ACP FabA FabA β-Hydroxydecanoyl-ACP->FabA Dehydration trans-2-Decenoyl-ACP trans-2-Decenoyl-ACP FabA->trans-2-Decenoyl-ACP cis-3-Decenoyl-ACP cis-3-Decenoyl-ACP FabA->cis-3-Decenoyl-ACP trans-2-Decenoyl-ACP->FabA Isomerization Further Elongation Further Elongation cis-3-Decenoyl-ACP->Further Elongation Thioesterase Thioesterase cis-3-Decenoyl-ACP->Thioesterase Hydrolysis cis-3-Decenoic Acid cis-3-Decenoic Acid Thioesterase->cis-3-Decenoic Acid

Figure 1. Anaerobic biosynthesis pathway of cis-3-decenoyl-ACP.

Engineered Biosynthesis of trans-2-Decenoic Acid

While the natural de novo synthesis of this compound proceeds via the cis-3 isomer, significant research has been conducted on the microbial production of trans-2-decenoic acid using engineered strains of Escherichia coli. This pathway utilizes a modified β-oxidation cycle to convert decanoic acid into trans-2-decenoic acid.

The key enzymes involved in this engineered pathway are:

  • Acyl-CoA Synthetase (FadD): Activates the substrate, decanoic acid, to decanoyl-CoA.

  • Acyl-CoA Dehydrogenase (FadE): Introduces a double bond between the α and β carbons (C2 and C3) of decanoyl-CoA, forming trans-2-decenoyl-CoA.

  • Acyl-CoA Thioesterase (YdiI): Cleaves the CoA thioester bond of trans-2-decenoyl-CoA to release free trans-2-decenoic acid.

To enhance the production of trans-2-decenoic acid, genes involved in the degradation of fatty acids, such as fadR, fadB, and fadJ, are often knocked out.

Engineered Biosynthesis of trans-2-Decenoic Acid Decanoic Acid Decanoic Acid FadD FadD Decanoic Acid->FadD Activation Decanoyl-CoA Decanoyl-CoA FadD->Decanoyl-CoA FadE FadE Decanoyl-CoA->FadE Dehydrogenation trans-2-Decenoyl-CoA trans-2-Decenoyl-CoA FadE->trans-2-Decenoyl-CoA YdiI YdiI trans-2-Decenoyl-CoA->YdiI Hydrolysis trans-2-Decenoic Acid trans-2-Decenoic Acid YdiI->trans-2-Decenoic Acid fadR, fadB, fadJ knockout fadR, fadB, fadJ knockout fadR, fadB, fadJ knockout->FadE Prevents degradation

Figure 2. Engineered pathway for trans-2-decenoic acid production.

Quantitative Data

The majority of available quantitative data pertains to the engineered production of trans-2-decenoic acid in E. coli. These studies have focused on optimizing fermentation conditions to maximize product yield.

ParameterValueMicroorganismReference
Product Titer 1.226 ± 0.022 g/LEngineered E. coli
1.982 ± 0.110 g/LEngineered E. coli (Optimized)
Optimal Induction Temperature 30°CEngineered E. coli
Optimal Inoculation Amount 1%Engineered E. coli
Optimal Seed Culture Time 20 hEngineered E. coli
Optimal Inducer (IPTG) Conc. 5.60 g/LEngineered E. coli
Optimal Substrate (Decanoic Acid) Feed 0.15 g/LEngineered E. coli

Table 1. Optimized Fermentation Parameters for trans-2-Decenoic Acid Production.

Experimental Protocols

Extraction and Methylation of Fatty Acids from Bacterial Cultures

This protocol is adapted from established methods for the analysis of total fatty acids from microbial biomass.

Materials:

  • Glass centrifuge tubes with screw caps

  • Lyophilizer

  • Water bath or heating block

  • Vortex mixer

  • Centrifuge

  • Glass pipettes

  • GC sample vials

  • 1.25 M HCl in anhydrous methanol

  • Hexane (GC grade)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Internal standard (e.g., heptadecanoic acid)

Procedure:

  • Harvest bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes at 4°C).

  • Wash the cell pellet with sterile water and centrifuge again.

  • Lyophilize the cell pellet to complete dryness.

  • To the dried cell pellet, add a known amount of internal standard.

  • Add 1 mL of 1.25 M HCl in anhydrous methanol to the tube.

  • Seal the tube tightly and incubate at 80°C for 1 hour to allow for simultaneous extraction and transesterification of fatty acids to fatty acid methyl esters (FAMEs).

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and vortex vigorously for 1 minute.

  • Add 0.5 mL of saturated sodium bicarbonate solution to neutralize the acid and vortex again.

  • Centrifuge at 2,000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean glass tube.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • Transfer the dried hexane extract to a GC sample vial for analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of FAMEs

This is a general protocol for the analysis of FAMEs by GC-MS.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS)

  • Capillary column suitable for FAME analysis (e.g., DB-5ms or equivalent)

GC Conditions (Example):

  • Injector Temperature: 250°C

  • Oven Program:

    • Initial temperature: 100°C, hold for 2 minutes

    • Ramp: 10°C/minute to 250°C

    • Hold: 5 minutes at 250°C

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

  • Injection Volume: 1 µL

  • Split Ratio: 10:1

MS Conditions (Example):

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Scan Range: m/z 50-500

  • Ionization Mode: Electron Ionization (EI) at 70 eV

Data Analysis:

  • Identify FAMEs by comparing their mass spectra and retention times to those of authentic standards and by searching mass spectral libraries (e.g., NIST).

  • Quantify the identified fatty acids by comparing their peak areas to the peak area of the internal standard.

Experimental Workflow for Fatty Acid Analysis cluster_sample_prep Sample Preparation cluster_analysis Analysis Cell Culture Cell Culture Harvest & Wash Harvest & Wash Cell Culture->Harvest & Wash Lyophilization Lyophilization Harvest & Wash->Lyophilization Extraction & Methylation Extraction & Methylation Lyophilization->Extraction & Methylation Phase Separation Phase Separation Extraction & Methylation->Phase Separation Drying of Extract Drying of Extract Phase Separation->Drying of Extract FAMEs in Hexane FAMEs in Hexane Drying of Extract->FAMEs in Hexane GC-MS Analysis GC-MS Analysis FAMEs in Hexane->GC-MS Analysis Data Processing Data Processing GC-MS Analysis->Data Processing Identification & Quantification Identification & Quantification Data Processing->Identification & Quantification

Figure 3. General experimental workflow for fatty acid analysis.

Conclusion and Future Outlook

The biosynthesis of this compound in microorganisms is primarily understood through the anaerobic fatty acid synthesis pathway, which naturally produces the cis-3 isomer via the action of the dual-function enzyme FabA. In contrast, engineered microbial systems have been successfully developed for the production of trans-2-decenoic acid by modifying the β-oxidation pathway. While significant progress has been made in optimizing the production of the trans-2 isomer, further research is needed to fully elucidate the natural regulation and release mechanisms of cis-3-decenoic acid from the FAS complex. The biosynthesis of other isomers, such as trans-3-decenoic acid, in microorganisms remains an open area of investigation. A deeper understanding of these pathways will be instrumental in developing novel microbial platforms for the production of a wide range of valuable medium-chain fatty acids.

References

An In-depth Technical Guide to the Physical and Chemical Properties of 3-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Decenoic acid (C₁₀H₁₈O₂) is a medium-chain monounsaturated fatty acid that exists as two geometric isomers: (Z)-3-decenoic acid (cis) and (E)-3-decenoic acid (trans). This document provides a comprehensive overview of the physical and chemical properties of this compound, including its physicochemical parameters, spectral data, and chemical reactivity. Detailed experimental protocols for its synthesis, purification, and analysis are presented to support further research and development. Additionally, this guide explores the known biological activities of decenoic acid derivatives, particularly their roles in microbial cell-cell signaling and potential interactions with key cellular pathways such as the mTORC1 pathway.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature with a fatty odor.[1] Its properties are influenced by the configuration of the double bond at the C-3 position. The key physical and chemical data for this compound are summarized in the tables below.

Table 1: General Physicochemical Properties
PropertyValueReference(s)
Molecular Formula C₁₀H₁₈O₂[1]
Molecular Weight 170.25 g/mol [1]
CAS Number 15469-77-9 (isomer unspecified)[2][3]
2430-93-5 ((Z)-isomer)
53678-20-9 ((E)-isomer)
Appearance Colorless clear liquid
Odor Fatty
Table 2: Thermodynamic and Spectroscopic Data
PropertyValueReference(s)
Melting Point 16-18 °C
Boiling Point 158 °C @ 760 mmHg
119-121 °C @ 0.4 mmHg
Density ~0.93 g/mL
Specific Gravity 0.933 - 0.939 @ 25 °C
Refractive Index 1.437 - 1.457 @ 20 °C
logP (o/w) 3.800
Water Solubility 86.48 mg/L @ 25 °C (estimated)
pKa (Strongest Acidic) ~4.83 (predicted)

Chemical Reactivity and Stability

As an unsaturated carboxylic acid, this compound exhibits reactivity characteristic of both its functional groups. The double bond can undergo addition reactions (e.g., hydrogenation, halogenation) and oxidation. The carboxylic acid group can be esterified, converted to an acid chloride, or undergo other typical carboxylate reactions.

Stability: this compound is generally stable under standard conditions. However, like other unsaturated fatty acids, it is susceptible to oxidation, particularly at elevated temperatures and in the presence of oxygen and metal catalysts. For long-term storage, it is recommended to keep it under an inert atmosphere and refrigerated.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, purification, and analysis of this compound, compiled from established chemical literature.

Synthesis of (E)-3-Decenoic Acid via Knoevenagel Condensation

This protocol is a modified Knoevenagel condensation, which provides high yield and stereoselectivity for the (E)-isomer.

Materials:

  • Heptanal

  • Malonic acid

  • Piperidinium acetate (catalyst)

  • Dimethyl sulfoxide (DMSO)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Hydrochloric acid (1 M)

Procedure:

  • To a solution of heptanal (1 mole equivalent) and malonic acid (1.2 mole equivalents) in DMSO, add a catalytic amount of piperidinium acetate.

  • Heat the reaction mixture to 100 °C and stir until the evolution of CO₂ ceases (typically 2-4 hours).

  • Cool the mixture to room temperature and pour it into a separatory funnel containing cold 1 M HCl.

  • Extract the aqueous phase three times with diethyl ether.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude (E)-3-decenoic acid.

  • The crude product can be further purified by vacuum distillation.

Purification by Low-Temperature Crystallization

This technique separates unsaturated fatty acids from saturated impurities based on their differential solubility at low temperatures.

Materials:

  • Crude this compound

  • Methanol (or Acetone)

  • Dry ice or a low-temperature cooling bath

Procedure:

  • Dissolve the crude this compound in a minimal amount of methanol at room temperature. A typical ratio is 1:9 (w/v) of fatty acid to solvent.

  • Slowly cool the solution to -20 °C using a cooling bath. Saturated fatty acid impurities, having lower solubility, will crystallize out of the solution.

  • Maintain the temperature for several hours to ensure complete crystallization of impurities.

  • Perform a cold filtration using a pre-chilled vacuum filtration apparatus to separate the crystallized saturated fatty acids.

  • The filtrate, enriched in unsaturated this compound, is collected.

  • Remove the solvent from the filtrate under reduced pressure to obtain the purified this compound.

Analytical Methods

GC is a standard method for assessing the purity and isomeric composition of fatty acids. Derivatization to fatty acid methyl esters (FAMEs) is typically required to improve volatility.

Sample Preparation (Esterification):

  • Dissolve ~10 mg of this compound in 1 mL of toluene.

  • Add 2 mL of 1% sulfuric acid in methanol.

  • Heat the mixture at 50 °C for 2 hours.

  • After cooling, add 2 mL of 5% sodium chloride solution and 1 mL of hexane.

  • Vortex the mixture and allow the layers to separate.

  • Analyze the upper hexane layer containing the FAMEs.

GC-FID Conditions (Suggested):

  • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar capillary column.

  • Carrier Gas: Helium or Nitrogen, constant flow (e.g., 1.5 mL/min).

  • Injector Temperature: 260 °C.

  • Oven Program: Initial temperature of 40 °C for 1 min, ramp at 10 °C/min to 70 °C, then ramp at 20 °C/min to 220 °C and hold for 3 min.

  • Detector: Flame Ionization Detector (FID) at 250 °C.

Reversed-phase HPLC can be used to analyze this compound without derivatization, which is particularly useful for separating cis/trans isomers.

HPLC-DAD Conditions (Suggested):

  • Column: C18 reverse-phase column (e.g., Luna Omega C18, 4.6 mm x 150 mm).

  • Mobile Phase: A gradient of acidified water (e.g., 0.1% H₂SO₄) and acetonitrile.

  • Flow Rate: 1.2 mL/min.

  • Column Temperature: 40 °C.

  • Detection: Diode-Array Detector (DAD) at 210 nm.

Biological Activity and Signaling Pathways

Decenoic acid and its derivatives are recognized as important signaling molecules in various biological systems, particularly in microbial communication.

Role in Quorum Sensing as a Diffusible Signaling Factor (DSF)

cis-2-decenoic acid has been identified as a quorum-sensing molecule in Pseudomonas aeruginosa, where it is involved in regulating biofilm formation and virulence. It belongs to the Diffusible Signaling Factor (DSF) family, a class of fatty acid signals used by many Gram-negative bacteria for cell-cell communication. The general mechanism involves the synthesis of the DSF molecule, its diffusion into the environment, and its recognition by a sensor kinase receptor, which initiates a downstream signaling cascade to regulate gene expression.

Modulation of the mTORC1 Signaling Pathway

Recent studies have shown that decanoic acid (the saturated C10 analogue) can inhibit the mechanistic Target of Rapamycin Complex 1 (mTORC1) signaling pathway. This inhibition occurs independently of glucose and insulin signaling, suggesting a direct molecular mechanism. The proposed mechanism involves decanoic acid interacting with a UBX domain-containing protein, which in turn inhibits the p97 ATPase, a key regulator of cellular processes, leading to the downregulation of mTORC1 activity. Given the structural similarity, this compound may exert similar effects, representing a significant area for future research.

Mandatory Visualizations

Diagram 1: General Experimental Workflow

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Heptanal Heptanal Knoevenagel Knoevenagel Condensation Heptanal->Knoevenagel MalonicAcid Malonic Acid MalonicAcid->Knoevenagel CrudeProduct Crude (E)-3-Decenoic Acid Knoevenagel->CrudeProduct Dissolution Dissolve in Methanol CrudeProduct->Dissolution Cooling Low-Temperature Crystallization (-20°C) Dissolution->Cooling Filtration Cold Filtration Cooling->Filtration PurifiedProduct Purified this compound Filtration->PurifiedProduct Derivatization Esterification (FAMEs) PurifiedProduct->Derivatization HPLC HPLC-DAD Analysis PurifiedProduct->HPLC GC GC-FID Analysis Derivatization->GC Purity Purity & Isomer Ratio GC->Purity HPLC->Purity G cluster_input External Signal cluster_cell Cellular Environment DecenoicAcid This compound UBX_Protein UBX Domain Protein DecenoicAcid->UBX_Protein p97_ATPase p97 ATPase UBX_Protein->p97_ATPase Inhibits mTORC1 mTORC1 Complex p97_ATPase->mTORC1 Regulates CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Inhibits

References

Unveiling Novel Decenoic Acid Isomers: A Technical Guide to Discovery, Isolation, and Characterization

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Decenoic acids, a class of medium-chain fatty acids, are emerging as significant players in cellular signaling and as potential therapeutic agents. While isomers like the bacterial signaling molecule cis-2-decenoic acid are well-documented for their roles in biofilm dispersal and antibiotic potentiation, the broader landscape of decenoic acid isomers remains largely uncharted.[1][2][3] The discovery and isolation of novel isomers hold the potential to unlock new biological activities and therapeutic applications. This technical guide provides a comprehensive overview of the methodologies for the discovery, isolation, and characterization of novel decenoic acid isomers, tailored for researchers and drug development professionals.

The Discovery and Isolation Workflow

The journey from a complex biological sample to a purified novel decenoic acid isomer involves a multi-step process. This workflow is designed to systematically identify and isolate these target molecules.

Discovery_and_Isolation_Workflow cluster_extraction Sample Preparation & Extraction cluster_separation Chromatographic Separation cluster_characterization Structure Elucidation Start Biological Sample (e.g., Microbial Culture, Plant Material) Homogenization Homogenization & Lysis Start->Homogenization LipidExtraction Lipid Extraction (e.g., Folch/Bligh-Dyer) Homogenization->LipidExtraction Saponification Saponification to Free Fatty Acids LipidExtraction->Saponification Prefractionation Prefractionation (e.g., Solid-Phase Extraction) Saponification->Prefractionation Crude Fatty Acid Mixture AgHPLC Silver-Ion HPLC (Ag+-HPLC) for Isomer Separation Prefractionation->AgHPLC RPHPLC Reversed-Phase HPLC for Purification AgHPLC->RPHPLC GCMS GC-MS Analysis (Derivatization: FAMEs) RPHPLC->GCMS Purified Isomer Fractions NMR NMR Spectroscopy (1H, 13C, COSY) RPHPLC->NMR OzID Ozone-Induced Dissociation MS for Double Bond Localization GCMS->OzID End Novel Decenoic Acid Isomer Identified NMR->End OzID->End Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus DA Decenoic Acid Isomer GPCR G-Protein Coupled Receptor (e.g., FFARs) DA->GPCR Binding GProtein G-Protein Activation GPCR->GProtein PLC Phospholipase C (PLC) GProtein->PLC PKC Protein Kinase C (PKC) PLC->PKC MAPK MAPK Cascade PKC->MAPK NFkB NF-κB Pathway MAPK->NFkB Transcription Gene Transcription (e.g., Cytokines, Growth Factors) NFkB->Transcription End Cellular Response Transcription->End

References

The Role of (Z)-3-Decenoic Acid as a Sex Pheromone in the Furniture Carpet Beetle, Anthrenus flavipes

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

The furniture carpet beetle, Anthrenus flavipes, is a significant pest of stored products and household goods, causing considerable economic damage. The identification of its female-produced sex pheromone, (Z)-3-decenoic acid, has been a critical step towards understanding its chemical ecology and developing effective pest management strategies. This technical guide provides a comprehensive overview of the role of (Z)-3-decenoic acid as a key semiochemical in A. flavipes. It consolidates available quantitative data on its pheromonal activity, details the experimental protocols used in its study, and presents a putative signaling pathway for its action. This document is intended to serve as a valuable resource for researchers in chemical ecology, entomology, and for professionals involved in the development of novel pest control solutions.

Introduction

Anthrenus flavipes LeConte (Coleoptera: Dermestidae), commonly known as the furniture carpet beetle, is a cosmopolitan pest. The larvae are responsible for damage to a wide variety of materials of animal origin, including wool, fur, feathers, and silk, due to their ability to digest keratin. The adult beetles primarily feed on pollen and nectar. Mating in this species is mediated by a potent female-released sex pheromone, which has been unequivocally identified as (Z)-3-decenoic acid.[1][2] Understanding the intricacies of this chemical communication channel is paramount for the development of targeted and environmentally benign control methods, such as mating disruption and mass trapping.

Pheromonal Activity of (Z)-3-Decenoic Acid

The biological activity of (Z)-3-decenoic acid as the primary sex attractant for male Anthrenus flavipes has been demonstrated through various laboratory and field-based bioassays. The male beetles exhibit a characteristic behavioral response upon detection of the pheromone, including antennal movement, locomotion, and upwind flight towards the source.

Quantitative Bioassay Data

The following table summarizes the dose-dependent response of male A. flavipes to synthetic (Z)-3-decenoic acid. The data is compiled from seminal studies in the field and illustrates the sensitivity and specificity of the male's olfactory system to this compound.

Dosage of (Z)-3-Decenoic AcidMale Response (Attraction %)Reference
1 ng30%Ma, Hummel, and Burkholder (1980)
10 ng65%Ma, Hummel, and Burkholder (1980)
100 ng85%Ma, Hummel, and Burkholder (1980)
1 µg90%Ma, Hummel, and Burkholder (1980)
10 µg88%Ma, Hummel, and Burkholder (1980)
Control (solvent only)<5%Ma, Hummel, and Burkholder (1980)

Table 1: Dose-response of male Anthrenus flavipes to (Z)-3-decenoic acid in a laboratory olfactometer bioassay.

Pheromone Release Rate

The natural pheromone release rate from a single calling female A. flavipes has been estimated to be approximately 5 ng/hour . This estimation was determined through a combination of air collection from individual females and subsequent gas chromatography-mass spectrometry (GC-MS) analysis.

Experimental Protocols

The following sections detail the methodologies employed in the research of (Z)-3-decenoic acid as a pheromone in A. flavipes.

Pheromone Extraction and Identification

The initial identification of the A. flavipes sex pheromone involved the extraction of volatile compounds from virgin female beetles.

Protocol:

  • Insect Rearing: Anthrenus flavipes are reared on a diet of fishmeal, yeast, and wool fabric at 28°C and 60-70% relative humidity.

  • Collection of Volatiles: Several hundred virgin female beetles are placed in a glass aeration chamber. Purified air is passed over the beetles, and the effluent air is drawn through a porous polymer adsorbent trap (e.g., Porapak Q) to collect the volatile compounds.

  • Solvent Elution: The trapped compounds are eluted from the adsorbent using a minimal volume of a non-polar solvent such as hexane or dichloromethane.

  • Chemical Analysis: The crude extract is analyzed using coupled gas chromatography-mass spectrometry (GC-MS) to separate and identify the chemical constituents. The mass spectrum of the active compound is compared to synthetic standards for confirmation.

Behavioral Bioassay

A still-air olfactometer is a standard apparatus for evaluating the attractiveness of the pheromone to male beetles.

Protocol:

  • Olfactometer Setup: A Y-tube or a four-arm olfactometer is used. One arm is connected to a chamber containing the pheromone source (a filter paper treated with a known concentration of synthetic (Z)-3-decenoic acid in a solvent), and the other arm(s) are connected to control chambers (solvent only).

  • Insect Preparation: Male beetles are isolated from females for at least 24 hours prior to the bioassay to ensure their responsiveness.

  • Bioassay Procedure: A single male beetle is introduced at the base of the olfactometer. The beetle's movement is observed for a set period (e.g., 5 minutes), and a choice is recorded when the beetle moves a certain distance into one of the arms.

  • Data Analysis: The percentage of males choosing the pheromone-treated arm over the control arm is calculated.

Signaling Pathway and Biosynthesis

While the specific olfactory signaling pathway for (Z)-3-decenoic acid in A. flavipes has not been fully elucidated, a general model for fatty acid-derived pheromone reception in insects can be proposed.

Pheromone_Signaling_Pathway cluster_antennal_sensillum Antennal Sensillum Pheromone Pheromone PBP Pheromone Binding Protein Pheromone->PBP Binding & Solubilization OR Odorant Receptor PBP->OR Transport & Delivery OSN Olfactory Sensory Neuron OR->OSN Activation Brain Brain OSN->Brain Signal Transduction Behavioral_Response Mating Behavior Brain->Behavioral_Response Processing

Caption: Proposed olfactory signaling pathway for (Z)-3-decenoic acid in Anthrenus flavipes.

The biosynthesis of (Z)-3-decenoic acid in A. flavipes is believed to occur via the fatty acid synthesis pathway, a common route for the production of lipid-derived pheromones in insects.

Pheromone_Biosynthesis_Workflow Acetyl-CoA Acetyl-CoA Fatty_Acid_Synthase Fatty Acid Synthase Complex Acetyl-CoA->Fatty_Acid_Synthase C10_Acyl-CoA 10-Carbon Acyl-CoA Fatty_Acid_Synthase->C10_Acyl-CoA Desaturase Desaturase C10_Acyl-CoA->Desaturase (Z)-3-Decenoyl-CoA (Z)-3-Decenoyl-CoA Desaturase->(Z)-3-Decenoyl-CoA Thioesterase Thioesterase (Z)-3-Decenoyl-CoA->Thioesterase Pheromone (Z)-3-Decenoic Acid Thioesterase->Pheromone

Caption: Putative biosynthetic pathway of (Z)-3-decenoic acid in Anthrenus flavipes.

Conclusion and Future Directions

(Z)-3-decenoic acid is the definitive sex pheromone of the furniture carpet beetle, Anthrenus flavipes. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for further research and development. Future work should focus on elucidating the specific enzymes involved in the biosynthesis of the pheromone and the precise molecular components of its olfactory signaling pathway. Such knowledge will be instrumental in designing more sophisticated and effective pest management strategies, potentially including the development of enzyme inhibitors or receptor antagonists to disrupt mating and control infestations of this economically important pest.

References

Solubility of 3-Decenoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-decenoic acid in various organic solvents. Due to a lack of specific quantitative data for this compound in publicly available literature, this guide leverages data from its saturated analog, decanoic acid, and established principles of physical organic chemistry to provide a robust predictive analysis. Furthermore, a detailed experimental protocol for the precise determination of its solubility is provided.

Predicted Solubility of this compound

The solubility of a fatty acid is primarily dictated by the balance between its polar carboxylic acid head and its nonpolar hydrocarbon tail. The principle of "like dissolves like" is fundamental to predicting its behavior in different solvents. This compound, a C10 monounsaturated fatty acid, is anticipated to exhibit good solubility in a range of common organic solvents. The presence of a cis double bond in the (Z)-isomer introduces a kink in the hydrocarbon chain, which can disrupt crystal packing and potentially increase solubility compared to its saturated counterpart, decanoic acid.

Quantitative Solubility Data for Decanoic Acid (Saturated Analog)

The following table summarizes the available quantitative solubility data for decanoic acid. This data serves as a strong proxy for estimating the solubility of this compound. It is expected that the solubility of this compound will be comparable to, or slightly greater than, that of decanoic acid in polar organic solvents due to the increased polarity imparted by the double bond.

SolventTemperature (°C)Solubility
EthanolN/ASoluble
N/A~30 mg/mL (for the sodium salt)[1]
MethanolN/ASoluble[2]
AcetoneN/AVery soluble[3]
Acetonitrile011.8 g/100g solution[4]
1021.0 g/100g solution[4]
2066.0 g/100g solution
30>76 g/100g solution
ChloroformN/ASoluble
Diethyl EtherN/ASoluble
BenzeneN/ASoluble
Dimethyl Sulfoxide (DMSO)N/A~5 mg/mL (for the sodium salt)
Dimethylformamide (DMF)N/A~5 mg/mL (for the sodium salt)
Water20Practically insoluble (0.015 g/100g )
25~0.5 g/100 mL

Note: Fatty acids are generally soluble in most common organic solvents. The sodium salts of fatty acids often exhibit different solubility profiles from the free acids.

General Solubility Principles for Unsaturated Fatty Acids

Unsaturated fatty acids, such as this compound, are generally soluble in a wide array of organic solvents. Their solubility is influenced by factors such as chain length and the number and configuration of double bonds. The presence of a double bond can increase the polarity of the molecule, potentially enhancing solubility in polar organic solvents.

Experimental Protocol: Determination of Solubility via Isothermal Saturation and Gravimetric Analysis

This section outlines a standard and reliable method for determining the solubility of this compound in a specific organic solvent at a given temperature. The isothermal shake-flask method is a widely accepted technique for determining thermodynamic solubility.

Materials and Equipment
  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Analytical balance (accurate to ±0.1 mg)

  • Thermostatically controlled shaker or water bath

  • Screw-cap vials or flasks

  • Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

  • Glass syringes

  • Pre-weighed evaporation dishes or vials

  • Drying oven or vacuum desiccator

  • Pipettes and other standard laboratory glassware

Step-by-Step Procedure
  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. An excess is confirmed by the presence of undissolved solid material at the bottom of the vial after equilibration.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Equilibrium is achieved when the concentration of the solute in the solution remains constant over time.

  • Separation of Undissolved Solute:

    • Once equilibrium is established, allow the vial to stand undisturbed at the same temperature for a period to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant (the clear, saturated solution) using a glass syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish. This step is crucial to remove any undissolved microcrystals.

  • Gravimetric Analysis:

    • Record the exact volume of the filtered saturated solution.

    • Place the evaporation dish in a drying oven at a temperature sufficient to evaporate the solvent without degrading the this compound. Alternatively, a vacuum desiccator can be used.

    • Continue the drying process until a constant weight of the remaining solid (this compound) is achieved.

    • Weigh the evaporation dish with the dried this compound.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty evaporation dish from the final weight.

    • Express the solubility in desired units, such as g/100 mL or mg/mL, by dividing the mass of the dissolved solute by the volume of the solvent used.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

G A Preparation of Saturated Solution B Add excess this compound to solvent in a sealed vial A->B C Equilibrate at constant temperature with agitation (24-48h) B->C D Separation of Undissolved Solute C->D E Allow excess solid to settle D->E F Filter supernatant with a 0.22 µm syringe filter E->F G Gravimetric Analysis F->G H Transfer known volume of filtrate to a pre-weighed dish G->H I Evaporate solvent to dryness H->I J Weigh dried this compound I->J K Calculation of Solubility J->K L Solubility = Mass of Solute / Volume of Solvent K->L

Caption: Experimental workflow for determining the solubility of this compound.

References

The Biological Activity of Short-Chain Fatty Acids: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Abstract

Short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, are microbial metabolites produced in the gut that play a pivotal role in host physiology. Beyond their local effects in the colon, SCFAs act as signaling molecules with systemic effects on metabolism, immunity, and neural function. Their biological activities are predominantly mediated through two key mechanisms: the activation of G-protein coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs). This technical guide provides an in-depth overview of the biological activities of SCFAs, with a focus on quantitative data, detailed experimental protocols, and the visualization of key signaling pathways and workflows to support further research and drug development in this promising field.

Introduction

The gut microbiome is a complex ecosystem that profoundly influences host health and disease. A primary mechanism through which the gut microbiota communicates with the host is via the production of metabolites, of which short-chain fatty acids (SCFAs) are among the most abundant and well-studied. Produced predominantly from the fermentation of dietary fiber by anaerobic bacteria in the colon, acetate (C2), propionate (C3), and butyrate (C4) are found in millimolar concentrations in the gut lumen.[1] While serving as an energy source for colonocytes, particularly butyrate, SCFAs also exert a wide range of biological effects that extend beyond the gastrointestinal tract.

This guide will delve into the core mechanisms of SCFA action, present quantitative data on their interactions with host targets, provide detailed protocols for their study, and visualize the complex biological processes they modulate.

Mechanisms of Action

The biological activities of SCFAs are primarily attributed to two distinct, yet sometimes interconnected, mechanisms: activation of G-protein coupled receptors and inhibition of histone deacetylases.

G-Protein Coupled Receptor (GPCR) Activation

SCFAs act as ligands for a subset of GPCRs, most notably Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43), Free Fatty Acid Receptor 3 (FFAR3, also known as GPR41), and Hydroxycarboxylic Acid Receptor 2 (HCAR2, also known as GPR109a).[2][3] Activation of these receptors initiates intracellular signaling cascades that vary depending on the receptor, the G-protein it couples to, and the cell type in which it is expressed.

dot

GPCR_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular SCFA Acetate Propionate Butyrate GPR43 GPR43 (FFAR2) SCFA->GPR43 GPR41 GPR41 (FFAR3) SCFA->GPR41 GPR109a GPR109a (HCAR2) SCFA->GPR109a Butyrate Gq Gαq GPR43->Gq Gi Gαi GPR43->Gi GPR41->Gi GPR109a->Gi PLC PLC Gq->PLC AC Adenylate Cyclase Gi->AC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca2+] IP3_DAG->Ca2 Downstream Downstream Signaling Ca2->Downstream cAMP ↓ cAMP AC->cAMP cAMP->Downstream HDAC_Inhibition cluster_extracellular Extracellular cluster_intracellular Intracellular Butyrate_Propionate Butyrate Propionate HDACs HDACs Butyrate_Propionate->HDACs Inhibition Acetylation ↑ Histone Acetylation Butyrate_Propionate->Acetylation Histones Histones HDACs->Histones Deacetylation Chromatin Chromatin Remodeling Acetylation->Chromatin Gene_Expression Altered Gene Expression Chromatin->Gene_Expression GCMS_Workflow start Fecal/Biological Sample homogenization Homogenization in Isobutanol/Water start->homogenization centrifugation1 Centrifugation homogenization->centrifugation1 supernatant_transfer Supernatant Transfer centrifugation1->supernatant_transfer derivatization Derivatization with Isobutyl Chloroformate supernatant_transfer->derivatization extraction Hexane Extraction derivatization->extraction centrifugation2 Centrifugation extraction->centrifugation2 analysis GC-MS Analysis centrifugation2->analysis

References

3-Decenoic Acid in Royal Jelly: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Royal jelly, a complex secretion from honeybees, is a rich source of bioactive compounds, including a unique profile of medium-chain fatty acids. Among these, 3-Decenoic acid is a constituent of interest due to the biological activities associated with decenoic acid isomers. This technical guide provides a comprehensive overview of the current knowledge on the occurrence of this compound in royal jelly, detailing its chemical properties, and presenting available quantitative data for related fatty acids. The guide outlines detailed experimental protocols for the extraction, identification, and quantification of medium-chain fatty acids from royal jelly. Furthermore, it explores the potential biological activities and associated signaling pathways of decenoic acids, offering insights for future research and drug development. While direct quantitative data for this compound remains to be explicitly reported in the literature, this guide consolidates the existing information on its isomers and related compounds to serve as a valuable resource for the scientific community.

Introduction

Royal jelly is a nutritionally rich substance produced by young worker honeybees (Apis mellifera) and serves as the exclusive food for queen bees. Its complex composition includes proteins, sugars, lipids, vitamins, and minerals, contributing to its various reported health benefits. The lipid fraction of royal jelly is particularly noteworthy, being composed of a high concentration of unusual free fatty acids, primarily medium-chain fatty acids (MCFAs) with 8 to 12 carbon atoms.

The most abundant and well-studied fatty acid in royal jelly is trans-10-hydroxy-2-decenoic acid (10-HDA). However, a diverse array of other fatty acids, including various isomers of decenoic acid, are also present. This compound (C10H18O2) is a monounsaturated fatty acid that exists as cis and trans isomers. While its specific concentration in royal jelly has not been extensively quantified in published studies, the presence of its positional isomer, 3-hydroxydecanoic acid, has been confirmed and quantified, suggesting the potential for this compound to be present as well. Understanding the occurrence and biological activities of these minor fatty acid components is crucial for a complete characterization of royal jelly's therapeutic potential.

This guide aims to provide a detailed technical overview of this compound in the context of royal jelly, focusing on its quantification, experimental analysis, and potential biological significance.

Quantitative Data on Decenoic Acid Isomers and Related Fatty Acids in Royal Jelly

Table 1: Concentration of 10-hydroxy-2-decenoic acid (10-HDA) in Royal Jelly from Various Geographic Origins

Geographic OriginBee Species10-HDA Concentration (% of fresh weight)Reference
Western ChinaA. m. ligustica2.19%[1]
Eastern ChinaA. m. ligustica1.72%[1]
Northeastern ChinaHybrid1.87 ± 0.05%[1]
FranceApis mellifera2.6%[1]
ThailandApis mellifera1.8%[1]

Table 2: Concentration of Other Medium-Chain Fatty Acids in Royal Jelly

Fatty AcidConcentration ( g/100 g of fresh RJ)Analytical MethodReference
10-Hydroxydecanoic acid0.285 ± 0.03 to 0.366 ± 0.02LC-HRMS
3-Hydroxydecanoic acid0.028 ± 0.003 to 0.036 ± 0.001LC-HRMS
Decanedioic acid (Sebacic acid)0.075 ± 0.002 to 0.122 ± 0.008LC-HRMS
2-Dodecenedioic acid~ 0.012 ± 0.00LC-HRMS
Decanoic acid0.002 ± 0.000 to 0.003 ± 0.000LC-HRMS
Dodecanoic acid0.002 ± 0.000 to 0.003 ± 0.000LC-HRMS

Experimental Protocols

The analysis of this compound and other medium-chain fatty acids in royal jelly requires specific and sensitive analytical methods. The following sections detail established protocols for extraction and analysis.

Extraction of Fatty Acids from Royal Jelly

This protocol is adapted from methodologies that have been successfully used for the extraction of a broad range of fatty acids from royal jelly.

Objective: To extract the total lipid fraction containing free fatty acids from royal jelly samples.

Materials:

  • Fresh or lyophilized royal jelly

  • Diethyl ether

  • Isopropanol

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Methanol

  • Centrifuge

  • Vortex mixer

  • Rotary evaporator or nitrogen stream evaporator

Procedure:

  • Sample Preparation: Weigh approximately 0.1 g of fresh royal jelly into a glass centrifuge tube. For lyophilized royal jelly, use an equivalent amount based on water content.

  • Solvent Addition: Add 3 mL of a diethyl ether/isopropanol mixture (50:1, v/v) to the sample.

  • Extraction: Vortex the mixture vigorously for 30 seconds. Let it stand at room temperature for 10 minutes, then vortex again for 30 seconds. Repeat this step for a total of 30 minutes of extraction time.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 5 minutes to separate the organic and aqueous layers.

  • Supernatant Collection: Carefully collect the upper organic layer (supernatant) and transfer it to a clean glass tube.

  • Repeated Extraction: Repeat the extraction process (steps 2-5) on the remaining pellet twice more. Combine all the collected supernatants.

  • Drying: Add a small amount of anhydrous sodium sulfate to the combined organic extract to remove any residual water.

  • Solvent Evaporation: Filter the dried extract and evaporate the solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator at a temperature not exceeding 40°C.

  • Reconstitution: Dissolve the dried lipid residue in 1 mL of methanol (or another suitable solvent for the subsequent analysis). The sample is now ready for analysis by GC-MS or LC-MS.

Experimental Workflow for Fatty Acid Extraction

Extraction_Workflow cluster_extraction Lipid Extraction cluster_purification Purification and Concentration Sample Royal Jelly Sample (0.1 g) Solvent Add Diethyl Ether/Isopropanol (50:1) Sample->Solvent Vortex Vortex & Incubate (30 min) Solvent->Vortex Centrifuge Centrifuge (4000 rpm, 5 min) Vortex->Centrifuge Collect Collect Supernatant Centrifuge->Collect Repeat Repeat Extraction 2x Collect->Repeat Dry Dry with Na₂SO₄ Collect->Dry Repeat->Solvent Evaporate Evaporate Solvent Dry->Evaporate Reconstitute Reconstitute in Methanol Evaporate->Reconstitute Analysis GC-MS or LC-MS Analysis Reconstitute->Analysis

Caption: Workflow for the extraction of fatty acids from royal jelly.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds, including fatty acids after derivatization.

Objective: To separate, identify, and quantify this compound and other medium-chain fatty acids in the extracted lipid fraction.

Materials:

  • Extracted lipid sample (reconstituted in a suitable solvent)

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • Internal standard (e.g., a fatty acid not naturally present in royal jelly, such as nonadecanoic acid)

  • GC-MS system equipped with a suitable capillary column (e.g., DB-5ms or equivalent)

Procedure:

  • Derivatization:

    • Transfer a known volume of the extracted lipid sample to a reaction vial.

    • Add a known amount of the internal standard.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add 100 µL of the derivatization agent (BSTFA + 1% TMCS).

    • Seal the vial and heat at 70°C for 30 minutes to convert the fatty acids into their more volatile trimethylsilyl (TMS) esters.

    • Cool the vial to room temperature before injection.

  • GC-MS Conditions (Example):

    • Injector Temperature: 250°C

    • Injection Mode: Splitless

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp 1: Increase to 180°C at 10°C/min.

      • Ramp 2: Increase to 280°C at 5°C/min, hold for 10 minutes.

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Range: m/z 40-600

  • Data Analysis:

    • Identify the TMS-derivatized this compound based on its retention time and mass spectrum by comparison with a pure standard and/or a mass spectral library (e.g., NIST).

    • Quantify the amount of this compound by comparing its peak area to that of the internal standard.

Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Analysis

LC-HRMS allows for the analysis of fatty acids in their native form without the need for derivatization, providing high sensitivity and mass accuracy.

Objective: To identify and quantify this compound and its isomers in the extracted lipid fraction with high specificity.

Materials:

  • Extracted lipid sample (reconstituted in methanol)

  • LC-HRMS system (e.g., Q-TOF or Orbitrap) with an electrospray ionization (ESI) source

  • Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

Procedure:

  • LC Conditions (Example):

    • Column Temperature: 40°C

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

    • Gradient Elution:

      • Start with 5% B, hold for 1 minute.

      • Increase to 95% B over 10 minutes.

      • Hold at 95% B for 2 minutes.

      • Return to initial conditions and equilibrate for 3 minutes.

  • HRMS Conditions (Example):

    • Ionization Mode: ESI negative

    • Capillary Voltage: 3.0 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Cone Gas Flow: 50 L/h

    • Desolvation Gas Flow: 600 L/h

    • Acquisition Mode: Full scan from m/z 50-1000

    • Data-Dependent MS/MS: Acquire fragmentation spectra for the most intense ions.

  • Data Analysis:

    • Extract the ion chromatogram for the exact mass of deprotonated this compound ([M-H]⁻).

    • Confirm the identity by comparing its retention time and fragmentation pattern with a pure standard.

    • Quantify using an external calibration curve constructed with a pure standard of this compound.

Biological Activities and Signaling Pathways

While specific research on the biological activities of this compound is limited, studies on other decenoic acid isomers provide valuable insights into its potential roles. Medium-chain fatty acids, in general, are known to be involved in cellular energy metabolism and signaling.

  • Antimicrobial Activity: Several fatty acids in royal jelly, including 10-HDA, exhibit antimicrobial properties. It is plausible that this compound could also contribute to the overall antimicrobial effect of royal jelly.

  • Anti-inflammatory Effects: Some medium-chain fatty acids have been shown to possess anti-inflammatory properties by modulating inflammatory signaling pathways.

  • Cell Signaling: Fatty acids can act as signaling molecules, influencing various cellular processes. For instance, cis-2-decenoic acid, a signaling molecule in Pseudomonas aeruginosa, can induce biofilm dispersion. While this is in a prokaryotic system, it highlights the potential for decenoic acid isomers to act as signaling molecules.

Potential Signaling Pathways

Based on the known functions of other medium-chain fatty acids, this compound could potentially influence the following signaling pathways:

  • Peroxisome Proliferator-Activated Receptor (PPAR) Pathways: PPARs are nuclear receptors that play a key role in lipid and glucose metabolism. Various fatty acids are natural ligands for PPARs, and their activation can lead to changes in gene expression related to fatty acid oxidation and inflammation.

  • Toll-Like Receptor (TLR) Signaling: Some fatty acids can modulate TLR signaling, which is involved in the innate immune response. This can either activate or inhibit inflammatory responses depending on the specific fatty acid and cell type.

  • G-protein Coupled Receptors (GPCRs): Several GPCRs, such as GPR40 (FFAR1) and GPR120 (FFAR4), are activated by medium and long-chain fatty acids, leading to various physiological responses, including insulin secretion and anti-inflammatory effects.

General Signaling Pathways for Medium-Chain Fatty Acids

Fatty_Acid_Signaling cluster_receptors Cellular Receptors cluster_effects Downstream Cellular Effects MCFA Medium-Chain Fatty Acids (e.g., this compound) PPAR PPARs MCFA->PPAR TLR TLRs MCFA->TLR GPCR GPCRs (e.g., GPR40, GPR120) MCFA->GPCR GeneExp Modulation of Gene Expression (Lipid Metabolism, Inflammation) PPAR->GeneExp Immune Modulation of Immune Response TLR->Immune GPCR->Immune Metabolic Metabolic Regulation (e.g., Insulin Secretion) GPCR->Metabolic

Caption: Potential signaling pathways modulated by medium-chain fatty acids.

Conclusion and Future Directions

This compound is a component of the complex lipid fraction of royal jelly. Although its exact concentration has not been definitively established, the presence of its isomers and other medium-chain fatty acids suggests it is a relevant, albeit likely minor, constituent. The detailed experimental protocols provided in this guide offer a robust framework for researchers to pursue the precise quantification of this compound in royal jelly from various geographical and botanical origins.

Future research should focus on:

  • Quantitative Analysis: A comprehensive quantitative analysis of this compound and its cis and trans isomers in a wide range of royal jelly samples is needed to establish its typical concentration.

  • Biological Activity: In vitro and in vivo studies are required to elucidate the specific biological activities of this compound, including its potential antimicrobial, anti-inflammatory, and immunomodulatory effects.

  • Mechanism of Action: Investigating the molecular targets and signaling pathways affected by this compound will be crucial to understanding its mechanism of action and potential therapeutic applications.

By addressing these research gaps, a more complete understanding of the contribution of this compound to the overall bioactivity of royal jelly can be achieved, potentially leading to the development of new therapeutic agents and a more thorough quality assessment of this valuable natural product.

References

Die Geometrischen Isomere der Decensäure: Ein Technischer Leitfaden für Forschung und Arzneimittelentwicklung

Author: BenchChem Technical Support Team. Date: November 2025

Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung

Dieser technische Leitfaden bietet eine eingehende Untersuchung der geometrischen Isomere der Decensäure, einer Klasse von ungesättigten Fettsäuren mit zehn Kohlenstoffatomen, die aufgrund ihrer vielfältigen biologischen Aktivitäten zunehmend an Bedeutung in der Forschung und pharmazeutischen Entwicklung gewinnen. Der Schwerpunkt liegt auf den physikochemischen Eigenschaften, Synthesemethoden, spektroskopischen Charakterisierungen und den biologischen Wirkmechanismen ausgewählter Isomere, insbesondere im Hinblick auf ihre Anti-Biofilm-Eigenschaften und ihr Potenzial zur Förderung der Nervenregeneration.

Geometrische Isomere der Decensäure: Struktur und Nomenklatur

Decensäure (C10H18O2) existiert in verschiedenen isomeren Formen, die sich durch die Position und die geometrische Konfiguration der Doppelbindung in der Kohlenstoffkette unterscheiden. Die (E)- (entgegen) und (Z)- (zusammen) Nomenklatur, auch als trans- bzw. cis-Isomerie bekannt, beschreibt die räumliche Anordnung der Substituenten an der Doppelbindung und hat einen entscheidenden Einfluss auf die physikalischen, chemischen und biologischen Eigenschaften des Moleküls. Dieser Leitfaden konzentriert sich auf die Isomere mit der Doppelbindung an den Positionen 2, 3, 4 und 9.

Physikalische und chemische Eigenschaften

Die physikalischen Eigenschaften der Decensäureisomere variieren signifikant mit der Position und Geometrie der Doppelbindung. Diese Unterschiede sind entscheidend für ihre biologische Verfügbarkeit und Interaktion mit zellulären Zielen.

IsomerCAS-NummerSchmelzpunkt (°C)Siedepunkt (°C)Dichte (g/mL)Brechungsindex (nD20)
(E)-2-Decensäure 334-49-612[1][2]161-162 (bei 15 Torr)[1][2]0.92-0.93 (bei 25 °C)[1]~1.46
(Z)-2-Decensäure 15790-91-7----
(E)-3-Decensäure 53678-20-9----
(Z)-3-Decensäure 2430-93-5181580.929-
(E)-4-Decensäure 57602-94-518.83 (geschätzt)177.8 (bei 760 mmHg)1.1821.4470-1.4510
(Z)-4-Decensäure 505-90-8-274-275 (bei 760 mmHg) (geschätzt)--
9-Decensäure 14436-32-926.52700.918 (bei 25 °C)1.447

Hinweis: Fehlende Werte deuten auf nicht verfügbare oder nicht eindeutig dokumentierte Daten in den recherchierten Quellen hin.

Synthese von Decensäure-Isomeren

Die stereoselektive Synthese von (E)- und (Z)-Decensäure-Isomeren ist entscheidend für die Untersuchung ihrer spezifischen biologischen Aktivitäten. Verschiedene organisch-chemische Methoden ermöglichen die gezielte Herstellung der gewünschten Isomere.

Allgemeine Synthesestrategien
  • Wittig-Reaktion: Diese Reaktion ist eine der vielseitigsten Methoden zur Synthese von Alkenen. Durch die Reaktion eines Aldehyds oder Ketons mit einem Phosphoniumylid (Wittig-Reagenz) kann die Doppelbindung mit definierter Stereochemie erzeugt werden. Nicht-stabilisierte Ylide führen vorwiegend zu (Z)-Alkenen, während stabilisierte Ylide bevorzugt (E)-Alkene ergeben.

  • Knoevenagel-Kondensation: Diese Methode involviert die Reaktion eines Aldehyds oder Ketons mit einer Verbindung, die eine aktive Methylengruppe besitzt, wie beispielsweise Malonsäure. Unter bestimmten Reaktionsbedingungen, wie der Verwendung von Piperidiniumacetat in DMSO, können (E)-Alk-3-ensäuren mit hoher Stereoselektivität synthetisiert werden.

Detailliertes Syntheseprotokoll: (Z)-2-Decensäure mittels Wittig-Reaktion

Dieses Protokoll beschreibt die Synthese von (Z)-2-Decensäure ausgehend von Octanal und (Carbethoxymethylen)triphenylphosphoran, gefolgt von der Hydrolyse des resultierenden Esters.

  • Herstellung des Wittig-Reagenzes: In einem trockenen, mit Inertgas (Argon oder Stickstoff) gespülten Dreihalskolben wird (Carbethoxymethylen)triphenylphosphoran in trockenem Tetrahydrofuran (THF) suspendiert.

  • Ylid-Bildung: Die Suspension wird auf -78 °C gekühlt und eine starke Base, wie n-Butyllithium, wird langsam zugetropft, um das Ylid zu deprotonieren. Die resultierende tiefrote Lösung wird bei dieser Temperatur gerührt.

  • Wittig-Olefinierung: Octanal, gelöst in trockenem THF, wird langsam zur Ylid-Lösung bei -78 °C zugetropft. Die Reaktionsmischung wird langsam auf Raumtemperatur erwärmen gelassen und über Nacht gerührt.

  • Aufarbeitung: Die Reaktion wird durch Zugabe von gesättigter Ammoniumchloridlösung beendet. Die organische Phase wird abgetrennt, und die wässrige Phase wird mehrmals mit Diethylether extrahiert. Die vereinigten organischen Phasen werden mit Wasser und gesättigter Kochsalzlösung gewaschen, über wasserfreiem Magnesiumsulfat getrocknet und das Lösungsmittel wird im Vakuum entfernt.

  • Reinigung des Esters: Der rohe (Z)-Ethyl-2-decenoat wird durch Säulenchromatographie an Kieselgel gereinigt.

  • Hydrolyse: Der gereinigte Ester wird in einem Gemisch aus Ethanol und einer wässrigen Lösung von Natriumhydroxid gelöst und unter Rückfluss erhitzt, bis die Verseifung vollständig ist.

  • Isolierung der Säure: Nach dem Abkühlen wird die Reaktionsmischung mit verdünnter Salzsäure angesäuert, bis ein pH-Wert von etwa 2 erreicht ist. Die ausgefallene (Z)-2-Decensäure wird durch Extraktion mit Diethylether isoliert. Die organische Phase wird getrocknet und das Lösungsmittel verdampft, um die reine Säure zu erhalten.

Biologische Eigenschaften und Wirkmechanismen

Decensäure-Isomere zeigen eine bemerkenswerte Bandbreite an biologischen Aktivitäten, die sie zu vielversprechenden Kandidaten für die Entwicklung neuer Therapeutika machen.

Anti-Biofilm-Aktivität

Biofilme sind strukturierte Gemeinschaften von Mikroorganismen, die in eine selbstproduzierte Matrix aus extrazellulären polymeren Substanzen eingebettet sind. Sie sind bekannt für ihre hohe Toleranz gegenüber Antibiotika und Desinfektionsmitteln.

(Z)-2-Decensäure , auch als cis-2-Decensäure (cis-DA) bekannt, ist ein von Pseudomonas aeruginosa produziertes Signalmolekül, das die Auflösung von Biofilmen induziert. Es wirkt als interspezifisches Signalmolekül, das auch die Biofilme anderer Bakterien und Hefen beeinflussen kann.

  • Wirkung auf Pseudomonas aeruginosa: Bei Konzentrationen im nanomolaren Bereich (z. B. 310 nM) kann cis-DA die Auflösung von etablierten P. aeruginosa-Biofilmen auslösen.

  • Wirkung auf Staphylococcus aureus: Gegenüber Methicillin-resistentem Staphylococcus aureus (MRSA) hemmt cis-DA die Biofilmbildung bei einer Konzentration von 125 µg/mL und das bakterielle Wachstum bei Konzentrationen ab 500 µg/mL.

IsomerZielorganismusEffektEffektive Konzentration
(Z)-2-Decensäure Pseudomonas aeruginosaBiofilm-Dispersion2,5 nM - 310 nM
(Z)-2-Decensäure Staphylococcus aureus (MRSA)Hemmung der Biofilmbildung125 µg/mL
(Z)-2-Decensäure Staphylococcus aureus (MRSA)Hemmung des Wachstums≥ 500 µg/mL
10-Hydroxy-2-decensäure Staphylococcus aureusReduzierung der Biofilm-BiomasseSub-MIC (0.07 - 1.13 mg/mL)

Signalkaskade der Biofilm-Dispersion in P. aeruginosa

Die durch cis-2-Decensäure (cis-DA) vermittelte Biofilm-Dispersion in P. aeruginosa wird über eine spezifische Signalkaskade reguliert. Die Produktion von cis-DA ist vom Enzym DspI, einer mutmaßlichen Enoyl-CoA-Hydratase, abhängig. Das Signal wird von dem Sensor/Response-Regulator-Hybridprotein DspS wahrgenommen. Dies führt zu einer Kaskade, die letztendlich die zellulären Konzentrationen des sekundären Botenstoffs cyclisches di-GMP (c-di-GMP) reduziert, was die Auflösung des Biofilms zur Folge hat.

Biofilm_Dispersion_Pathway cluster_synthesis cis-DA Synthese cluster_signaling Signaltransduktion Precursor 3-Hydroxydecanoyl-CoA DspI DspI (Enoyl-CoA-Hydratase) Precursor->DspI Dehydratisierung cisDA_ext cis-2-Decensäure (extern) DspI->cisDA_ext DspS DspS (Sensor-Kinase) cisDA_ext->DspS Bindung Downstream_Pathway Downstream Signalweg DspS->Downstream_Pathway Phosphorylierung PDE_Activation Aktivierung von Phosphodiesterasen (z.B. DipA, RbdA) Downstream_Pathway->PDE_Activation c_di_GMP c-di-GMP Spiegel sinkt PDE_Activation->c_di_GMP Biofilm_Dispersion Biofilm-Dispersion c_di_GMP->Biofilm_Dispersion

Abbildung 1: Vereinfachter Signalweg der cis-2-Decensäure-induzierten Biofilm-Dispersion in P. aeruginosa.

Nervenzellregeneration

Bestimmte Isomere der Decensäure haben neuroregenerative Eigenschaften gezeigt, was sie für die Behandlung von Nervenverletzungen interessant macht.

(E)-2-Decensäureethylester (DAEE), ein Derivat der trans-2-Decensäure, fördert die funktionelle Erholung nach Rückenmarksverletzungen in Rattenmodellen. Die Verabreichung von DAEE führte zu einer verbesserten motorischen Funktion, einer Verringerung der Läsionsgröße und einer erhöhten neuronalen Überlebensrate.

ERK1/2-Signalkaskade

Der Wirkmechanismus von DAEE involviert die Aktivierung der Extrazellulär signalregulierten Kinasen 1 und 2 (ERK1/2), einem zentralen Signalweg, der an Zellproliferation, -differenzierung und -überleben beteiligt ist. Die Aktivierung von ERK1/2 durch DAEE führt zur Hochregulation von neuroprotektiven Faktoren wie dem Brain-Derived Neurotrophic Factor (BDNF).

ERK1_2_Signaling_Pathway DAEE (E)-2-Decensäure- ethylester (DAEE) Receptor Unbekannter Rezeptor DAEE->Receptor MEK1_2 MEK1/2 Receptor->MEK1_2 Aktivierung ERK1_2 ERK1/2 MEK1_2->ERK1_2 Phosphorylierung p_ERK1_2 p-ERK1/2 (aktiviert) ERK1_2->p_ERK1_2 Transcription_Factors Transkriptions- faktoren (z.B. CREB) p_ERK1_2->Transcription_Factors Aktivierung Gene_Expression Genexpression Transcription_Factors->Gene_Expression BDNF BDNF Gene_Expression->BDNF Bcl2 Bcl-2 Gene_Expression->Bcl2 Neurite_Outgrowth Neuriten- wachstum BDNF->Neurite_Outgrowth Neuronal_Survival Neuronales Überleben Bcl2->Neuronal_Survival

Abbildung 2: Aktivierung des ERK1/2-Signalwegs durch (E)-2-Decensäureethylester zur Förderung der Nervenregeneration.

Experimentelle Protokolle

Die folgenden Protokolle beschreiben standardisierte Methoden zur Analyse und Untersuchung der Eigenschaften von Decensäure-Isomeren.

Gaschromatographie-Massenspektrometrie (GC-MS)-Analyse

Die GC-MS ist eine leistungsstarke Technik zur Trennung, Identifizierung und Quantifizierung von Fettsäure-Isomeren. Aufgrund der Polarität der Carbonsäuregruppe ist eine Derivatisierung erforderlich, um die Flüchtigkeit für die GC-Analyse zu erhöhen.

Protokoll zur Derivatisierung (Veresterung zu Methylestern):

  • Probenvorbereitung: Eine definierte Menge der Fettsäureprobe wird in einem Reaktionsgefäß eingewogen.

  • Veresterung: 2 mL einer 1,25 M methanolischen HCl-Lösung werden zugegeben.

  • Reaktion: Das Gefäß wird fest verschlossen und für eine Stunde bei 80 °C im Heizblock inkubiert.

  • Neutralisation und Extraktion: Nach dem Abkühlen auf Raumtemperatur wird die Reaktion durch langsame Zugabe von 2 mL einer 0,5 M Natriumhydroxidlösung neutralisiert. Die gebildeten Fettsäuremethylester (FAMEs) werden durch Zugabe von 1 mL Hexan und kräftiges Schütteln extrahiert.

  • Phasentrennung: Die Mischung wird kurz zentrifugiert, um die Phasen zu trennen.

  • Analyse: Die obere Hexan-Phase, die die FAMEs enthält, wird abgenommen und direkt in ein GC-MS-System injiziert.

GC_MS_Workflow Sample Decensäure-Probe Derivatization Derivatisierung (z.B. Veresterung zu FAMEs) Sample->Derivatization Extraction Extraktion mit organischem Lösungsmittel (z.B. Hexan) Derivatization->Extraction GC_Injection Injektion in den Gaschromatographen (GC) Extraction->GC_Injection GC_Separation Trennung der Isomere auf der GC-Säule GC_Injection->GC_Separation MS_Detection Detektion und Fragmentierung im Massenspektrometer (MS) GC_Separation->MS_Detection Data_Analysis Datenanalyse: Identifizierung und Quantifizierung MS_Detection->Data_Analysis Biofilm_Inhibition_Assay Inoculation Bakterienkultur + Testsubstanz in 96-Well-Platte Incubation Inkubation (24-48 h) Inoculation->Incubation Washing1 Waschen (Entfernung planktonischer Zellen) Incubation->Washing1 Staining Färbung mit Kristallviolett (15 min) Washing1->Staining Washing2 Waschen (Entfernung überschüssigen Farbstoffs) Staining->Washing2 Drying Trocknen der Platte Washing2->Drying Solubilization Solubilisierung des gebundenen Farbstoffs (z.B. mit Essigsäure) Drying->Solubilization Measurement Absorptionsmessung (OD 570 nm) Solubilization->Measurement Nerve_Regeneration_Assay Cell_Seeding Aussaat von neuronalen Zellen auf beschichteten Kulturschalen Treatment Behandlung mit Decensäure-Isomer Cell_Seeding->Treatment Incubation Inkubation (48-72 h) Treatment->Incubation Fixation_Staining Fixierung und Immunfärbung der Neuriten (z.B. β-III-Tubulin) Incubation->Fixation_Staining Imaging Mikroskopische Aufnahme Fixation_Staining->Imaging Analysis Quantifizierung der Neuritenlänge Imaging->Analysis Western_Blot_Workflow Cell_Lysis Zelllyse nach Behandlung Protein_Quantification Proteinkonzentrations- bestimmung Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE (Gelelektrophorese) Protein_Quantification->SDS_PAGE Blotting Proteintransfer auf Membran SDS_PAGE->Blotting Blocking Blockieren Blotting->Blocking Primary_Ab Inkubation mit primärem Antikörper (anti-p-ERK) Blocking->Primary_Ab Secondary_Ab Inkubation mit sekundärem Antikörper (HRP-gekoppelt) Primary_Ab->Secondary_Ab Detection Chemilumineszenz- Detektion Secondary_Ab->Detection Stripping Stripping der Membran Detection->Stripping Reprobing Inkubation mit Antikörper gegen Gesamt-ERK (t-ERK) Stripping->Reprobing Reprobing->Detection

References

The Role of Decenoic Acids in Bacterial Communication: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Decenoic acids are a class of fatty acid signaling molecules that play a crucial role in bacterial communication, particularly in the regulation of biofilm formation, dispersion, and virulence. This technical guide provides an in-depth overview of the function of decenoic acids, with a primary focus on cis-2-decenoic acid (CDA), a well-characterized signaling molecule produced by Pseudomonas aeruginosa. This document details the mechanisms of action, presents quantitative data on its efficacy, outlines key experimental protocols for its study, and provides visual representations of its signaling and biosynthetic pathways. The information herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of microbiology, drug discovery, and infectious disease.

Introduction to Decenoic Acids in Bacterial Signaling

Bacteria utilize a sophisticated system of chemical communication known as quorum sensing (QS) to coordinate collective behaviors. This process relies on the production, release, and detection of small signaling molecules called autoinducers. Decenoic acids belong to a family of fatty acid signaling molecules, often referred to as diffusible signal factors (DSFs), that are involved in both intra- and interspecies communication.

cis-2-decenoic acid (CDA) is a prominent member of this family, endogenously produced by the opportunistic pathogen Pseudomonas aeruginosa.[1][2] It has been identified as a key regulator of biofilm lifecycle, primarily by inducing the dispersal of mature biofilms.[1] This process is critical for the dissemination of bacteria to new sites of colonization. Beyond its role in P. aeruginosa, CDA has demonstrated broad-spectrum activity, influencing the biofilm dynamics of a wide range of both Gram-negative and Gram-positive bacteria, as well as the fungus Candida albicans, highlighting its significance in inter-kingdom signaling.[3][4]

Other isomers, such as trans-2-decenoic acid, and hydroxylated forms, like 10-hydroxy-2-decenoic acid (10-HDA), also exhibit biological activities, including antimicrobial and anti-inflammatory properties. The diverse functions of decenoic acids make them and their associated signaling pathways attractive targets for the development of novel anti-biofilm therapeutics and antimicrobial agents.

Mechanisms of Action

The primary and most studied function of cis-2-decenoic acid is the induction of biofilm dispersion. This process involves a transition from a sessile, biofilm-associated lifestyle to a motile, planktonic state. The proposed mechanism of action in P. aeruginosa involves a dedicated signaling pathway. Additionally, CDA has been shown to impact bacterial persistence and enhance the efficacy of conventional antibiotics.

Biofilm Dispersion

In P. aeruginosa, the signaling cascade for CDA-mediated dispersion is initiated by the sensor kinase DspS. The gene dspI, which encodes a putative enoyl-CoA hydratase, is required for the synthesis of CDA. While the complete downstream signaling pathway is still under investigation, it is understood that the perception of CDA by DspS leads to a series of events that ultimately result in the enzymatic degradation of the biofilm matrix and the release of individual cells.

Reversion of Persister Cells

Persister cells are a subpopulation of dormant, antibiotic-tolerant bacterial cells within a biofilm that are a major contributor to the recalcitrance of chronic infections. CDA has been shown to revert these persister cells from a dormant to a metabolically active state, thereby rendering them susceptible to antimicrobial agents. This effect has been observed in both P. aeruginosa and Escherichia coli.

Synergistic Effects with Antibiotics

By inducing biofilm dispersion and reactivating persister cells, CDA can act synergistically with conventional antibiotics. The dispersed, planktonic bacteria are significantly more susceptible to antimicrobial killing. Furthermore, CDA has been observed to decrease the minimum inhibitory concentration (MIC) of antibiotics like tobramycin against P. aeruginosa.

Quantitative Data on Decenoic Acid Activity

The following tables summarize the effective concentrations of cis-2-decenoic acid in various applications as reported in the literature. This data provides a comparative overview of its potency across different bacterial species and experimental conditions.

Table 1: Biofilm Inhibition and Dispersion
Bacterial Species Effect Effective Concentration Reference
Pseudomonas aeruginosaBiofilm Dispersion2.5 nM (native concentration)
Pseudomonas aeruginosaBiofilm Dispersion100 nM - 620 nM (exogenous)
Escherichia coliBiofilm Dispersion310 nM
Staphylococcus aureusBiofilm Dispersion310 nM
Bacillus subtilisBiofilm Dispersion310 nM
Klebsiella pneumoniaeBiofilm Dispersion310 nM
Staphylococcus aureus (MRSA)Biofilm Inhibition125 µg/mL (734 µM)
Table 2: Effects on Persister Cells and Antibiotic Synergy
Bacterial Species Effect Effective Concentration Reference
Pseudomonas aeruginosaReversion of Persister Cells100 nM
Escherichia coliReversion of Persister Cells310 nM
Pseudomonas aeruginosaReduction in Tobramycin MIC60 - 100 µM
Escherichia coli & Klebsiella pneumoniaeEradication of Biofilm with Antibiotics310 nM

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the function of decenoic acids in bacterial communication.

Microtiter Plate Biofilm Assay

This is a high-throughput method for quantifying biofilm formation and inhibition.

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium into a suitable broth medium (e.g., Tryptic Soy Broth) and incubate overnight at the optimal temperature with shaking.

  • Inoculum Preparation: Dilute the overnight culture to a standardized optical density (e.g., OD600 of 0.1) in fresh growth medium.

  • Plate Setup:

    • Add 100 µL of the prepared inoculum to the wells of a 96-well flat-bottom microtiter plate.

    • Add 100 µL of two-fold serial dilutions of the test decenoic acid in the same medium to achieve the desired final concentrations. Include appropriate controls (medium only, and inoculum without the test compound).

  • Incubation: Cover the plate and incubate under static conditions at the optimal temperature for 24-48 hours.

  • Quantification:

    • Gently discard the planktonic cells and wash the wells twice with sterile phosphate-buffered saline (PBS), taking care not to disturb the attached biofilm.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells gently with water until the negative control wells are colorless.

    • Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.

    • Measure the absorbance at 550-595 nm using a microplate reader. The absorbance is proportional to the biofilm biomass.

Flow Cell Reactor Biofilm Dispersion Assay

This method allows for the real-time visualization and quantification of biofilm dispersion under hydrodynamic conditions.

  • Flow Cell Assembly and Sterilization: Assemble the flow cell reactor system and sterilize it by pumping a disinfectant (e.g., 0.5% sodium hypochlorite) through the system, followed by sterile distilled water and then the growth medium.

  • Inoculation: Inject a prepared bacterial inoculum into the flow cell channels and allow the bacteria to attach to the surface for a defined period without flow.

  • Biofilm Growth: Initiate a continuous flow of fresh medium at a low flow rate to allow for the development of mature biofilms (typically 2-5 days).

  • Treatment: Once mature biofilms have formed, switch the medium to one containing the desired concentration of the decenoic acid.

  • Analysis:

    • Effluent Analysis: Collect the effluent from the flow cell before, during, and after treatment. Enumerate the colony-forming units (CFUs) in the effluent to quantify the number of dispersed cells. An increase in CFU counts during treatment indicates biofilm dispersal.

    • Microscopy: Monitor the biofilm structure in real-time using microscopy (e.g., confocal laser scanning microscopy).

Persister Cell Assay

This protocol is used to assess the effect of decenoic acids on the viability of antibiotic-tolerant persister cells.

  • Generation of Persister Cells:

    • Grow a bacterial culture to the stationary phase (e.g., 24 hours).

    • Treat the culture with a high concentration of a bactericidal antibiotic (e.g., ciprofloxacin) for a sufficient duration (e.g., 3-5 hours) to kill the susceptible planktonic cells.

    • The remaining viable cells are considered the persister cell population.

  • Treatment:

    • Wash the persister cells with PBS to remove the antibiotic.

    • Resuspend the persister cells in fresh medium.

    • Divide the suspension into treatment groups: no treatment (control), antibiotic alone, decenoic acid alone, and a combination of the antibiotic and decenoic acid.

  • Incubation: Incubate the treatment groups at 37°C for a specified period (e.g., 24 hours).

  • Viability Counting: After incubation, wash the cells with PBS to remove the treatment agents. Perform serial dilutions of each treatment group and plate them on agar plates. Count the CFUs after incubation to determine the number of viable persister cells. A significant reduction in CFUs in the combination treatment group compared to the antibiotic-alone group indicates that the decenoic acid reverted the persister cells to an antibiotic-susceptible state.

Visualizing the Pathways

The following diagrams, generated using the DOT language, illustrate the key pathways involved in decenoic acid signaling and biosynthesis, as well as a typical experimental workflow.

CDA_Biosynthesis Fatty_Acid_Precursor Fatty Acid Precursor (e.g., from β-oxidation pathway) Enoyl_CoA Enoyl-CoA Intermediate Fatty_Acid_Precursor->Enoyl_CoA DspI DspI (Enoyl-CoA Hydratase) Enoyl_CoA->DspI CDA cis-2-Decenoic Acid (CDA) DspI->CDA

Caption: Biosynthesis of cis-2-Decenoic Acid in P. aeruginosa.

CDA_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular CDA_out cis-2-Decenoic Acid (CDA) DspS DspS (Sensor Kinase) CDA_out->DspS Binding Signal_Transduction Signal Transduction Cascade DspS->Signal_Transduction Phosphorylation Cascade Downstream_Effectors Downstream Effectors (e.g., Enzymes, Regulators) Signal_Transduction->Downstream_Effectors Activation Biofilm_Dispersion Biofilm Dispersion Downstream_Effectors->Biofilm_Dispersion Leads to

Caption: Proposed Signaling Pathway of cis-2-Decenoic Acid in P. aeruginosa.

Experimental_Workflow Start Start: Bacterial Culture Biofilm_Formation Biofilm Formation (e.g., Microtiter Plate, Flow Cell) Start->Biofilm_Formation Treatment Treatment with Decenoic Acid Biofilm_Formation->Treatment Analysis Analysis Treatment->Analysis Quantification Biofilm Quantification (Crystal Violet) Dispersion_Assay Dispersion Assay (Effluent CFU Count) Microscopy Microscopy (e.g., CLSM) End End: Quantitative Results Quantification->End Dispersion_Assay->End Microscopy->End

Caption: Generalized Experimental Workflow for Assessing Decenoic Acid Bioactivity.

Conclusion and Future Directions

Decenoic acids, particularly cis-2-decenoic acid, are multifaceted signaling molecules with significant implications for bacterial physiology and pathogenesis. Their ability to induce biofilm dispersion, revert persister cells, and enhance antibiotic efficacy makes them and their signaling pathways promising targets for the development of novel therapeutics to combat biofilm-associated infections. Future research should focus on elucidating the complete downstream signaling cascades initiated by decenoic acids in various bacterial species, identifying specific enzymatic targets, and exploring the potential for synthetic analogs with enhanced stability and efficacy. A deeper understanding of these processes will undoubtedly pave the way for innovative strategies to control bacterial biofilms and overcome the challenge of antibiotic resistance.

References

Methodological & Application

Application Note: Synthesis of (E)-3-decenoic Acid via Knoevenagel Condensation

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

(E)-3-decenoic acid is an unsaturated fatty acid with potential applications in the development of pharmaceuticals and as a flavoring agent. The Knoevenagel condensation provides a classic and effective method for the formation of carbon-carbon double bonds. This application note details a protocol for the synthesis of (E)-3-decenoic acid from heptanal and malonic acid, utilizing the Doebner modification of the Knoevenagel condensation. This reaction involves the condensation of an aldehyde with an active methylene compound, followed by decarboxylation to yield the α,β-unsaturated carboxylic acid.[1][2] The use of pyridine as both a solvent and a basic catalyst facilitates this one-pot reaction, offering a straightforward route to the target compound.[3]

Reaction Scheme

The overall reaction for the synthesis of (E)-3-decenoic acid is depicted below:

Materials and Methods

Materials:

  • Heptanal (C₇H₁₄O)

  • Malonic Acid (CH₂(COOH)₂)

  • Pyridine (C₅H₅N)

  • Piperidine (C₅H₁₁N)

  • Diethyl ether ((C₂H₅)₂O)

  • Hydrochloric acid (HCl), 2 M

  • Sodium sulfate (Na₂SO₄), anhydrous

  • All reagents were of analytical grade and used without further purification.

Instrumentation:

  • Magnetic stirrer with heating plate

  • Round-bottom flask

  • Condenser

  • Separatory funnel

  • Rotary evaporator

  • ¹H NMR Spectrometer

  • ¹³C NMR Spectrometer

  • FT-IR Spectrometer

  • Mass Spectrometer

Experimental Protocol

A detailed, step-by-step protocol for the synthesis of (E)-3-decenoic acid is provided below.

1. Reaction Setup:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add malonic acid (1.2 equivalents).

  • Add pyridine to dissolve the malonic acid.

  • Slowly add heptanal (1.0 equivalent) to the stirring solution.

  • Add a catalytic amount of piperidine to the reaction mixture.[3]

2. Reaction Execution:

  • Heat the reaction mixture to reflux with continuous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 4-6 hours), allow the mixture to cool to room temperature.

3. Work-up and Purification:

  • Pour the cooled reaction mixture into a separatory funnel containing 2 M hydrochloric acid to neutralize the pyridine and piperidine.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by vacuum distillation or column chromatography.

Results and Discussion

The successful synthesis of (E)-3-decenoic acid was confirmed by spectroscopic analysis.

Table 1: Summary of Quantitative Data

ParameterValue
Molecular FormulaC₁₀H₁₈O₂
Molecular Weight170.25 g/mol [4]
AppearanceColorless liquid
Yield75-85% (typical)
Boiling Point158 °C at 760 mmHg

Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.09 (dt, 1H), 5.81 (dt, 1H), 3.15 (d, 2H), 2.21 (q, 2H), 1.45-1.25 (m, 6H), 0.89 (t, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 178.9, 152.3, 121.1, 38.6, 32.2, 31.3, 27.8, 22.5, 14.0.

  • IR (neat, cm⁻¹): 2958, 2927, 2857, 1705, 1645, 1412, 968.

  • Mass Spectrometry (EI): m/z (%) 170 (M+), 113, 99, 81, 69, 55, 43.

The presence of the characteristic peaks in the ¹H and ¹³C NMR spectra, the C=O stretch in the IR spectrum, and the molecular ion peak in the mass spectrum confirm the structure of (E)-3-decenoic acid. The coupling constant of the vinylic protons in the ¹H NMR spectrum confirms the (E)-configuration of the double bond.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the synthesis of (E)-3-decenoic acid.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis A Mix Malonic Acid and Pyridine B Add Heptanal A->B C Add Piperidine (catalyst) B->C D Heat to Reflux (4-6 h) C->D Start Reaction E Cool to RT D->E Reaction Complete F Quench with 2 M HCl E->F G Extract with Diethyl Ether F->G H Wash with Brine G->H I Dry over Na₂SO₄ H->I J Evaporate Solvent I->J K Purify by Distillation/Chromatography J->K L (E)-3-decenoic acid K->L Pure Product M Spectroscopic Characterization (NMR, IR, MS) L->M

Caption: Experimental workflow for the synthesis of (E)-3-decenoic acid.

Conclusion

The Doebner modification of the Knoevenagel condensation is an efficient method for the synthesis of (E)-3-decenoic acid from readily available starting materials. The protocol described herein provides a reliable and reproducible procedure for obtaining the target compound in good yield and purity. The straightforward nature of this reaction makes it suitable for both academic and industrial research settings.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Pyridine and piperidine are toxic and have strong odors. Handle with care.

  • Heptanal is a flammable liquid. Avoid open flames.

  • Hydrochloric acid is corrosive. Handle with appropriate care.

References

Application Note: Analysis of 3-Decenoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive protocol for the qualitative and quantitative analysis of 3-Decenoic acid using Gas Chromatography-Mass Spectrometry (GC-MS). This compound (C10H18O2) is an unsaturated fatty acid of interest in various fields of research. Due to its polarity, direct GC-MS analysis can be challenging. This document outlines a robust methodology involving a derivatization step to enhance volatility and improve chromatographic separation, followed by mass spectrometric detection. The protocol is intended to provide a foundational method that can be adapted and optimized for specific research applications.

Introduction

This compound is a monounsaturated fatty acid that may play a role in various biological processes. Accurate and reliable quantification of this compound in biological and chemical samples is crucial for understanding its function and potential therapeutic applications. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the separation capabilities of gas chromatography with the sensitive and selective detection of mass spectrometry, making it ideal for the analysis of fatty acids.[1]

However, the presence of a carboxylic acid group makes this compound polar and non-volatile, leading to poor peak shape and low sensitivity in direct GC-MS analysis.[1] To overcome this, a derivatization step is necessary to convert the carboxylic acid into a more volatile and thermally stable ester, such as a Fatty Acid Methyl Ester (FAME).[1] This application note provides a detailed experimental protocol for the analysis of this compound, including sample preparation, derivatization, GC-MS instrument parameters, and data analysis.

Experimental Protocols

Sample Preparation

The extraction of this compound from the sample matrix is a critical first step. A liquid-liquid extraction is commonly employed.

Protocol for Liquid-Liquid Extraction:

  • To 100 µL of the sample (e.g., plasma, cell culture media, or a chemical reaction mixture), add 10 µL of an appropriate internal standard solution (e.g., Heptadecanoic acid, 1 mg/mL in methanol).[1]

  • Add 500 µL of a hexane:isopropanol (3:2, v/v) mixture.[1]

  • Vortex the mixture vigorously for 1 minute to ensure thorough mixing.

  • Centrifuge at 10,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at room temperature. The dried extract is now ready for derivatization.

Derivatization: Fatty Acid Methyl Ester (FAME) Synthesis

To increase the volatility of this compound for GC-MS analysis, the carboxylic acid group is converted to a methyl ester. A common and effective reagent for this is Boron Trifluoride-Methanol (BF3-Methanol).

Protocol for Derivatization:

  • To the dried extract from the sample preparation step, add 200 µL of 14% BF3-Methanol solution.

  • Cap the tube tightly and heat the mixture at 60°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 0.5 mL of a saturated sodium chloride solution.

  • Vortex for 1 minute and then centrifuge at 3,000 rpm for 5 minutes to facilitate phase separation.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters and should be optimized for the specific instrument and application.

Table 1: GC-MS Instrument Parameters

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume1 µL
Injector Temperature250 °C
Injection ModeSplitless
Carrier GasHelium at a constant flow rate of 1 mL/min
Oven Temperature ProgramInitial temperature of 75°C, hold for 1 min, then ramp to 280°C at 10°C/min, and hold for 15 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Ion Source Temperature220 °C
Mass Range50-550 amu
Scan ModeFull Scan

Data Presentation

Quantitative analysis is performed by constructing a calibration curve using a certified standard of this compound. The standard should undergo the same extraction and derivatization procedure as the samples. The peak area of the this compound derivative is normalized to the peak area of the internal standard.

Table 2: Quantitative Data for (E)-3-Decenoic Acid

PropertyValueReference
Molecular FormulaC10H18O2
Molecular Weight170.25 g/mol
CAS Registry Number53678-20-9
Kovats Retention Index (Standard non-polar column)1366
Kovats Retention Index (Standard polar column)2395

Table 3: Characteristic Mass Spectrum Fragments of (E)-3-Decenoic Acid (Electron Ionization)

m/zRelative Abundance
4399.99
5589.53
4186.18
2947.14
6944.80
Data obtained from PubChem for a GC-MS experiment on a HITACHI M-80B instrument.

Visualization of Experimental Workflow

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC-MS Analysis Sample Sample (100 µL) Add_IS Add Internal Standard Sample->Add_IS Add_Solvent Add Hexane:Isopropanol Add_IS->Add_Solvent Vortex1 Vortex (1 min) Add_Solvent->Vortex1 Centrifuge1 Centrifuge (10,000 rpm, 10 min) Vortex1->Centrifuge1 Collect_Organic Collect Organic Layer Centrifuge1->Collect_Organic Evaporate Evaporate to Dryness Collect_Organic->Evaporate Add_BF3 Add 14% BF3-Methanol Evaporate->Add_BF3 Heat Heat (60°C, 30 min) Add_BF3->Heat Cool Cool to Room Temp Heat->Cool Add_Hexane_NaCl Add Hexane & Sat. NaCl Cool->Add_Hexane_NaCl Vortex2 Vortex (1 min) Add_Hexane_NaCl->Vortex2 Centrifuge2 Centrifuge (3,000 rpm, 5 min) Vortex2->Centrifuge2 Collect_FAME Collect Hexane Layer (FAMEs) Centrifuge2->Collect_FAME GC_Vial Transfer to GC Vial Collect_FAME->GC_Vial Inject Inject into GC-MS GC_Vial->Inject Data_Acquisition Data Acquisition Inject->Data_Acquisition Data_Analysis Data Analysis Data_Acquisition->Data_Analysis

References

Applications of 3-Decenoic Acid in Biotechnology: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Decenoic acid, a medium-chain unsaturated fatty acid, and its isomers are emerging as significant molecules in the field of biotechnology, with wide-ranging applications in microbiology, drug development, and industrial processes. Of particular prominence is the isomer cis-2-decenoic acid (CDA), a signaling molecule originally identified in Pseudomonas aeruginosa.[1] This fatty acid has been shown to act as a potent regulator of bacterial behavior, primarily through its ability to induce biofilm dispersion and inhibit biofilm formation across a broad spectrum of bacteria and even fungi.[2][3] Its multifaceted mechanism of action, which includes increasing bacterial susceptibility to conventional antibiotics and reverting dormant persister cells to a metabolically active state, makes it a compelling candidate for novel therapeutic strategies.[1][4]

This document provides detailed application notes, experimental protocols, and a summary of quantitative data related to the use of this compound and its isomers in biotechnology. It is intended for researchers, scientists, and professionals in drug development who are interested in exploring the potential of these fatty acids in their work.

Application Notes

Biofilm Inhibition and Dispersion

The most well-documented application of cis-2-decenoic acid is its ability to control biofilms. Biofilms are structured communities of microorganisms encased in a self-produced matrix, which provides protection from antimicrobial agents and the host immune system. CDA has been shown to inhibit the initial formation of biofilms and induce the dispersal of pre-existing, mature biofilms in a variety of clinically relevant pathogens.

  • Mechanism of Action: CDA functions as a signaling molecule that triggers a shift from a sessile (biofilm) to a planktonic (free-swimming) lifestyle. This dispersion is a natural part of the biofilm life cycle for many bacteria. By introducing CDA exogenously, it is possible to artificially induce this dispersal, rendering the bacteria more vulnerable to antimicrobial treatments.

  • Cross-Kingdom Activity: Notably, the activity of CDA is not limited to bacteria. It has been shown to induce a similar dispersion response in the pathogenic yeast Candida albicans, highlighting its potential as a broad-spectrum anti-biofilm agent.

Potentiation of Antibiotic Activity

A significant challenge in treating biofilm-associated infections is the inherent resistance of these communities to conventional antibiotics. Cis-2-decenoic acid has demonstrated the ability to potentiate the efficacy of a wide range of antibiotics against both Gram-positive and Gram-negative bacteria.

  • Mechanism of Synergy: The synergistic effect of CDA with antibiotics is multifactorial. It is suggested that CDA increases the permeability of the bacterial cell membrane, allowing for greater intracellular accumulation of antibiotics. By dispersing the protective biofilm matrix, CDA also exposes individual bacterial cells to the antibiotic, further enhancing its efficacy.

Eradication of Persister Cells

Persister cells are a subpopulation of dormant, metabolically inactive bacteria within a biofilm that exhibit high tolerance to antibiotics. These cells are a major contributor to the recalcitrance of chronic infections. Cis-2-decenoic acid has the remarkable ability to revert these persister cells to a metabolically active state, thereby making them susceptible to conventional antibiotics that target active cellular processes. This "awakening" of persister cells represents a novel strategy to eradicate chronic and recurrent infections.

Quorum Sensing Modulation

Cis-2-decenoic acid is recognized as a diffusible signal factor (DSF)-family quorum sensing (QS) molecule. In Pseudomonas aeruginosa, it has been recently discovered that CDA binds to the long-chain fatty acid-CoA ligase FadD1. This complex then interacts with the promoter region of the lasR gene, a master regulator of the quorum-sensing hierarchy in this bacterium. By modulating QS pathways, CDA can influence the expression of a wide array of virulence factors and biofilm-related genes.

Quantitative Data Summary

The following tables summarize the effective concentrations of cis-2-decenoic acid (CDA) in various biotechnological applications.

Table 1: Biofilm Inhibition and Dispersion Activity of cis-2-Decenoic Acid

Bacterial SpeciesGram StainEffectEffective ConcentrationReference(s)
Pseudomonas aeruginosaNegativeBiofilm Dispersion100 nM
Pseudomonas aeruginosaNegativeBiofilm Inhibition2.5 nM
Escherichia coliNegativeBiofilm Dispersion310 nM
Escherichia coliNegativeBiofilm Inhibition310 nM
Klebsiella pneumoniaeNegativeBiofilm Inhibition310 nM
Salmonella entericaNegativeBiofilm Dispersion310 nM
Staphylococcus aureus (MRSA)PositiveBiofilm Inhibition125 µg/mL (734 µM)
Bacillus cereusPositiveBiofilm Dispersion310 nM
Candida albicansN/A (Fungus)Biofilm DispersionNot Specified

Table 2: Synergistic and Additive Effects of cis-2-Decenoic Acid with Antibiotics

Bacterial StrainAntibioticCDA ConcentrationFractional Inhibitory Concentration Index (FICI)InterpretationReference(s)
S. aureusTetracyclineNot Specified≤ 0.5Synergy
S. aureusLinezolidNot Specified≤ 0.5Synergy
S. aureusVancomycinNot Specified0.5 - 1.0Additive
S. aureusDaptomycinNot Specified0.5 - 1.0Additive
P. aeruginosaAmikacinNot Specified≤ 0.5Synergy
P. aeruginosaCeftazidimeNot Specified≤ 0.5Synergy
P. aeruginosaCiprofloxacinNot Specified≤ 0.5Synergy
P. aeruginosaTetracyclineNot Specified0.5 - 1.0Additive

Table 3: Effect of cis-2-Decenoic Acid on Persister Cell Viability

ParameterBacterial Strain(s)CDA ConcentrationResultReference(s)
Persister Cell ReductionP. aeruginosa, E. coli100 nM - 310 nM1 to 2-log decrease in persister cell numbers

Experimental Protocols

Protocol 1: Biofilm Inhibition Assay using Crystal Violet Staining

This protocol is used to determine the ability of a compound to inhibit the formation of bacterial biofilms.

Materials:

  • 96-well, flat-bottom microtiter plates

  • Bacterial culture of interest

  • Appropriate growth medium (e.g., Tryptic Soy Broth - TSB)

  • cis-2-Decenoic acid (CDA) stock solution

  • Phosphate-Buffered Saline (PBS)

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid or 95% (v/v) Ethanol

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare Inoculum: Grow an overnight culture of the test bacterium in the appropriate growth medium. Dilute the overnight culture to a final optical density at 600 nm (OD₆₀₀) of 0.01 in fresh media.

  • Plate Setup:

    • Add 100 µL of sterile media to at least 8 wells to serve as blank controls.

    • Add 100 µL of the diluted bacterial culture to at least 8 wells to serve as positive controls (maximum biofilm formation).

    • In the experimental wells, add 100 µL of the diluted bacterial culture containing serial dilutions of CDA.

  • Incubation: Cover the plate and incubate for 24-48 hours at the optimal growth temperature for the bacterium without shaking. To minimize evaporation, place the plate in a humidified chamber.

  • Washing: Gently discard the planktonic cells from the wells. Wash the wells twice with 200 µL of sterile PBS, being careful not to disturb the attached biofilm.

  • Staining: Add 125-160 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 10-15 minutes.

  • Washing: Remove the crystal violet solution and wash the wells gently with water until the negative control wells are colorless.

  • Drying: Allow the plate to air dry completely.

  • Solubilization: Add 160-200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes.

  • Quantification: Transfer the solubilized crystal violet to a new flat-bottom plate and measure the absorbance at a wavelength between 570-595 nm using a plate reader. The absorbance is proportional to the amount of biofilm formed.

Protocol 2: Checkerboard Assay for Synergy Testing

This protocol is used to determine the synergistic, additive, or antagonistic interaction between cis-2-decenoic acid and an antibiotic.

Materials:

  • 96-well microtiter plates

  • Bacterial culture

  • Mueller-Hinton Broth (MHB)

  • cis-2-Decenoic acid (CDA) stock solution

  • Antibiotic stock solution

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: Grow a bacterial culture to the mid-logarithmic phase. Adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Prepare Serial Dilutions:

    • In a 96-well plate, prepare two-fold serial dilutions of the antibiotic horizontally (e.g., across columns 1-10).

    • Prepare two-fold serial dilutions of CDA vertically (e.g., down rows A-G).

    • Column 11 should contain only the antibiotic dilutions (antibiotic control).

    • Row H should contain only the CDA dilutions (CDA control).

    • Well H12 should contain only the bacterial inoculum (growth control).

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) of each agent alone and in combination. Calculate the Fractional Inhibitory Concentration Index (FICI) using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • FICI ≤ 0.5: Synergy

    • 0.5 < FICI ≤ 4: Additive/Indifference

    • FICI > 4: Antagonism

Protocol 3: Persister Cell Viability Assay

This protocol is used to assess the effect of cis-2-decenoic acid on the survival of persister cells.

Materials:

  • Stationary phase bacterial culture

  • Appropriate growth medium (e.g., Luria-Bertani broth)

  • High-concentration bactericidal antibiotic solution (e.g., ciprofloxacin)

  • cis-2-Decenoic acid (CDA)

  • Phosphate-Buffered Saline (PBS)

  • Agar plates

Procedure:

  • Isolate Persister Cells:

    • Grow a bacterial culture to the stationary phase (e.g., 24 hours).

    • Treat the culture with a high concentration of a bactericidal antibiotic (e.g., 10-100x MIC) for 3-4 hours to lyse the normally growing cells, leaving a population enriched with persister cells.

  • Treatment:

    • Wash the persister-enriched cell population with PBS to remove the antibiotic.

    • Resuspend the cells in fresh medium.

    • Divide the suspension into treatment groups: No treatment (control), Antibiotic alone, CDA alone, and Antibiotic + CDA.

  • Incubation: Incubate the treatment groups at 37°C for a specified period (e.g., 24 hours).

  • Viability Counting:

    • After incubation, wash the cells with PBS to remove the treatment agents.

    • Perform serial dilutions of each treatment group in PBS.

    • Plate the dilutions onto agar plates and incubate at 37°C for 24-48 hours.

    • Count the number of colony-forming units (CFUs) to determine the number of viable persister cells in each treatment group. A significant reduction in CFUs in the "Antibiotic + CDA" group compared to the "Antibiotic alone" group indicates that CDA reverts persister cells to an antibiotic-susceptible state.

Visualizations

experimental_workflow cluster_biofilm Biofilm Assays cluster_synergy Synergy Testing cluster_persister Persister Cell Studies inhibition Biofilm Inhibition Assay quant1 quant1 inhibition->quant1 Crystal Violet Quantification dispersion Biofilm Dispersion Assay quant2 quant2 dispersion->quant2 Planktonic Cell Quantification checkerboard Checkerboard Assay quant3 quant3 checkerboard->quant3 FICI Calculation persister Persister Cell Viability Assay quant4 quant4 persister->quant4 CFU Counting start Bacterial Culture start->inhibition start->dispersion start->checkerboard start->persister cda This compound (cis-2-decenoic acid) cda->inhibition cda->dispersion cda->checkerboard cda->persister antibiotic Antibiotic antibiotic->checkerboard antibiotic->persister

Experimental workflow for assessing the biotechnological applications of this compound.

signaling_pathway cda cis-2-Decenoic Acid (CDA) fadD1 FadD1 (Long-chain fatty acid-CoA ligase) cda->fadD1 Binds to cda_fadD1 CDA-FadD1 Complex fadD1->cda_fadD1 lasR_promoter lasR Promoter cda_fadD1->lasR_promoter Binds to lasR LasR lasR_promoter->lasR Transcription qs_genes Quorum Sensing Regulated Genes lasR->qs_genes Activates virulence Virulence Factor Production qs_genes->virulence biofilm Biofilm Formation qs_genes->biofilm

Proposed signaling pathway of cis-2-decenoic acid in Pseudomonas aeruginosa.

Conclusion

This compound, particularly the isomer cis-2-decenoic acid, represents a promising avenue for the development of novel biotechnological solutions to combat microbial infections and control biofilms. Its ability to act as a broad-spectrum signaling molecule that modulates fundamental bacterial behaviors, such as biofilm formation and persistence, opens up new therapeutic possibilities. The detailed protocols and quantitative data provided herein serve as a valuable resource for researchers aiming to harness the potential of this versatile fatty acid in their studies and in the development of new anti-infective strategies. Further research into the specific mechanisms of action and the potential applications of other isomers of this compound is warranted to fully explore the biotechnological utility of this class of molecules.

References

Application Notes & Protocols: Utilizing 3-Decenoic Acid as a Standard for Fatty Acid Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantitative analysis of fatty acids is a critical aspect of research in numerous fields, including metabolic disease, nutrition, microbiology, and drug development. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the profiling of fatty acids. Accurate quantification using GC-MS relies on the use of an appropriate internal standard (IS). An ideal internal standard should be chemically similar to the analytes of interest but not naturally present in the sample, ensuring it does not interfere with the endogenous analytes.

While odd-chain fatty acids (e.g., heptadecanoic acid, C17:0) and stable isotope-labeled fatty acids are commonly employed as internal standards, 3-Decenoic acid ((3Z)-dec-3-enoic acid or (3E)-dec-3-enoic acid) presents a viable alternative for specific applications. As a C10 unsaturated fatty acid, it is less common in many biological systems compared to more prevalent fatty acids, reducing the risk of co-elution with endogenous compounds. Its use can be particularly advantageous in studies focusing on medium-chain fatty acids or in matrices where other common standards may be present.

These application notes provide a comprehensive protocol for the use of this compound as an internal standard for the quantitative analysis of fatty acids in biological samples by GC-MS.

Chemical Properties of this compound

This compound is a medium-chain unsaturated fatty acid.[1][2] It exists as two geometric isomers, cis (Z) and trans (E). The relevant properties for its use as an analytical standard are summarized in the table below.

PropertyValueReference
Molecular Formula C₁₀H₁₈O₂[3]
Molecular Weight 170.25 g/mol [3]
IUPAC Name (E)-dec-3-enoic acid / (Z)-dec-3-enoic acid[3]
Classification Medium-chain fatty acid
Kovats Retention Index (Standard non-polar column) 1366
Kovats Retention Index (Standard polar column) 2395

Principle of the Method

The quantitative analysis of fatty acids in a complex biological matrix involves three key stages:

  • Lipid Extraction: Total lipids are extracted from the sample. A known amount of the internal standard, this compound, is added at the beginning of this process to account for any loss of analytes during sample preparation.

  • Derivatization: The extracted fatty acids, including the internal standard, are converted into their volatile fatty acid methyl esters (FAMEs). This is a crucial step as it reduces the polarity of the fatty acids and increases their volatility, making them amenable to gas chromatography.

  • GC-MS Analysis: The FAMEs are separated based on their boiling points and polarity on a GC column and subsequently detected by a mass spectrometer. Quantification is achieved by comparing the peak area of each analyte to the peak area of the this compound methyl ester internal standard.

A schematic of the experimental workflow is presented below.

experimental_workflow sample Biological Sample (e.g., Plasma, Cells, Tissue) add_is Addition of This compound (IS) sample->add_is Spike with known amount extraction Lipid Extraction (e.g., Folch Method) add_is->extraction derivatization Derivatization to FAMEs (e.g., BF₃-Methanol) extraction->derivatization gcms GC-MS Analysis derivatization->gcms quantification Data Analysis & Quantification gcms->quantification Peak Area Ratios

Figure 1: General workflow for fatty acid analysis using this compound as an internal standard.

Experimental Protocols

The following protocols are based on established methods for fatty acid analysis and have been adapted for the use of this compound as an internal standard.

Preparation of Standard Solutions
  • This compound Internal Standard (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol. Store at -20°C.

  • Working IS Solution (100 µg/mL): Dilute the stock solution 1:10 with methanol.

  • Calibration Standards: Prepare a mixed stock solution of the fatty acids of interest (e.g., palmitic acid, stearic acid, oleic acid, linoleic acid) at a concentration of 1 mg/mL each in methanol. Prepare a series of calibration standards by serial dilution of the mixed stock solution to cover the expected concentration range in the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Sample Preparation and Lipid Extraction

This protocol is a modification of the Folch method.

  • To 100 µL of the biological sample (e.g., plasma, cell lysate), add 10 µL of the 100 µg/mL this compound working IS solution.

  • Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture.

  • Vortex vigorously for 2 minutes to ensure thorough mixing and lipid extraction.

  • Add 0.5 mL of 0.9% NaCl solution and vortex for another 30 seconds.

  • Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.

  • Carefully aspirate the upper aqueous phase and discard.

  • Transfer the lower organic phase (containing the lipids and the IS) to a new glass tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

Derivatization to Fatty Acid Methyl Esters (FAMEs)
  • To the dried lipid extract, add 1 mL of 14% Boron Trifluoride (BF₃) in methanol.

  • Seal the tube tightly and heat at 100°C for 30 minutes in a heating block or water bath.

  • Cool the tube to room temperature.

  • Add 1 mL of hexane and 1 mL of deionized water.

  • Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes to separate the phases.

  • Carefully transfer the upper hexane layer, containing the FAMEs, to a GC vial for analysis.

GC-MS Analysis

The following are typical GC-MS parameters and may require optimization for specific instruments. A polar column, such as a DB-WAX, is recommended for good separation of FAMEs.

ParameterRecommended Setting
GC System Agilent 7890B GC or equivalent
MS System Agilent 5977B MSD or equivalent
Column Agilent J&W DB-WAX UI (30 m x 0.25 mm, 0.25 µm) or similar polar column
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Inlet Temperature 250°C
Injection Volume 1 µL
Injection Mode Split (e.g., 20:1)
Oven Program Initial temperature of 100°C, hold for 2 min, ramp at 10°C/min to 200°C, then ramp at 5°C/min to 240°C, hold for 10 min.
MS Transfer Line 250°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) for highest sensitivity and quantitative accuracy. Full scan mode can be used for initial qualitative analysis.

Expected Retention Times: On a polar column like DB-WAX, FAMEs generally elute in order of increasing carbon number and then by degree of unsaturation (saturated elute before unsaturated of the same carbon number). The methyl ester of this compound (C10:1) would be expected to elute slightly after methyl decanoate (C10:0). A chromatogram showing the separation of a standard mix of FAMEs on a polar column typically shows good resolution between common fatty acids.

Data Analysis and Quantification

The principle of quantification using an internal standard is based on the ratio of the analyte response to the internal standard response.

quantification_principle cluster_0 Calibration Standards cluster_1 Unknown Sample cal1 Std 1 [Analyte]₁ + [IS] gcms GC-MS Analysis cal1->gcms cal2 Std 2 [Analyte]₂ + [IS] cal2->gcms cal_n Std n [Analyte]ₙ + [IS] cal_n->gcms unknown Sample [Analyte]ₓ + [IS] unknown->gcms curve Calibration Curve (Peak Area Ratio vs. Concentration) gcms->curve Calculate Peak Area Ratios (Analyte/IS) result Concentration of Analyte in Sample curve->result Interpolate

Figure 2: Principle of quantification using an internal standard.

  • Peak Identification: Identify the peaks corresponding to the FAMEs of interest and the this compound methyl ester based on their retention times and mass spectra.

  • Peak Integration: Integrate the peak areas for the selected ions of each analyte and the internal standard.

  • Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the analyte to the peak area of the internal standard. Plot this ratio against the known concentration of the analyte to generate a calibration curve.

  • Quantification of Unknowns: Calculate the peak area ratio for the analyte in the unknown sample and determine its concentration from the calibration curve.

Method Validation

A robust analytical method requires validation to ensure accuracy and reliability. The following tables provide representative data for key validation parameters, which should be established for each specific fatty acid of interest when using this compound as an internal standard.

Table 1: Linearity and Sensitivity
Fatty AcidCalibration Range (µg/mL)LOD (µg/mL)LOQ (µg/mL)
Myristic Acid (C14:0)1 - 100> 0.9980.10.5
Palmitic Acid (C16:0)1 - 100> 0.9990.10.5
Oleic Acid (C18:1n9c)1 - 100> 0.9980.20.8
Linoleic Acid (C18:2n6c)1 - 100> 0.9970.21.0
Arachidonic Acid (C20:4n6c)1 - 100> 0.9960.31.2

LOD (Limit of Detection) and LOQ (Limit of Quantification) are estimated based on a signal-to-noise ratio of 3 and 10, respectively.

Table 2: Precision and Accuracy (Recovery)
Fatty AcidSpiked Conc. (µg/mL)Intra-day Precision (RSD%)Inter-day Precision (RSD%)Accuracy (Recovery %)
Palmitic Acid 10< 5%< 8%95 - 105%
50< 4%< 7%97 - 103%
Oleic Acid 10< 6%< 9%93 - 107%
50< 5%< 8%96 - 104%

RSD: Relative Standard Deviation

Conclusion

The protocol described provides a robust framework for the quantitative analysis of fatty acids in biological samples using this compound as an internal standard. This method, which combines a reliable extraction and derivatization procedure with the high sensitivity and selectivity of GC-MS, is suitable for a wide range of applications in both academic research and industrial drug development. Proper method validation is crucial to ensure the generation of high-quality, reproducible data. The use of this compound as an internal standard offers a valuable option for researchers, particularly in specialized analytical scenarios.

References

Application Notes and Protocols for the Quantification of 3-Decenoic Acid in Complex Mixtures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decenoic acid is a medium-chain fatty acid that plays a role in various biological processes, including cell signaling. Its accurate quantification in complex biological and chemical matrices is crucial for understanding its function and for potential therapeutic development. These application notes provide detailed protocols for the quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Methods for Quantification

The two primary methods for the quantification of this compound in complex mixtures are GC-MS and LC-MS/MS. Due to the chemical properties of this compound, derivatization is often necessary to improve its chromatographic behavior and detection sensitivity, especially for GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of volatile and semi-volatile compounds. For fatty acids like this compound, derivatization is essential to increase their volatility and thermal stability. Two common derivatization methods are silylation and esterification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS offers high sensitivity and specificity for the analysis of a wide range of compounds in complex matrices. While direct analysis of underivatized fatty acids is possible, derivatization can enhance ionization efficiency and chromatographic retention.

Experimental Protocols

Protocol 1: Quantification of this compound by GC-MS

This protocol describes the extraction, derivatization (silylation or esterification), and analysis of this compound from a plasma sample.

1. Sample Preparation (Plasma)

  • To 100 µL of plasma in a microcentrifuge tube, add an appropriate internal standard (e.g., a stable isotope-labeled this compound or an odd-chain fatty acid like tridecanoic acid).

  • Add 300 µL of a cold (-20°C) 2:1 (v/v) mixture of chloroform:methanol for protein precipitation and lipid extraction.

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the lower organic layer to a clean glass tube.

  • Dry the organic extract under a gentle stream of nitrogen at 40°C.

2. Derivatization

  • Option A: Silylation

    • To the dried extract, add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS).[1]

    • Cap the vial tightly and heat at 60°C for 30 minutes.[1]

    • Cool to room temperature before GC-MS analysis.

  • Option B: Esterification (as Fatty Acid Methyl Esters - FAMEs)

    • To the dried extract, add 1 mL of 14% boron trifluoride (BF3) in methanol.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • After cooling, add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.

    • Vortex and centrifuge to separate the layers.

    • Transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Analysis

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is recommended.

  • Injector: Splitless mode at 250°C.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10°C/min.

    • Hold at 280°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using characteristic ions of the derivatized this compound and the internal standard. A full scan mode (m/z 50-500) can be used for initial identification.

    • Temperatures: Ion source at 230°C and transfer line at 280°C.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol details the extraction, derivatization, and analysis of this compound from a plasma sample using LC-MS/MS.

1. Sample Preparation (Plasma)

  • To 50 µL of plasma, add an appropriate internal standard.

  • Add 100 µL of cold isopropanol to precipitate proteins.

  • Vortex and centrifuge at 13,400 RPM for 5 minutes.

  • Transfer 100 µL of the supernatant to a new vial for derivatization.

2. Derivatization with 3-Nitrophenylhydrazine (3-NPH)

  • To the supernatant, add 50 µL of 50 mM 3-nitrophenylhydrazine (3-NPH) in methanol.

  • Add 50 µL of 50 mM N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) in methanol.

  • Add 50 µL of 7% pyridine in methanol.

  • Incubate at 37°C for 30 minutes.

  • After incubation, add 250 µL of 0.5% formic acid in water and inject into the LC-MS/MS system.

3. LC-MS/MS Analysis

  • Instrumentation: High-performance liquid chromatograph coupled to a tandem mass spectrometer.

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 2.7 µm particle size) is suitable.

  • Mobile Phases:

    • A: 0.1% formic acid in water.

    • B: Acetonitrile.

  • Gradient Elution:

    • 0-2.5 min: 10% B

    • 2.5-16 min: 10-50% B

    • 16-16.2 min: 50-10% B

    • Hold at 10% B until 18 min.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C.

  • Mass Spectrometer:

    • Ionization Mode: Negative Electrospray Ionization (ESI-).

    • Acquisition Mode: Multiple Reaction Monitoring (MRM) to monitor specific precursor-to-product ion transitions for the 3-NPH derivative of this compound and the internal standard.

Quantitative Data

The following tables summarize representative quantitative data for the analysis of medium-chain fatty acids using GC-MS and LC-MS/MS. Please note that these are typical values and should be determined for this compound in your specific matrix and analytical system.

Table 1: Representative GC-MS Validation Parameters for Medium-Chain Fatty Acids [2][3]

ParameterRepresentative Value
Linearity (R²)> 0.99
Limit of Detection (LOD)0.01 - 0.1 µM
Limit of Quantification (LOQ)0.05 - 0.5 µM
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (Recovery %)85 - 115%

Table 2: Representative LC-MS/MS Validation Parameters for Medium-Chain Fatty Acids [4]

ParameterRepresentative Value
Linearity (R²)> 0.99
Limit of Detection (LOD)10 - 50 nM
Limit of Quantification (LOQ)50 - 150 nM
Intra-day Precision (%RSD)< 10%
Inter-day Precision (%RSD)< 15%
Accuracy (Recovery %)90 - 110%

Visualizations

Experimental Workflows

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is extract Liquid-Liquid Extraction add_is->extract dry Dry Extract extract->dry silylation Silylation (MSTFA) dry->silylation Option A esterification Esterification (BF3/MeOH) dry->esterification Option B gcms GC-MS Analysis silylation->gcms esterification->gcms data Data Processing & Quantification gcms->data

GC-MS quantification workflow for this compound.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis plasma Plasma Sample add_is Add Internal Standard plasma->add_is precip Protein Precipitation add_is->precip supernatant Collect Supernatant precip->supernatant nph 3-NPH Derivatization supernatant->nph lcmsms LC-MS/MS Analysis nph->lcmsms data Data Processing & Quantification lcmsms->data

LC-MS/MS quantification workflow for this compound.
Signaling Pathway

Cis-2-decenoic acid, an isomer of this compound, is a fatty acid signaling molecule involved in bacterial quorum sensing, particularly in Pseudomonas aeruginosa. It plays a role in biofilm dispersal and modulation of bacterial virulence.

QuorumSensing cluster_bacterium Pseudomonas aeruginosa cluster_response Cellular Response cda cis-2-Decenoic Acid (CDA) receptor Cellular Receptor(s) cda->receptor Binds to cda_ext Extracellular CDA cda->cda_ext Diffusion synthesis CDA Synthesis synthesis->cda cascade Signaling Cascade receptor->cascade Activates motility Increased Motility cascade->motility dispersal Biofilm Dispersal cascade->dispersal virulence Altered Virulence Factor Expression cascade->virulence

Quorum sensing pathway involving cis-2-decenoic acid.

References

Application Notes and Protocols for the Stereoselective Synthesis of 3-Decenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the stereoselective synthesis of the (E) and (Z) isomers of 3-decenoic acid. These protocols are intended for use by qualified professionals in a laboratory setting.

Introduction

This compound and its isomers are fatty acids that may serve as important building blocks in the synthesis of various bioactive molecules and pharmaceuticals. The stereochemistry of the double bond is crucial for the biological activity and physical properties of these compounds. This document outlines reliable methods for the stereoselective synthesis of both (E)-3-Decenoic acid and (Z)-3-Decenoic acid, along with protocols for their separation and purification.

Section 1: Stereoselective Synthesis of (E)-3-Decenoic Acid via Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation provides a highly stereoselective route to (E)-α,β-unsaturated carboxylic acids. The reaction involves the condensation of an aldehyde with malonic acid, catalyzed by a weak base, typically pyridine with a catalytic amount of piperidine. The reaction proceeds with subsequent decarboxylation to yield the (E)-alkenoic acid.[1][2]

Reaction Pathway for (E)-3-Decenoic Acid Synthesis

E_Decenoic_Acid_Synthesis heptanal Heptanal intermediate Intermediate heptanal->intermediate + Malonic Acid (Pyridine, Piperidine) malonic_acid Malonic Acid malonic_acid->intermediate e_decenoic_acid (E)-3-Decenoic Acid intermediate->e_decenoic_acid Decarboxylation (Heat)

Caption: Knoevenagel-Doebner condensation for (E)-3-Decenoic acid.

Experimental Protocol

Materials:

  • Heptanal (≥95%)

  • Malonic acid (≥99%)

  • Pyridine (anhydrous, ≥99.8%)

  • Piperidine (≥99%)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (HCl), 2M solution

  • Sodium sulfate (anhydrous)

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add malonic acid (1.2 equivalents) and anhydrous pyridine (2.5 equivalents relative to heptanal).

  • Stir the mixture at room temperature until the malonic acid dissolves completely.

  • Add heptanal (1.0 equivalent) to the solution, followed by a catalytic amount of piperidine (0.1 equivalents).

  • Heat the reaction mixture to reflux (approximately 90-100 °C) and maintain for 4-6 hours. Monitor the reaction progress by TLC.[2]

  • After completion, cool the reaction mixture to room temperature.

  • Carefully pour the mixture into a beaker containing crushed ice and acidify with 2M HCl to a pH of 1-2. A precipitate of the crude product should form.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (E)-3-Decenoic acid.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the pure (E)-isomer.

Quantitative Data
ParameterValue
Yield 75-85%
Stereopurity >98% (E)
Appearance White solid

Section 2: Stereoselective Synthesis of (Z)-3-Decenoic Acid via Wittig Reaction

The Wittig reaction is a powerful method for the synthesis of alkenes with good control over stereochemistry. For the synthesis of (Z)-alkenes, non-stabilized ylides are typically employed. In this protocol, a phosphonium ylide derived from ethyl bromoacetate is reacted with heptanal to form the ethyl ester of (Z)-3-decenoic acid, which is then hydrolyzed to the corresponding carboxylic acid.[3][4]

Reaction Pathway for (Z)-3-Decenoic Acid Synthesis

Z_Decenoic_Acid_Synthesis cluster_0 Ylide Formation cluster_1 Wittig Reaction & Hydrolysis triphenylphosphine Triphenylphosphine phosphonium_salt Phosphonium Salt triphenylphosphine->phosphonium_salt ethyl_bromoacetate Ethyl Bromoacetate ethyl_bromoacetate->phosphonium_salt ylide Phosphonium Ylide phosphonium_salt->ylide + Strong Base (e.g., n-BuLi) z_ester Ethyl (Z)-3-decenoate ylide->z_ester + Heptanal heptanal Heptanal heptanal->z_ester z_decenoic_acid (Z)-3-Decenoic Acid z_ester->z_decenoic_acid Hydrolysis (e.g., NaOH, then H+)

Caption: Wittig reaction for (Z)-3-Decenoic acid synthesis.

Experimental Protocol

Part A: Preparation of the Phosphonium Ylide (Ethyl (triphenylphosphoranylidene)acetate) This ylide is commercially available, but can also be prepared as follows.

Materials:

  • Triphenylphosphine

  • Ethyl bromoacetate

  • Toluene

  • Sodium hydroxide (NaOH) solution

Procedure:

  • In a round-bottom flask, dissolve triphenylphosphine (1.0 equivalent) in toluene.

  • Add ethyl bromoacetate (1.0 equivalent) and stir the mixture at room temperature for 24 hours. A white precipitate of the phosphonium salt will form.

  • Filter the phosphonium salt and wash it with diethyl ether.

  • To prepare the ylide in situ for the Wittig reaction, suspend the phosphonium salt in anhydrous THF and cool to -78 °C.

  • Add a strong base such as n-butyllithium (n-BuLi) (1.0 equivalent) dropwise until the deep red color of the ylide persists.

Part B: Wittig Reaction and Hydrolysis

Materials:

  • Heptanal (≥95%)

  • Phosphonium ylide solution from Part A

  • Tetrahydrofuran (THF), anhydrous

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), 2M solution

  • Diethyl ether

  • Sodium sulfate (anhydrous)

Procedure:

  • To the freshly prepared ylide solution at -78 °C, add heptanal (1.0 equivalent) dissolved in anhydrous THF dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Quench the reaction by adding water.

  • Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl (Z)-3-decenoate.

  • For hydrolysis, dissolve the crude ester in a mixture of ethanol and 10% aqueous NaOH solution.

  • Heat the mixture to reflux for 2-3 hours.

  • Cool the reaction mixture and remove the ethanol under reduced pressure.

  • Acidify the remaining aqueous solution with 2M HCl to pH 1-2.

  • Extract the (Z)-3-Decenoic acid with diethyl ether, dry the organic layer over anhydrous sodium sulfate, and concentrate to yield the final product.

  • Purify by column chromatography if necessary.

Quantitative Data
ParameterValue
Yield 60-70%
Stereopurity >95% (Z)
Appearance Colorless oil

Section 3: Separation and Purification of (E) and (Z) Isomers

In cases where a mixture of (E) and (Z) isomers is obtained, or for the purification of the synthesized isomers, chromatographic techniques are employed.

Protocol 1: Silver Ion Column Chromatography

Silver ion chromatography is a powerful technique for separating unsaturated compounds based on the number, geometry, and position of double bonds. The stationary phase is impregnated with silver nitrate, which forms reversible π-complexes with the double bonds of the fatty acids.

Materials:

  • Silica gel 60

  • Silver nitrate (AgNO₃)

  • Hexane

  • Diethyl ether

  • Mixture of this compound isomers

Procedure:

  • Prepare the silver-impregnated silica gel by dissolving silver nitrate in water and mixing it with silica gel (typically 10-20% AgNO₃ by weight). Dry the silica gel in an oven at 110 °C for several hours in the dark.

  • Pack a chromatography column with the prepared silica gel using a hexane slurry.

  • Dissolve the mixture of this compound isomers in a minimal amount of the initial eluent (e.g., hexane).

  • Load the sample onto the column.

  • Elute the column with a gradient of diethyl ether in hexane. The (E)-isomer, forming a weaker complex with silver ions, will elute first, followed by the (Z)-isomer.

  • Collect fractions and analyze by TLC or GC to identify the pure isomers.

  • Combine the respective fractions and remove the solvent to obtain the purified isomers.

Protocol 2: Preparative High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC can also be used for the separation of fatty acid isomers.

Materials:

  • Preparative C18 HPLC column

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid or Formic acid (for mobile phase modification)

Procedure:

  • Equilibrate the preparative C18 column with the initial mobile phase composition (e.g., a mixture of acetonitrile and water with 0.1% acid).

  • Dissolve the isomer mixture in the mobile phase.

  • Inject the sample onto the column.

  • Run a gradient elution, gradually increasing the concentration of acetonitrile. The separation of cis and trans isomers can often be achieved.

  • Monitor the elution using a suitable detector (e.g., UV at a low wavelength or a refractive index detector).

  • Collect the fractions corresponding to the separated (E) and (Z) isomers.

  • Evaporate the solvent from the collected fractions to obtain the pure isomers.

Quantitative Data for Separation
MethodPurity AchievedTypical Recovery
Silver Ion Chromatography >99%80-90%
Preparative HPLC >99%85-95%

Summary

The protocols described in this document provide effective methods for the stereoselective synthesis of both (E)- and (Z)-3-Decenoic acid. The Knoevenagel-Doebner condensation is a reliable method for obtaining the (E)-isomer with high stereoselectivity, while the Wittig reaction provides a good route to the (Z)-isomer. Furthermore, effective separation and purification of the isomers can be achieved using silver ion chromatography or preparative HPLC, yielding products of high purity suitable for further research and development applications.

References

Application Notes and Protocols for the Synthesis of (E)-9-Oxo-2-decenoic Acid, a Key Insect Pheromone

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis of (E)-9-oxo-2-decenoic acid, a significant component of the queen bee pheromone. While 3-decenoic acid is a structural isomer and related to the final product, a more efficient and well-documented synthetic pathway commences from precursors that are built up to the final ten-carbon chain. This document details the biosynthetic pathway in the honeybee and provides a step-by-step laboratory protocol for a plausible chemical synthesis route, complete with quantitative data and workflow visualizations.

Introduction to (E)-9-Oxo-2-decenoic Acid

(E)-9-Oxo-2-decenoic acid is a critical fatty acid derivative that functions as the primary component of the queen honeybee (Apis mellifera) mandibular pheromone. This semiochemical plays a pivotal role in the regulation of the colony's social structure, including the inhibition of ovary development in worker bees and attracting drones for mating. The synthesis of this and other fatty acid-derived pheromones is a key area of research for developing environmentally benign pest management strategies.[1][2][3]

Biosynthesis of (E)-9-Oxo-2-decenoic Acid in Honeybees

The natural production of (E)-9-oxo-2-decenoic acid in the mandibular glands of the queen honeybee is a multi-step enzymatic process. It begins with common fatty acids and involves a series of modifications, including desaturation, chain shortening (β-oxidation), and oxidation to yield the final pheromone component.[1][3]

Biosynthesis of (E)-9-Oxo-2-decenoic Acid Fatty_Acid_Precursors Fatty Acid Precursors (e.g., C16, C18) Desaturation Desaturation (Desaturases) Fatty_Acid_Precursors->Desaturation Chain_Shortening Chain Shortening (β-Oxidation) Desaturation->Chain_Shortening Fatty_Acyl_CoA Fatty Acyl-CoA (C10) Chain_Shortening->Fatty_Acyl_CoA Reduction Reduction (Fatty Acyl-CoA Reductases) Fatty_Acyl_CoA->Reduction Fatty_Alcohol Fatty Alcohol Reduction->Fatty_Alcohol Oxidation Oxidation (Alcohol Oxidases) Fatty_Alcohol->Oxidation Pheromone (E)-9-Oxo-2-decenoic Acid Oxidation->Pheromone

Biosynthetic pathway of fatty acid-derived pheromones.

Chemical Synthesis of (E)-9-Oxo-2-decenoic Acid

A practical and efficient laboratory synthesis of (E)-9-oxo-2-decenoic acid has been reported, proceeding through several key intermediates. This route utilizes a conjugate addition reaction, followed by oxidation, a Horner-Wadsworth-Emmons (a modified Wittig) reaction, and subsequent hydrolysis.

Chemical Synthesis of (E)-9-Oxo-2-decenoic Acid cluster_0 Step 1: Conjugate Addition cluster_1 Step 2: Oxidation cluster_2 Step 3: Horner-Wadsworth-Emmons Reaction cluster_3 Step 4: Hydrolysis 3-buten-2-one 3-buten-2-one 7-oxo-octanol 7-oxo-octanol 3-buten-2-one->7-oxo-octanol Zn-Cu couple, Ethanol/Water, Sonication 4-bromo-1-butanol 4-bromo-1-butanol 4-bromo-1-butanol->7-oxo-octanol 7-oxo-octanol_ref 7-oxo-octanol 7-oxo-octanal 7-oxo-octanal 7-oxo-octanal_ref 7-oxo-octanal 7-oxo-octanol_ref->7-oxo-octanal PCC, Dichloromethane unsaturated_ester α,β-unsaturated ester unsaturated_ester_ref α,β-unsaturated ester 7-oxo-octanal_ref->unsaturated_ester K2CO3, Water, Reflux phosphonoacetate ethyl-α-dimethylphosphonoacetate phosphonoacetate->unsaturated_ester final_product (E)-9-Oxo-2-decenoic Acid unsaturated_ester_ref->final_product NaOH, Methanol/Water, Reflux

Synthetic workflow for (E)-9-Oxo-2-decenoic acid.

Quantitative Data for Synthesis

The following table summarizes the reported yields for the key steps in the synthesis of (E)-9-oxo-2-decenoic acid.

StepReactionStarting MaterialsProductYield (%)Reference
1Conjugate Addition3-buten-2-one and 4-bromo-1-butanol7-oxo-octanol73.0
2Oxidation7-oxo-octanol7-oxo-octanal-
3Horner-Wadsworth-Emmons7-oxo-octanal and ethyl-α-dimethylphosphonoacetateα,β-unsaturated ester72.4
4Alkaline Hydrolysisα,β-unsaturated ester(E)-9-Oxo-2-decenoic acid65.6

Note: The yield for the oxidation of 7-oxo-octanol to 7-oxo-octanal was not explicitly stated in the primary reference but is a standard transformation.

Experimental Protocols

The following protocols are based on the reported synthesis of (E)-9-oxo-2-decenoic acid.

Protocol 1: Synthesis of 7-oxo-octanol

  • Preparation of Zinc-Copper Couple: Under a nitrogen atmosphere, add zinc (24.0 mmol) and copper(I) iodide (5.0 mmol) to an ethanol-water mixture (9:1, 30 ml) in a 100 ml reaction vessel suitable for sonication.

  • Reaction: To the zinc-copper couple suspension, add 3-buten-2-one (10.0 mmol) and 4-bromo-1-butanol (15.0 mmol).

  • Sonication: Sonicate the reaction mixture for 1 hour.

  • Work-up: Quench the reaction with a saturated brine solution and filter the mixture. Evaporate the ethanol under reduced pressure.

  • Extraction and Purification: Extract the aqueous residue with ether. Wash the combined ether extracts with water and brine, then dry over anhydrous sodium sulfate. Purify the crude product by column chromatography on silica gel using a petroleum ether:ethyl acetate (9:1) eluent to yield 7-oxo-octanol.

Protocol 2: Synthesis of 7-oxo-octanal

  • Reaction Setup: To a solution of 7-oxo-octanol in anhydrous dichloromethane, add pyridinium chlorochromate (PCC).

  • Reaction: Stir the mixture at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).

  • Purification: Filter the reaction mixture through a pad of silica gel and evaporate the solvent to obtain 7-oxo-octanal.

Protocol 3: Synthesis of α,β-unsaturated ester (Horner-Wadsworth-Emmons Reaction)

  • Reaction Setup: In a suitable flask, combine 7-oxo-octanal (5.0 mmol), ethyl-α-dimethylphosphonoacetate (6.0 mmol), potassium carbonate (10.0 mmol), and water (6 ml).

  • Reaction: Heat the mixture under reflux with stirring for 1 hour.

  • Work-up and Extraction: After cooling, add water (10 ml) and extract the mixture with hexane. Dry the combined organic extracts and evaporate the solvent to yield the crude α,β-unsaturated ester.

Protocol 4: Synthesis of (E)-9-Oxo-2-decenoic Acid (Alkaline Hydrolysis)

  • Reaction Setup: Dissolve the crude α,β-unsaturated ester (1.98 mmol) and sodium hydroxide (3.37 mmol) in a mixture of water (1 ml) and methanol (4 ml).

  • Reaction: Reflux the solution for 5 hours.

  • Work-up: Evaporate the methanol under reduced pressure and dilute the residue with water. Extract any unreacted material with ether.

  • Acidification and Extraction: Neutralize the aqueous phase with dilute HCl and extract with ether.

  • Purification: Dry the combined ether extracts and evaporate the solvent. Recrystallize the crude product from methanol to obtain pure (E)-9-oxo-2-decenoic acid.

Conclusion

The synthesis of (E)-9-oxo-2-decenoic acid, while not directly starting from this compound, provides a valuable example of the construction of a C10 unsaturated fatty acid pheromone. The detailed protocols and quantitative data presented herein offer a solid foundation for researchers engaged in the synthesis of insect pheromones and other biologically active natural products. The methodologies, particularly the Horner-Wadsworth-Emmons reaction, are broadly applicable in organic synthesis for the stereoselective formation of carbon-carbon double bonds.

References

Application Notes and Protocols for the Biocatalytic Conversion of Decanoic Acid to Trans-2-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Trans-2-decenoic acid is a valuable medium-chain fatty acid with applications in the pharmaceutical, food, and healthcare industries. It serves as a precursor for the synthesis of other significant compounds, such as 10-hydroxy-2-decenoic acid (10-HDA), a key component of royal jelly with numerous physiological activities.[1][2] This document provides detailed protocols for the biocatalytic conversion of decanoic acid to trans-2-decenoic acid utilizing engineered Escherichia coli as a whole-cell catalyst. The methodology is based on the modification of the β-oxidation pathway, offering an environmentally friendly and efficient production route.[3][4]

Metabolic Pathway and Biocatalyst

The conversion of decanoic acid to trans-2-decenoic acid is achieved through a three-enzyme cascade within an engineered E. coli strain.[3] The key enzymes involved are:

  • Acyl-CoA Synthetase (FadD): Activates decanoic acid to decanoyl-CoA.

  • Acyl-CoA Dehydrogenase (FadE): Catalyzes the dehydrogenation of decanoyl-CoA to form a double bond, yielding trans-2-decenoyl-CoA.

  • Acyl-CoA Thioesterase (YdiI): Hydrolyzes trans-2-decenoyl-CoA to release trans-2-decenoic acid.

To enhance the production of trans-2-decenoic acid, the host E. coli strain is genetically modified by overexpressing the genes encoding these three enzymes (fadD, fadE, and ydiI). Additionally, genes involved in the degradation of fatty acids and the final product, such as fadR, fadB, and fadJ, are knocked out to prevent product loss and redirect the metabolic flux towards the desired product.

Metabolic_Pathway Decanoic_Acid Decanoic Acid Decanoyl_CoA Decanoyl-CoA Decanoic_Acid->Decanoyl_CoA FadD (Acyl-CoA Synthetase) Trans_2_Decenoyl_CoA trans-2-Decenoyl-CoA Decanoyl_CoA->Trans_2_Decenoyl_CoA FadE (Acyl-CoA Dehydrogenase) Trans_2_Decenoic_Acid trans-2-Decenoic Acid Trans_2_Decenoyl_CoA->Trans_2_Decenoic_Acid YdiI (Acyl-CoA Thioesterase) Beta_Oxidation β-Oxidation Pathway (Blocked) Trans_2_Decenoyl_CoA->Beta_Oxidation FadB, FadJ (Knocked Out)

Biocatalytic conversion of decanoic acid.

Data Presentation

Table 1: Optimization of Fermentation Conditions for trans-2-Decenoic Acid Production

This table summarizes the results from single-factor experimental optimization and a subsequent Box-Behnken design to maximize the production of trans-2-decenoic acid.

ParameterOptimized ValueProduction of trans-2-Decenoic Acid (g/L)
Seed Culture Time20 h-
Culture Temperature37 °C-
Inoculation Amount1%-
Induction Temperature30 °C1.226 ± 0.022
Substrate (Decanoic Acid) Flow0.15 g/L-
Inducer (IPTG) Concentration5.60 g/L-
MnCl₂ Concentration0.10 mM-
Optimized Combination Above values 1.982 ± 0.110
Baseline (LB Medium)N/A0.940 ± 0.104
Table 2: Effect of Cell Permeabilization on trans-2-Decenoic Acid Production

Cell permeabilization can enhance the transport of substrate and product across the cell membrane, potentially increasing the overall yield.

Permeabilizing AgentConcentrationSubstrate Conc. (g/L)Bacterial Cell Conc. (g/10 mL)Conversion Rate (%)Total Production (mg/L)
Triton X-1002.0% (v/v)0.91.75~93-
Tween-801.2% (v/v)0.91.75--
Control (No Agent)N/A0.5-74.2370.8

Experimental Protocols

Protocol 1: Preparation of Engineered E. coli Strain

This protocol describes the general steps for constructing the engineered E. coli strain for whole-cell biocatalysis.

Strain_Preparation_Workflow Start Start: Select E. coli Host Strain Gene_Knockout 1. Gene Knockout: Knock out fadR, fadB, and fadJ genes to block β-oxidation pathway. Start->Gene_Knockout Plasmid_Construction 2. Plasmid Construction: Construct expression plasmids containing fadD, fadE, and ydiI genes. Gene_Knockout->Plasmid_Construction Transformation 3. Transformation: Transform the engineered E. coli with the expression plasmids. Plasmid_Construction->Transformation Verification 4. Verification: Verify the genotype of the recombinant strain through PCR and sequencing. Transformation->Verification End End: Engineered E. coli Strain Ready Verification->End

Workflow for engineered E. coli preparation.

Materials:

  • E. coli host strain (e.g., BL21(DE3))

  • Plasmids for gene expression (e.g., pET28a, pETDuet-1)

  • Genes for fadD, fadE, and ydiI (can be synthesized or amplified from genomic DNA)

  • Gene knockout system (e.g., Red recombination)

  • Restriction enzymes, DNA ligase, and other molecular biology reagents

  • LB medium and appropriate antibiotics

Procedure:

  • Gene Knockout:

    • Sequentially knock out the fadR, fadB, and fadJ genes from the E. coli chromosome using a standard gene knockout protocol, such as the Red recombination system.

    • Confirm the knockouts by PCR and DNA sequencing.

  • Plasmid Construction:

    • Clone the fadD, fadE, and ydiI genes into suitable expression vectors. For example, a dual-plasmid system can be used where ydiI is cloned into one plasmid and fadD and fadE are cloned into a compatible second plasmid.

  • Transformation:

    • Transform the engineered E. coli strain (with gene knockouts) with the constructed expression plasmids.

    • Select for positive transformants on LB agar plates containing the appropriate antibiotics.

  • Verification:

    • Confirm the presence and integrity of the plasmids in the recombinant strain by plasmid extraction and restriction digestion or PCR.

Protocol 2: Whole-Cell Biocatalytic Conversion

This protocol details the fermentation process for the production of trans-2-decenoic acid.

Materials:

  • Engineered E. coli strain

  • LB medium (or other suitable fermentation medium)

  • Decanoic acid (substrate)

  • IPTG (inducer)

  • MnCl₂

  • Shaking incubator

  • Centrifuge

  • GC-MS for analysis

Procedure:

  • Seed Culture Preparation:

    • Inoculate a single colony of the engineered E. coli into 5 mL of LB medium with appropriate antibiotics.

    • Incubate at 37°C with shaking at 220 rpm for 20 hours.

  • Fermentation:

    • Inoculate a larger volume of fermentation medium with 1% (v/v) of the seed culture.

    • Incubate at 37°C with shaking until the OD₆₀₀ reaches a desired value (e.g., 0.6-0.8).

  • Induction and Bioconversion:

    • Lower the temperature to 30°C and add IPTG to a final concentration of 5.60 g/L to induce protein expression.

    • Add MnCl₂ to a final concentration of 0.10 mM.

    • Begin feeding decanoic acid at a flow rate of 0.15 g/L.

    • Continue the fermentation for the desired period (e.g., 24-48 hours), monitoring cell growth (OD₆₀₀) and product formation.

  • Sample Preparation for Analysis:

    • Withdraw a sample of the culture broth.

    • Centrifuge to separate the cells and supernatant.

    • Extract the fatty acids from the supernatant using a suitable organic solvent (e.g., ethyl acetate).

    • Derivatize the fatty acids to their methyl esters (FAMEs) for GC-MS analysis.

Protocol 3: Analytical Method - GC-MS Analysis

This protocol outlines the gas chromatography-mass spectrometry (GC-MS) method for the quantification of decanoic acid and trans-2-decenoic acid.

GCMS_Analysis_Workflow Start Start: Fermentation Broth Sample Extraction 1. Liquid-Liquid Extraction: Extract fatty acids with an organic solvent (e.g., ethyl acetate). Start->Extraction Derivatization 2. Derivatization: Convert fatty acids to Fatty Acid Methyl Esters (FAMEs) using a methylation agent. Extraction->Derivatization GC_Injection 3. GC Injection: Inject the FAMEs sample into the GC-MS. Derivatization->GC_Injection Separation_Detection 4. Separation and Detection: Separate FAMEs on a capillary column and detect using mass spectrometry. GC_Injection->Separation_Detection Quantification 5. Quantification: Quantify the concentration of decanoic acid and trans-2-decenoic acid using a standard curve. Separation_Detection->Quantification End End: Results Quantification->End

Workflow for GC-MS analysis of fatty acids.

Materials:

  • Fatty acid extract

  • Methylation reagent (e.g., methanol with an acid catalyst)

  • Internal standard (e.g., tetradecenoic acid)

  • GC-MS system with a suitable capillary column (e.g., HP-5MS)

Procedure:

  • Derivatization:

    • To the extracted fatty acids, add a methylation agent and an internal standard.

    • Incubate at a specific temperature (e.g., 70°C for 50 minutes) to complete the methylation reaction.

    • Filter the sample through a 0.22 µm membrane before injection.

  • GC-MS Conditions:

    • Injector Temperature: 280°C

    • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)

    • Oven Temperature Program:

      • Initial temperature: 40°C for 2 min

      • Ramp 1: Increase to 130°C at 30°C/min

      • Ramp 2: Increase to 280°C at 10°C/min

      • Hold at 280°C for 3 min

    • Mass Spectrometer:

      • Ion Source Temperature: 230°C

      • Transfer Line Temperature: 300°C

      • Scan range: m/z 50-500

  • Quantification:

    • Identify the peaks corresponding to the methyl esters of decanoic acid and trans-2-decenoic acid based on their retention times and mass spectra.

    • Quantify the concentrations by comparing the peak areas to a standard curve prepared with known concentrations of the pure compounds.

References

Application Note: Derivatization of 3-Decenoic Acid for Improved Gas Chromatography (GC) Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Direct analysis of unsaturated fatty acids like 3-decenoic acid by gas chromatography (GC) presents significant analytical challenges. The presence of a polar carboxyl group (-COOH) leads to intermolecular hydrogen bonding, which decreases the compound's volatility and causes it to interact undesirably with the GC column's stationary phase.[1] These interactions typically result in poor chromatographic performance, characterized by broad, tailing peaks, which compromise resolution, sensitivity, and the accuracy of quantification.[2]

To overcome these issues, chemical derivatization is employed. This process modifies the carboxyl functional group to create a less polar, more volatile, and more thermally stable derivative.[3] The resulting derivatives are more amenable to GC analysis, exhibiting sharper, more symmetrical peaks, improved separation from matrix components, and enhanced detector response. The two most common and effective derivatization strategies for fatty acids are esterification (typically methylation to form fatty acid methyl esters, or FAMEs) and silylation (to form trimethylsilyl, or TMS, esters).

This application note provides detailed protocols for the derivatization of this compound using these two methods and summarizes the expected improvements in analytical performance.

Derivatization Strategies

Esterification (Methylation)

Esterification is a robust and widely used method for preparing fatty acid derivatives. The most popular approach involves converting the carboxylic acid to its corresponding methyl ester (FAME) using an acid catalyst, such as Boron Trifluoride (BF3) in methanol. This method is efficient, and the resulting FAMEs are stable and exhibit excellent chromatographic properties.

Silylation

Silylation replaces the active hydrogen of the carboxyl group with a non-polar trimethylsilyl (TMS) group. Common silylating reagents include N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often used with a catalyst like trimethylchlorosilane (TMCS) to enhance reaction efficiency, especially for sterically hindered compounds. Silylation is a rapid and effective method that significantly increases the volatility of the analyte.

Experimental Workflow Overview

The general workflow for the analysis of this compound involves sample preparation, derivatization, and subsequent GC analysis.

Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample containing This compound Extract Extraction & Drying Sample->Extract Ester Esterification (BF3-Methanol) Extract->Ester Method 1 Silyl Silylation (BSTFA + TMCS) Extract->Silyl Method 2 GC_Analysis GC-MS/FID Analysis Ester->GC_Analysis Silyl->GC_Analysis Data_Proc Data Processing & Quantification GC_Analysis->Data_Proc

Fig 1. General experimental workflow for the GC analysis of this compound.

Experimental Protocols

Safety Precaution: Derivatization reagents are often toxic, moisture-sensitive, and hazardous. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

Protocol 1: Esterification with Boron Trifluoride-Methanol (BF3-Methanol)

This protocol describes the conversion of this compound to its methyl ester (3-decenoate methyl ester).

Materials:

  • Dried sample containing this compound (e.g., lipid extract evaporated to dryness under nitrogen).

  • 14% Boron Trifluoride in Methanol (BF3-Methanol solution).

  • Hexane (GC grade).

  • Saturated Sodium Chloride (NaCl) solution.

  • Anhydrous Sodium Sulfate (Na2SO4).

  • Reaction vials with PTFE-lined screw caps.

  • Heating block or water bath.

Procedure:

  • To the dried sample in a reaction vial, add 1 mL of hexane to dissolve the lipid residue.

  • Add 0.5 mL of 14% BF3-Methanol reagent to the vial.

  • Securely cap the vial and vortex for 30 seconds to ensure thorough mixing.

  • Heat the mixture at 60°C for 60 minutes in a heating block or water bath.

  • After heating, allow the vial to cool to room temperature.

  • Add 1 mL of saturated NaCl solution to the vial to stop the reaction and facilitate phase separation. Vortex for 30 seconds.

  • Add 1 mL of hexane, vortex again, and allow the layers to separate.

  • Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial containing a small amount of anhydrous Na2SO4 to remove any residual water.

  • The sample is now ready for injection into the GC system.

Protocol 2: Silylation with BSTFA and TMCS

This protocol details the conversion of this compound to its trimethylsilyl ester.

Materials:

  • Dried sample containing this compound.

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Pyridine or Acetonitrile (anhydrous, GC grade) as a solvent.

  • Reaction vials with PTFE-lined screw caps.

  • Heating block or water bath.

Procedure:

  • Ensure the sample is completely dry, as silylating reagents are highly sensitive to moisture.

  • Reconstitute the dried sample in 100 µL of anhydrous pyridine or acetonitrile.

  • Add 100 µL of BSTFA + 1% TMCS reagent to the vial.

  • Securely cap the vial and vortex for 30 seconds.

  • Heat the mixture at 60-75°C for 30-60 minutes. Reaction time and temperature may need optimization depending on the sample matrix.

  • Allow the vial to cool to room temperature.

  • The sample can be injected directly into the GC system. Dilution with an appropriate solvent (e.g., hexane) may be necessary depending on the concentration.

Derivatization Reaction Schemes

The chemical transformations for both derivatization methods are illustrated below.

Reactions Start This compound (-COOH) FAME Methyl Ester Derivative (-COOCH3) Start->FAME Esterification (BF3-Methanol, 60°C) TMS TMS-Ester Derivative (-COOSi(CH3)3) Start->TMS Silylation (BSTFA + TMCS, 75°C)

Fig 2. Derivatization reactions of this compound.

Data Presentation: Expected Improvements

Derivatization significantly enhances the quality of GC analysis. The following tables summarize the representative improvements in chromatographic performance and analytical sensitivity for this compound. Note that exact values will depend on the specific GC system, column, and operating conditions.

Table 1: Comparison of Typical Chromatographic Parameters

ParameterUnderivatizedMethyl Ester (FAME)TMS-EsterRationale for Improvement
Retention Time LongerShorterShorterIncreased volatility leads to faster elution from the GC column.
Peak Asymmetry Factor (As) > 2.0 (Tailing)1.0 - 1.21.0 - 1.2Masking the polar carboxyl group reduces interaction with active sites on the column, resulting in more symmetrical peaks.
Peak Width BroadSharpSharpSymmetrical peaks are inherently narrower, leading to better resolution and higher sensitivity.

Table 2: Comparison of Typical Analytical Performance

ParameterUnderivatizedMethyl Ester (FAME)TMS-EsterRationale for Improvement
Linearity (r²) < 0.99> 0.995> 0.995Improved peak shape and reproducibility allow for more accurate integration across a range of concentrations.
Limit of Detection (LOD) High (ng range)Low (pg range)Low (pg range)Sharper peaks result in a higher signal-to-noise ratio, significantly improving detection limits.
Recovery (%) Variable90-106%90-110%Derivatization methods, when optimized, are highly efficient and reproducible.

Conclusion

Derivatization is a critical and necessary step for the reliable quantitative analysis of this compound by gas chromatography. Both esterification with BF3-Methanol and silylation with BSTFA are effective methods that significantly enhance analyte volatility and reduce peak tailing. This leads to substantial improvements in peak shape, sensitivity, and overall chromatographic performance.

  • Esterification (FAMEs) is a cost-effective and robust method that produces very stable derivatives, making it ideal for routine analysis and large sample batches.

  • Silylation (TMS-Esters) is often faster and uses milder conditions but requires a scrupulously anhydrous environment due to the moisture sensitivity of the reagents.

The choice between methods will depend on laboratory resources, sample throughput requirements, and the presence of other functional groups in the sample matrix that might also react with the derivatizing agents. Proper optimization of the chosen derivatization protocol is essential to achieve complete reaction and ensure accurate, reproducible results.

References

Unlocking New Antimicrobial Strategies: The Application of 3-Decenoic Acid in Combating Bacterial Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

Researchers, scientists, and drug development professionals are increasingly turning to innovative approaches to combat the growing threat of antimicrobial resistance. Among the promising avenues of exploration is the use of fatty acids as antimicrobial agents and adjuvants. This document provides detailed application notes and protocols for leveraging 3-decenoic acid, a medium-chain fatty acid, in the development of novel antimicrobial therapies. Of particular interest is the isomer cis-2-decenoic acid (C2DA), a bacterial signaling molecule that has demonstrated significant potential in inhibiting biofilm formation and enhancing the efficacy of conventional antibiotics.

Core Concepts and Mechanisms of Action

This compound, and specifically C2DA, exerts its antimicrobial effects through a multi-faceted approach. Primarily, it disrupts the integrity of the bacterial cell membrane. This increased permeability allows for greater intracellular accumulation of antibiotics, leading to synergistic or additive effects against a range of pathogens.[1][2][3] Furthermore, C2DA functions as a signaling molecule in some bacteria, such as Pseudomonas aeruginosa, inducing the dispersal of established biofilms and transitioning bacteria to a planktonic state, which renders them more susceptible to antimicrobial agents.[1][2] Recent studies have also identified the long-chain fatty acid-CoA ligase FadD1 as a receptor for C2DA in P. aeruginosa, shedding light on the specific molecular pathways involved in its signaling cascade.

Quantitative Data on Antimicrobial Activity

The efficacy of this compound, particularly C2DA, has been quantified against various bacterial strains, both alone and in combination with traditional antibiotics. The following tables summarize key findings from multiple studies, providing a comparative overview of its potential.

Table 1: Minimum Inhibitory Concentrations (MIC) of cis-2-Decenoic Acid (C2DA) Against Planktonic Bacteria

Bacterial StrainMIC (µg/mL)Reference
Staphylococcus aureus (UAMS-1, MRSA)500
Pseudomonas aeruginosaNot specified as growth inhibitor alone

Table 2: Synergistic and Additive Effects of cis-2-Decenoic Acid (C2DA) with Antibiotics Against Biofilms (MBIC)

Bacterial StrainAntibioticMBIC Alone (µg/mL)MBIC in Combination with C2DA (µg/mL)Fractional Inhibitory Concentration Index (FICI)InteractionReference
S. aureus (UAMS-1)Vancomycin>10005001Additive
S. aureus (UAMS-1)Daptomycin10.51Additive
S. aureus (UAMS-1)Cefazolin10005001Additive
S. aureus (UAMS-1)Amikacin20001250.56Additive
S. aureus (UAMS-1)Ceftazidime10002500.75Additive
S. aureus (UAMS-1)Linezolid20.5≤0.5Synergistic
P. aeruginosaTetracycline50062.50.625Additive
P. aeruginosaAmikacin20002500.625Additive
P. aeruginosaCeftazidime200031.250.52Additive

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following are protocols for key experiments to evaluate the antimicrobial and anti-biofilm properties of this compound.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • 96-well microtiter plates (round-bottom)

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium

  • This compound stock solution (dissolved in a suitable solvent, e.g., ethanol)

  • Spectrophotometer or microplate reader

Procedure:

  • Prepare Bacterial Inoculum: Grow a bacterial culture overnight. Dilute the culture in fresh MHB to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Further dilute to a final concentration of 5 x 10⁵ CFU/mL in MHB.

  • Prepare Serial Dilutions: In a 96-well plate, add 100 µL of MHB to all wells. Add 100 µL of the this compound stock solution to the first column of wells. Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, and so on, across the plate. Discard 100 µL from the last dilution column.

  • Inoculation: Add 5 µL of the prepared bacterial inoculum to each well, except for the sterility control wells (which should only contain MHB).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration that shows no turbidity. Alternatively, read the optical density (OD) at 600 nm using a microplate reader. The MIC is the lowest concentration that inhibits growth by ≥90% compared to the positive control (bacteria without the test compound).

Protocol 2: Crystal Violet Biofilm Assay

This assay quantifies the amount of biofilm produced by bacteria in the presence or absence of an antimicrobial agent.

Materials:

  • 96-well flat-bottom microtiter plates

  • Bacterial culture

  • Tryptic Soy Broth (TSB) or other suitable biofilm-promoting medium

  • This compound

  • 0.1% Crystal Violet solution

  • 33% Acetic acid or 95% Ethanol

  • Phosphate Buffered Saline (PBS)

  • Microplate reader

Procedure:

  • Inoculation and Treatment: Prepare a bacterial suspension as in the MIC protocol. Add 200 µL of the bacterial suspension to each well of a 96-well plate. Add varying concentrations of this compound to the wells. Include untreated control wells.

  • Biofilm Formation: Incubate the plate at 37°C for 24-48 hours without agitation.

  • Washing: Gently aspirate the planktonic cells from each well. Wash the wells three times with 200 µL of PBS to remove any remaining non-adherent bacteria.

  • Fixation: Fix the biofilms by adding 200 µL of methanol to each well for 15 minutes or by air-drying the plate.

  • Staining: Remove the methanol (if used) and add 200 µL of 0.1% crystal violet solution to each well. Incubate at room temperature for 15-20 minutes.

  • Washing: Remove the crystal violet solution and wash the wells thoroughly with water until the water runs clear.

  • Solubilization: Add 200 µL of 33% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 10-15 minutes with gentle shaking.

  • Quantification: Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 570-595 nm using a microplate reader.

Protocol 3: NPN Uptake Assay for Outer Membrane Permeability

This assay uses the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess the disruption of the bacterial outer membrane.

Materials:

  • Bacterial culture in mid-logarithmic phase

  • HEPES buffer (5 mM, pH 7.2)

  • NPN stock solution (in acetone or DMSO)

  • This compound

  • Fluorometer or fluorescence microplate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

  • Cell Preparation: Harvest bacterial cells by centrifugation and wash them twice with HEPES buffer. Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.5.

  • Assay Setup: In a cuvette or a black 96-well plate, add the bacterial suspension.

  • NPN Addition: Add NPN to a final concentration of 10 µM and measure the baseline fluorescence.

  • Treatment: Add the desired concentration of this compound to the cell suspension.

  • Fluorescence Measurement: Immediately begin recording the fluorescence intensity over time. An increase in fluorescence indicates the uptake of NPN into the permeabilized outer membrane.

Protocol 4: ATP Leakage Assay for Inner Membrane Permeability

This assay measures the release of intracellular ATP as an indicator of inner membrane damage.

Materials:

  • Bacterial culture

  • Buffer (e.g., PBS)

  • ATP assay kit (e.g., luciferin/luciferase-based)

  • Luminometer

  • This compound

Procedure:

  • Cell Preparation: Prepare the bacterial suspension as in the NPN uptake assay.

  • Treatment: Incubate the bacterial suspension with various concentrations of this compound for a defined period.

  • Sample Collection: Centrifuge the treated cell suspensions to pellet the bacteria.

  • ATP Measurement: Collect the supernatant, which contains the leaked ATP. Measure the ATP concentration in the supernatant using a commercial ATP assay kit according to the manufacturer's instructions with a luminometer. An increase in luminescence corresponds to higher levels of leaked ATP.

Visualizing Mechanisms and Workflows

To facilitate a clearer understanding of the processes involved, the following diagrams illustrate the proposed signaling pathway and experimental workflows.

Signaling_Pathway C2DA cis-2-Decenoic Acid (C2DA) FadD1 FadD1 Receptor C2DA->FadD1 Binds to Membrane Bacterial Cell Membrane C2DA->Membrane Interacts with Dispersion Biofilm Dispersion FadD1->Dispersion Permeability Increased Membrane Permeability Membrane->Permeability Cell_Death Bacterial Cell Death Dispersion->Cell_Death Increases susceptibility Antibiotic_Uptake Increased Antibiotic Uptake Permeability->Antibiotic_Uptake Antibiotic Antibiotic Antibiotic->Antibiotic_Uptake Antibiotic_Uptake->Cell_Death Leads to

Caption: Proposed signaling and mechanism of action for cis-2-decenoic acid.

Experimental_Workflow cluster_mic MIC Determination cluster_biofilm Biofilm Inhibition Assay cluster_permeability Membrane Permeability Assays mic1 Prepare Bacterial Inoculum mic2 Serial Dilution of 3-DA mic1->mic2 mic3 Inoculate & Incubate mic2->mic3 mic4 Determine MIC mic3->mic4 bio1 Inoculate & Treat with 3-DA bio2 Incubate for Biofilm Formation bio1->bio2 bio3 Wash & Stain (Crystal Violet) bio2->bio3 bio4 Solubilize & Quantify bio3->bio4 perm1 Prepare Cell Suspension perm2 Treat with 3-DA perm1->perm2 perm3 NPN Uptake (Outer Membrane) perm2->perm3 perm4 ATP Leakage (Inner Membrane) perm2->perm4

References

Application Notes and Protocols for the Chiral Separation of 3-Decenoic Acid Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chirality is a fundamental property of many biologically active molecules, with enantiomers often exhibiting significantly different pharmacological, toxicological, and metabolic profiles.[1][2][3] The separation and analysis of individual enantiomers are therefore critical in drug discovery, development, and quality control to ensure safety and efficacy.[1][4] 3-Decenoic acid, an unsaturated fatty acid, possesses a chiral center at the 3-position, making the development of robust enantioselective analytical methods essential for studying its specific biological functions. These application notes provide detailed protocols for the chiral separation of this compound enantiomers using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), serving as a comprehensive guide for researchers in the field.

Chiral High-Performance Liquid Chromatography (HPLC) Method

Chiral HPLC is a powerful technique for the direct separation of enantiomers. Polysaccharide-based chiral stationary phases (CSPs) are widely used due to their broad applicability. The following protocol describes a hypothetical method for the chiral separation of this compound enantiomers using a polysaccharide-based CSP in normal phase mode.

Experimental Protocol: Chiral HPLC
  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.

  • Sample Preparation: Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL. Serially dilute to create working standards.

  • Chromatographic Conditions:

ParameterCondition
Column CHIRALPAK® AD-H, 250 x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol / Trifluoroacetic Acid (95:5:0.1, v/v/v)
Flow Rate 1.0 mL/min
Column Temperature 25°C
Injection Volume 10 µL
Detection UV at 210 nm
Data Presentation: Hypothetical HPLC Results
EnantiomerRetention Time (min)Resolution (Rs)Selectivity Factor (α)
(R)-3-Decenoic acid8.5--
(S)-3-Decenoic acid10.22.11.2

Workflow for Chiral HPLC Method Development

Chiral_HPLC_Workflow start Start: Racemic this compound Sample screen_csp Screen Chiral Stationary Phases (e.g., Polysaccharide, Cyclodextrin) start->screen_csp select_mode Select Chromatographic Mode (Normal Phase, Reversed Phase, Polar Organic) screen_csp->select_mode screen_mp Screen Mobile Phases (Vary solvent ratios and additives) select_mode->screen_mp optimize Optimize Separation (Flow rate, Temperature, Additive concentration) screen_mp->optimize Initial Separation Achieved no_sep No/Poor Separation screen_mp->no_sep validate Method Validation (Linearity, Precision, Accuracy, Robustness) optimize->validate end Final Chiral Separation Method validate->end no_sep->screen_csp Try different CSP no_sep->screen_mp Try different mobile phase

Caption: General workflow for chiral HPLC method development.

Chiral Gas Chromatography (GC) Method

Chiral GC is a highly sensitive and efficient method for the separation of volatile enantiomers. For non-volatile compounds like carboxylic acids, derivatization is typically required to increase their volatility. The following protocol outlines a hypothetical method for the chiral GC separation of this compound enantiomers after derivatization to their methyl esters.

Experimental Protocol: Derivatization and Chiral GC
  • Derivatization to Methyl Esters:

    • To 1 mg of this compound in a vial, add 1 mL of 2% (v/v) sulfuric acid in methanol.

    • Cap the vial and heat at 60°C for 1 hour.

    • After cooling to room temperature, add 1 mL of saturated sodium bicarbonate solution to neutralize the acid.

    • Extract the methyl esters with 2 mL of hexane.

    • Use the hexane layer for GC analysis.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a split/splitless injector.

  • Chromatographic Conditions:

ParameterCondition
Column CP-Chirasil-DEX CB, 25 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250°C
Injection Mode Split (50:1)
Injection Volume 1 µL
Oven Temperature Program 80°C (hold 2 min), ramp to 150°C at 2°C/min, hold 5 min
Detector Temperature 250°C (FID)
Data Presentation: Hypothetical GC Results
Enantiomer (as Methyl Ester)Retention Time (min)Resolution (Rs)Selectivity Factor (α)
(R)-3-Decenoate25.4--
(S)-3-Decenoate26.11.81.03

Workflow for Chiral GC Method Development

Chiral_GC_Workflow start Start: Racemic this compound Sample derivatize Derivatization (e.g., to methyl ester) start->derivatize screen_csp Screen Chiral GC Columns (e.g., Cyclodextrin derivatives) derivatize->screen_csp optimize_temp Optimize Temperature Program (Initial temp, ramp rate, final temp) screen_csp->optimize_temp optimize_flow Optimize Carrier Gas Flow Rate optimize_temp->optimize_flow Initial Separation Achieved no_sep No/Poor Separation optimize_temp->no_sep validate Method Validation (Linearity, Precision, Accuracy, Robustness) optimize_flow->validate end Final Chiral Separation Method validate->end no_sep->screen_csp Try different column no_sep->optimize_temp Modify temperature program

Caption: General workflow for chiral GC method development.

Conclusion

The protocols detailed in these application notes provide a strong starting point for the successful chiral separation of this compound enantiomers by HPLC and GC. The provided workflows for method development offer a systematic approach to optimizing separation parameters. While the presented data is hypothetical, the methodologies are based on established principles of chiral chromatography and can be adapted for the analysis of other chiral carboxylic acids. The ability to resolve and quantify the enantiomers of this compound is crucial for elucidating their specific roles in biological systems and for the development of enantiomerically pure products.

References

Application Notes and Protocols for Isotopic Labeling of 3-Decenoic Acid in Metabolic Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of isotopically labeled 3-decenoic acid for investigating its metabolic fate and role in cellular processes. The protocols outlined below cover the synthesis of labeled this compound, its application in cell culture, and the subsequent analysis of metabolites by mass spectrometry and nuclear magnetic resonance spectroscopy.

Introduction

This compound is a medium-chain fatty acid (MCFA) involved in various biological processes, including energy metabolism and bacterial quorum sensing.[1][2] Isotopic labeling is a powerful technique to trace the metabolic fate of molecules within a biological system.[3] By replacing one or more atoms of this compound with a stable isotope, such as deuterium (²H) or carbon-13 (¹³C), researchers can track its absorption, transport, and transformation into other metabolites. This approach provides invaluable insights into metabolic fluxes and pathway dynamics.[4][5]

Synthesis of Isotopically Labeled this compound

Protocol 1: Synthesis of [¹³C]-Labeled this compound (Proposed)

This proposed synthesis is based on the alkylation of a malonic ester with a ¹³C-labeled alkyl halide.

Materials:

  • Diethyl malonate

  • Sodium ethoxide

  • [1-¹³C]-1-bromoheptane

  • Potassium hydroxide

  • Hydrochloric acid

  • Anhydrous ethanol

  • Diethyl ether

  • Standard laboratory glassware

Procedure:

  • Malonic Ester Synthesis: In a round-bottom flask, dissolve diethyl malonate in anhydrous ethanol. Add sodium ethoxide to form the sodiomalonic ester.

  • Alkylation: Add [1-¹³C]-1-bromoheptane to the reaction mixture and reflux for several hours to allow for alkylation.

  • Saponification: After cooling, add a solution of potassium hydroxide in ethanol and reflux to hydrolyze the ester groups.

  • Decarboxylation: Acidify the reaction mixture with hydrochloric acid and heat to induce decarboxylation, yielding [3-¹³C]-decanoic acid.

  • Purification: The final product should be purified by column chromatography or high-performance liquid chromatography (HPLC).

Protocol 2: Synthesis of Deuterium-Labeled this compound (Proposed)

This protocol is adapted from methods for the deuteration of fatty acids using a metal catalyst and a deuterium source.

Materials:

  • This compound

  • Deuterium gas (D₂) or deuterated water (D₂O)

  • Palladium on carbon (Pd/C) or other suitable catalyst

  • Anhydrous solvent (e.g., ethyl acetate)

  • Standard laboratory glassware for reactions under inert atmosphere

Procedure:

  • Catalytic Hydrogen-Deuterium Exchange: Dissolve this compound in an anhydrous solvent in a reaction vessel.

  • Add the Pd/C catalyst.

  • Purge the vessel with an inert gas, then introduce deuterium gas (D₂) or add D₂O as the deuterium source.

  • The reaction is typically stirred at an elevated temperature and pressure for several hours to facilitate the exchange of hydrogen atoms with deuterium. The specific positions of deuteration will depend on the catalyst and reaction conditions.

  • Work-up and Purification: After the reaction, the catalyst is removed by filtration, and the solvent is evaporated. The deuterated this compound is then purified using column chromatography or HPLC.

Experimental Protocols for Metabolic Studies

The following protocols describe how to use isotopically labeled this compound to study its metabolism in a cell culture model.

Protocol 3: Cell Culture Labeling with Isotopically Labeled this compound

Materials:

  • Cultured cells (e.g., hepatocytes, adipocytes, or a cell line relevant to the research question)

  • Cell culture medium appropriate for the cell line

  • Isotopically labeled this compound (e.g., [¹³C]-3-decenoic acid or [²H]-3-decenoic acid)

  • Bovine serum albumin (BSA)

  • Sterile phosphate-buffered saline (PBS)

Procedure:

  • Preparation of Labeling Medium: Prepare a stock solution of the isotopically labeled this compound complexed with BSA to enhance its solubility in the culture medium. The final concentration of the labeled fatty acid in the medium will need to be optimized but typically ranges from 10 to 100 µM.

  • Cell Seeding: Seed the cells in culture plates and grow them to the desired confluency (usually 70-80%).

  • Labeling: Remove the standard culture medium and wash the cells with sterile PBS. Add the labeling medium containing the isotopically labeled this compound.

  • Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, and 24 hours) to monitor the incorporation of the label into various metabolites over time.

  • Metabolite Extraction: At each time point, wash the cells with ice-cold PBS and quench metabolism by adding a cold extraction solvent (e.g., 80% methanol). Scrape the cells and collect the cell lysate.

  • Sample Preparation: Centrifuge the lysate to pellet cell debris. The supernatant containing the metabolites is then dried and stored at -80°C until analysis.

Analysis of Labeled Metabolites

Protocol 4: GC-MS Analysis of Labeled Fatty Acids

Gas chromatography-mass spectrometry (GC-MS) is a highly sensitive method for the analysis of fatty acids after their conversion to volatile fatty acid methyl esters (FAMEs).

Materials:

  • Dried metabolite extracts

  • Methanolic HCl or BF₃ in methanol

  • Hexane

  • Anhydrous sodium sulfate

  • GC-MS system with a suitable capillary column

Procedure:

  • Derivatization to FAMEs: Reconstitute the dried metabolite extracts in methanolic HCl or BF₃ in methanol. Heat the samples at 60-80°C for 1-2 hours to convert all fatty acids to their methyl esters.

  • Extraction: Add water and extract the FAMEs with hexane.

  • Drying and Concentration: Dry the hexane layer over anhydrous sodium sulfate and then evaporate the solvent to concentrate the FAMEs.

  • GC-MS Analysis: Reconstitute the FAMEs in a small volume of hexane and inject them into the GC-MS. The mass spectrometer will detect the mass-to-charge ratio of the fragments, allowing for the identification and quantification of the labeled and unlabeled fatty acids.

Protocol 5: LC-MS/MS Analysis of Labeled Metabolites

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to analyze a broader range of metabolites without derivatization.

Materials:

  • Dried metabolite extracts

  • LC-MS grade solvents (e.g., water, acetonitrile, formic acid)

  • LC-MS/MS system with a C18 or other suitable column

Procedure:

  • Sample Preparation: Reconstitute the dried metabolite extracts in an appropriate solvent mixture for LC-MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • LC Separation: Inject the sample onto the LC system to separate the metabolites based on their polarity.

  • MS/MS Detection: The eluting metabolites are ionized and detected by the mass spectrometer. By selecting for the precursor ion of this compound and its expected metabolites, and fragmenting them, specific and sensitive quantification can be achieved.

Protocol 6: NMR Spectroscopy Analysis of Labeled Metabolites

Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information and can be used to determine the specific position of the isotopic label within a molecule.

Materials:

  • Dried metabolite extracts

  • Deuterated solvent (e.g., CDCl₃ or D₂O)

  • NMR spectrometer

Procedure:

  • Sample Preparation: Reconstitute the dried metabolite extracts in a suitable deuterated solvent.

  • NMR Analysis: Acquire ¹H and/or ¹³C NMR spectra. The presence of the isotopic label will result in characteristic changes in the spectrum (e.g., splitting of signals in ¹H NMR due to coupling with ¹³C), which can be used to quantify the extent and position of labeling.

Data Presentation

The quantitative data obtained from the analysis of isotopically labeled this compound metabolism can be summarized in tables for clear comparison.

Time (hours)% Labeled this compound% Label in Palmitic Acid (C16:0)% Label in Stearic Acid (C18:0)
010000
18552
450158
8202515
2453020
Note: The data in this table is hypothetical and for illustrative purposes only.
MetaboliteFold Change (Labeled vs. Unlabeled)p-value
Acetyl-CoA5.2<0.01
Malonyl-CoA3.8<0.01
Citrate2.5<0.05
Note: The data in this table is hypothetical and for illustrative purposes only.

Visualization of Pathways and Workflows

Beta-Oxidation of this compound

The metabolism of this compound is expected to proceed via the beta-oxidation pathway. Due to the presence of a double bond at an odd-numbered carbon, the enzyme enoyl-CoA isomerase is required.

beta_oxidation cluster_0 Mitochondrial Matrix 3_Decenoyl_CoA 3-Decenoyl-CoA 2_Trans_Enoyl_CoA trans-Δ²-Enoyl-CoA 3_Decenoyl_CoA->2_Trans_Enoyl_CoA Enoyl-CoA Isomerase 3_Hydroxyacyl_CoA 3-Hydroxyacyl-CoA 2_Trans_Enoyl_CoA->3_Hydroxyacyl_CoA Enoyl-CoA Hydratase 3_Ketoacyl_CoA 3-Ketoacyl-CoA 3_Hydroxyacyl_CoA->3_Ketoacyl_CoA 3-Hydroxyacyl-CoA Dehydrogenase (NAD⁺ → NADH) Acetyl_CoA Acetyl-CoA 3_Ketoacyl_CoA->Acetyl_CoA Thiolase (CoA-SH) Octanoyl_CoA Octanoyl-CoA 3_Ketoacyl_CoA->Octanoyl_CoA

Caption: Predicted beta-oxidation pathway for this compound.

Experimental Workflow for Metabolic Labeling

The overall workflow for a metabolic labeling experiment using isotopically labeled this compound is depicted below.

experimental_workflow Start Start: Cell Culture Labeling Incubate with Isotopically Labeled This compound Start->Labeling Extraction Metabolite Extraction (Quenching) Labeling->Extraction Analysis Analysis Extraction->Analysis GCMS GC-MS Analysis (for Fatty Acids) Analysis->GCMS LCMS LC-MS/MS Analysis (for diverse metabolites) Analysis->LCMS NMR NMR Spectroscopy (for structural information) Analysis->NMR Data Data Analysis and Pathway Mapping GCMS->Data LCMS->Data NMR->Data

Caption: General experimental workflow for metabolic labeling studies.

Quorum Sensing Signaling Pathway

cis-2-decenoic acid, a close structural analog of this compound, is a signaling molecule in the quorum sensing network of Pseudomonas aeruginosa. This pathway regulates biofilm formation and virulence.

quorum_sensing cis_2_decenoic_acid cis-2-Decenoic Acid Sensor_Kinase Sensor Kinase (e.g., PA14_54640 product) cis_2_decenoic_acid->Sensor_Kinase binds Response_Regulator Response Regulator Sensor_Kinase->Response_Regulator phosphorylates Gene_Expression Altered Gene Expression Response_Regulator->Gene_Expression regulates Biofilm_Dispersion Biofilm Dispersion Gene_Expression->Biofilm_Dispersion Virulence_Factors Virulence Factor Production Gene_Expression->Virulence_Factors

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 3-Decenoic Acid Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the synthesis of 3-decenoic acid. Detailed experimental protocols and quantitative data are presented to facilitate successful and efficient synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

A1: The most prevalent methods for synthesizing this compound, an α,β-unsaturated carboxylic acid, include the Horner-Wadsworth-Emmons (HWE) reaction, the Wittig reaction, and the oxidation of the corresponding alcohol, dec-3-en-1-ol. The choice of method often depends on the desired stereochemistry (E or Z isomer), available starting materials, and scalability.

Q2: How can I control the stereoselectivity of the double bond in this compound synthesis?

A2: The Horner-Wadsworth-Emmons reaction is particularly useful for controlling stereoselectivity. Standard conditions with common phosphonates like triethyl phosphonoacetate typically yield the thermodynamically more stable (E)-alkene. For the synthesis of the (Z)-alkene, the Still-Gennari modification of the HWE reaction is employed, which uses phosphonates with electron-withdrawing groups.

Q3: What are the main advantages of the Horner-Wadsworth-Emmons (HWE) reaction over the Wittig reaction for this synthesis?

A3: The HWE reaction offers several advantages over the traditional Wittig reaction. The phosphonate carbanions used in the HWE reaction are generally more nucleophilic than the corresponding phosphonium ylides. A significant practical advantage is that the dialkylphosphate byproduct of the HWE reaction is water-soluble, simplifying its removal during the workup process.[1]

Q4: What are common impurities in this compound synthesis and how can they be removed?

A4: Common impurities may include unreacted starting materials (e.g., heptanal, phosphonate ylide), byproducts from side reactions, and isomers of this compound. Purification can be achieved through aqueous extraction to remove water-soluble byproducts, followed by column chromatography on silica gel. Recrystallization can also be an effective purification method if the product is a solid at room temperature.

Troubleshooting Guides

Horner-Wadsworth-Emmons (HWE) Reaction

Problem: Low or no yield of this compound ester.

  • Possible Cause 1: Incomplete deprotonation of the phosphonate.

    • Solution: Ensure the base used (e.g., NaH, NaOMe, LiOH) is fresh and of high quality. If the phosphonate is not very acidic, a stronger base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) might be necessary. For base-sensitive substrates, milder conditions such as lithium chloride with DBU or triethylamine can be effective.

  • Possible Cause 2: Poor quality or impure reagents.

    • Solution: Purify the aldehyde (heptanal) by distillation before use. Ensure the phosphonate reagent is pure, as impurities from its synthesis (e.g., via the Arbuzov reaction) can interfere with the reaction.

  • Possible Cause 3: Presence of moisture.

    • Solution: The phosphonate carbanion is a strong base and is quenched by water. Ensure all glassware is thoroughly dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

Problem: Poor E/Z stereoselectivity (formation of a mixture of isomers).

  • To favor the (E)-isomer:

    • Use phosphonates with smaller alkyl groups (e.g., dimethyl or diethyl).

    • Employ lithium or sodium-based bases.

    • Higher reaction temperatures can also favor the formation of the (E)-alkene.

  • To favor the (Z)-isomer (Still-Gennari modification):

    • Use phosphonates with electron-withdrawing groups, such as bis(2,2,2-trifluoroethyl)phosphonoacetate.

    • Employ strongly dissociating conditions, for instance, using potassium hexamethyldisilazide (KHMDS) as the base in the presence of 18-crown-6 in THF.[2]

Wittig Reaction

Problem: Low yield of this compound ester.

  • Possible Cause 1: Ylide decomposition.

    • Solution: Wittig reagents can be sensitive to air and moisture. Prepare the ylide in situ and use it immediately. Ensure the reaction is carried out under an inert atmosphere.

  • Possible Cause 2: Unreactive aldehyde.

    • Solution: Ensure the heptanal is pure. If the aldehyde is sterically hindered (not the case for heptanal), longer reaction times or higher temperatures may be required.

  • Possible Cause 3: Difficult separation from triphenylphosphine oxide.

    • Solution: Triphenylphosphine oxide is a common byproduct and can be difficult to separate. Purification is typically achieved by column chromatography. In some cases, precipitation of the oxide from a suitable solvent mixture can be effective.

Oxidation of dec-3-en-1-ol

Problem: Over-oxidation or incomplete reaction.

  • Possible Cause 1 (Jones Oxidation): Over-oxidation leading to cleavage of the double bond.

    • Solution: Carefully control the reaction temperature and the rate of addition of the Jones reagent. The reaction is highly exothermic.

  • Possible Cause 2 (Swern Oxidation): Incomplete reaction.

    • Solution: Ensure all reagents (oxalyl chloride, DMSO, and triethylamine) are of high quality and added at the correct, low temperatures (typically below -60 °C). The reaction is sensitive to temperature fluctuations.

  • Possible Cause 3 (Swern Oxidation): Epimerization at the alpha-carbon.

    • Solution: If there are stereocenters adjacent to the newly formed carbonyl, using a bulkier base like diisopropylethylamine (DIPEA) instead of triethylamine can help minimize epimerization.[2]

Experimental Protocols

Synthesis of (E)-ethyl 3-decenoate via Horner-Wadsworth-Emmons Reaction

This two-step protocol first describes the synthesis of the ester followed by its hydrolysis to the carboxylic acid.

Step 1: Synthesis of (E)-ethyl 3-decenoate

  • Materials:

    • Triethyl phosphonoacetate

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous Tetrahydrofuran (THF)

    • Heptanal

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Brine

    • Anhydrous sodium sulfate (Na₂SO₄)

    • Ethyl acetate

    • Hexanes

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (1.2 equivalents).

    • Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

    • Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.

    • Slowly add triethyl phosphonoacetate (1.1 equivalents) dropwise to the stirred suspension.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour, or until hydrogen evolution ceases.

    • Cool the resulting ylide solution back to 0 °C.

    • Add heptanal (1.0 equivalent) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield pure (E)-ethyl 3-decenoate.

Step 2: Hydrolysis to (E)-3-decenoic acid

  • Materials:

    • (E)-ethyl 3-decenoate

    • Ethanol

    • Aqueous sodium hydroxide (NaOH) solution (e.g., 2 M)

    • Aqueous hydrochloric acid (HCl) solution (e.g., 2 M)

    • Diethyl ether

  • Procedure:

    • Dissolve the (E)-ethyl 3-decenoate in ethanol in a round-bottom flask.

    • Add an excess of the aqueous NaOH solution.

    • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting ester is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH ~2 with the aqueous HCl solution.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (E)-3-decenoic acid.

Synthesis of this compound via Oxidation of dec-3-en-1-ol (Jones Oxidation)
  • Materials:

    • dec-3-en-1-ol

    • Jones reagent (prepared by dissolving chromium trioxide in concentrated sulfuric acid and water)

    • Acetone

    • Isopropanol

    • Diethyl ether

  • Procedure:

    • Dissolve dec-3-en-1-ol (1.0 equivalent) in acetone in a round-bottom flask and cool to 0 °C in an ice bath.

    • Slowly add the Jones reagent dropwise with vigorous stirring, maintaining the temperature below 10 °C. The color of the reaction mixture will change from orange to green/blue.

    • After the addition is complete, stir the reaction at 0 °C for 1-2 hours. Monitor the reaction by TLC.

    • Quench the reaction by adding isopropanol until the orange color disappears completely.

    • Remove the acetone under reduced pressure.

    • Add water to the residue and extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude this compound.

    • Further purification can be achieved by column chromatography or recrystallization.

Data Presentation

Table 1: Comparison of Reaction Conditions for this compound Synthesis

Synthesis MethodKey ReagentsTypical Solvent(s)Temperature (°C)Typical Yield (%)Stereoselectivity
Horner-Wadsworth-Emmons Triethyl phosphonoacetate, NaH, HeptanalTHF0 to RT70-90Predominantly (E)
Still-Gennari (HWE) Bis(trifluoroethyl)phosphonoacetate, KHMDS, 18-crown-6, HeptanalTHF-7860-85Predominantly (Z)
Wittig Reaction (Carbethoxymethylene)triphenylphosphorane, HeptanalTHF, DMSORT to 6050-80Mixture of (E) and (Z)
Jones Oxidation dec-3-en-1-ol, CrO₃, H₂SO₄Acetone0-1060-85Retains alkene geometry
Swern Oxidation dec-3-en-1-ol, (COCl)₂, DMSO, Et₃NDichloromethane-78 to RT70-95Retains alkene geometry

Visualizations

HWE_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_workup Workup & Purification Phosphonate Triethyl phosphonoacetate Deprotonation Deprotonation (Ylide formation) Phosphonate->Deprotonation Base Sodium Hydride (NaH) Base->Deprotonation Aldehyde Heptanal Addition Nucleophilic Addition Aldehyde->Addition Deprotonation->Addition Ylide Elimination Elimination Addition->Elimination Quench Quench (aq. NH4Cl) Elimination->Quench Crude Ester Extract Extraction (Ethyl Acetate) Quench->Extract Purify Column Chromatography Extract->Purify Hydrolysis Ester Hydrolysis Purify->Hydrolysis Pure Ester Final_Product This compound Hydrolysis->Final_Product

Caption: Experimental workflow for the Horner-Wadsworth-Emmons synthesis of this compound.

Troubleshooting_Low_Yield Start Low Yield in HWE Reaction Check_Base Check Base Activity & Strength Start->Check_Base Check_Reagents Check Reagent Purity (Aldehyde, Phosphonate) Start->Check_Reagents Check_Moisture Check for Moisture (Anhydrous Conditions) Start->Check_Moisture Use_Fresh_Base Use Fresh/Stronger Base or Milder Conditions Check_Base->Use_Fresh_Base Inactive/Weak Purify_Reagents Purify Aldehyde (Distill) & Phosphonate Check_Reagents->Purify_Reagents Impure Dry_Glassware Use Flame-Dried Glassware, Anhydrous Solvents, Inert Gas Check_Moisture->Dry_Glassware Present Improved_Yield Improved Yield Use_Fresh_Base->Improved_Yield Purify_Reagents->Improved_Yield Dry_Glassware->Improved_Yield

Caption: Troubleshooting logic for low yield in the Horner-Wadsworth-Emmons reaction.

References

Overcoming challenges in the purification of 3-Decenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 3-Decenoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on overcoming common challenges encountered during the purification of this unsaturated fatty acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Common impurities depend on the synthetic route. For syntheses employing a Wittig reaction, impurities may include triphenylphosphine oxide, unreacted starting aldehyde, and the undesired geometric isomer (e.g., the Z-isomer if the E-isomer is the target). If synthesized via malonic ester synthesis, unreacted starting materials and by-products from side reactions can be present.

Q2: My this compound is showing significant peak tailing during silica gel chromatography. What can I do?

A2: Peak tailing is a common issue when purifying carboxylic acids on silica gel due to strong interactions between the acidic proton and the silica surface. To mitigate this, you can add a small amount of a volatile acid, such as acetic acid or formic acid (typically 0.1-1%), to your mobile phase. This helps to protonate the silica surface and reduce unwanted interactions, resulting in a more symmetrical peak shape.

Q3: I am concerned about the isomerization of the double bond during purification. How can I minimize this?

A3: Isomerization of the double bond in this compound can be promoted by exposure to high temperatures, strong acids, or strong bases. To minimize this risk, it is advisable to avoid excessive heat during solvent evaporation and to use neutral or slightly acidic conditions for purification. If basic conditions are required for a preceding reaction, ensure the reaction mixture is neutralized before proceeding with purification. Base-catalyzed derivatization methods for GC analysis have also been shown to cause isomerization in similar unsaturated fatty acids.[1]

Q4: Can I use distillation to purify this compound?

A4: While distillation is a common method for purifying fatty acids, it should be approached with caution for unsaturated compounds like this compound. The required high temperatures can lead to isomerization or polymerization of the double bond. If distillation is necessary, it should be performed under a high vacuum to lower the boiling point and minimize thermal stress on the molecule.

Q5: How can I accurately assess the purity and isomeric ratio of my final product?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for assessing the purity of this compound. Due to the low volatility of the carboxylic acid, a derivatization step to form a more volatile ester (e.g., methyl or trimethylsilyl ester) is typically required before analysis.[2][3][4] This method can also help in quantifying the ratio of E and Z isomers. Nuclear Magnetic Resonance (NMR) spectroscopy is another excellent tool for determining the isomeric purity by analyzing the coupling constants of the vinylic protons.

Troubleshooting Guides

Recrystallization
Problem Potential Cause Solution
Oiling Out The compound is melting before it dissolves, or its solubility in the chosen solvent is too high at the cooling temperature.- Use a larger volume of solvent.- Switch to a solvent with a lower boiling point.- Consider a solvent pair where the compound has high solubility in one and low solubility in the other.
Poor Crystal Recovery - Too much solvent was used, keeping the product dissolved.- The cooling process was too rapid, leading to the formation of very small crystals that pass through the filter.- The compound is highly soluble in the chosen solvent even at low temperatures.- Concentrate the filtrate by evaporating some solvent and attempt a second crystallization.- Ensure a slow and gradual cooling process.- Select a different solvent or solvent pair with a steeper solubility curve (high solubility when hot, low solubility when cold).
Colored Crystals Colored impurities are co-crystallizing with the product.- Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it may adsorb some product).- Perform a second recrystallization.
Column Chromatography
Problem Potential Cause Solution
Poor Separation from Non-polar Impurities The mobile phase is too polar, causing all compounds to elute too quickly.- Decrease the polarity of the mobile phase (e.g., increase the proportion of hexane in a hexane/ethyl acetate mixture).- Use a longer column for increased resolution.
Product is Retained Too Strongly on the Column The mobile phase is not polar enough to elute the acidic compound from the polar silica gel.- Gradually increase the polarity of the mobile phase (gradient elution). For example, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.
Significant Peak Tailing Strong interaction between the carboxylic acid group and the silica stationary phase.- Add 0.1-1% acetic acid or formic acid to the mobile phase to improve the peak shape.
Co-elution of Geometric Isomers (E/Z) The polarity difference between the isomers is insufficient for separation with the chosen solvent system.- Use a less polar solvent system to increase the differential retention of the isomers.- Consider using a different stationary phase, such as silver nitrate-impregnated silica gel, which can separate compounds based on the degree of unsaturation.

Quantitative Data Summary

The following table provides typical recovery and purity data for common purification techniques. Note that actual values will vary depending on the initial purity of the crude product and the specific experimental conditions.

Purification Method Typical Recovery Rate (%) Achievable Purity (%) Key Considerations
Recrystallization 60-85%>98%Highly dependent on solvent selection and the nature of impurities. A portion of the product will always be lost in the mother liquor.[5]
Silica Gel Chromatography 70-95%>99%Excellent for removing impurities with different polarities. Yield can be affected by irreversible adsorption or the collection of mixed fractions.

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is designed for the purification of crude this compound containing non-polar impurities and polar by-products.

  • Stationary Phase and Column Preparation:

    • Select a glass column of appropriate size (a general rule is to use 20-50 times the weight of the crude sample in silica gel).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent (e.g., 98:2 hexane/ethyl acetate).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped. Allow the silica to settle into a uniform bed.

    • Add a thin layer of sand on top of the silica gel to prevent disturbance during sample loading.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the initial mobile phase or a volatile solvent like dichloromethane.

    • Carefully apply the sample solution to the top of the sand layer using a pipette.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 98:2 hexane/ethyl acetate) to remove non-polar impurities.

    • To improve the peak shape and prevent tailing, add 0.5% acetic acid to the mobile phase.

    • Gradually increase the polarity of the mobile phase (e.g., to 95:5, then 90:10 hexane/ethyl acetate) to elute the this compound.

    • Collect fractions and monitor their composition using Thin Layer Chromatography (TLC).

  • Isolation:

    • Combine the fractions containing the pure product.

    • Remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: Purification by Recrystallization

This protocol is suitable for purifying solid crude this compound where impurities have different solubilities than the desired product.

  • Solvent Selection:

    • Test the solubility of a small amount of crude product in various solvents (e.g., hexane, heptane, ethanol/water mixtures) to find a suitable system where the compound is soluble in the hot solvent but sparingly soluble when cold.

  • Dissolution:

    • In an Erlenmeyer flask, add the crude solid and the chosen solvent.

    • Heat the mixture with gentle swirling until the solid completely dissolves. Add a minimal amount of additional hot solvent if necessary.

  • Hot Filtration (if required):

    • If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask.

  • Crystallization:

    • Allow the clear, hot solution to cool slowly to room temperature.

    • Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.

  • Drying:

    • Dry the purified crystals under a vacuum to remove any residual solvent.

Visualizations

G cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis start Starting Materials (e.g., Aldehyde + Wittig Reagent) reaction Chemical Reaction start->reaction crude Crude this compound (Contains product, isomers, triphenylphosphine oxide, etc.) reaction->crude chromatography Column Chromatography crude->chromatography pure_fractions Pure Fractions chromatography->pure_fractions recrystallization Recrystallization (Optional) solvent_removal Solvent Removal recrystallization->solvent_removal pure_fractions->recrystallization pure_fractions->solvent_removal If recrystallization is skipped pure_product Pure this compound solvent_removal->pure_product purity_check Purity & Isomer Analysis (GC-MS, NMR) pure_product->purity_check

Caption: A typical experimental workflow for the synthesis and purification of this compound.

G cluster_problem Problem Identification cluster_solution Troubleshooting Actions start Poor Chromatographic Separation q1 Peak Tailing? start->q1 Observe Peak Shape q2 Co-elution of Product & Impurity? start->q2 Analyze Fractions (TLC/GC) sol1 Add 0.1-1% Acetic Acid to Mobile Phase q1->sol1 Yes sol2 Adjust Mobile Phase Polarity q2->sol2 Yes sol4 Check for Column Overloading q2->sol4 sol3 Use Gradient Elution sol2->sol3

Caption: A troubleshooting decision tree for common column chromatography issues.

References

Improving the stability of 3-Decenoic acid during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on maintaining the stability of 3-Decenoic acid during storage. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability important?

This compound is a monounsaturated fatty acid with the chemical formula C10H18O2.[1][2] Its stability is crucial for research and pharmaceutical applications as degradation can lead to the formation of impurities, loss of biological activity, and unreliable experimental results. The double bond in its structure makes it susceptible to oxidation.

Q2: What are the primary factors that affect the stability of this compound?

The stability of this compound, like other unsaturated fatty acids, is primarily affected by:

  • Temperature: Higher temperatures accelerate the rate of degradation reactions.

  • Oxygen: The presence of oxygen is a key factor in the oxidative degradation of the double bond.

  • Light: Exposure to light, particularly UV light, can catalyze oxidation reactions.

  • Presence of Metal Ions: Metal ions, such as iron and copper, can act as catalysts for oxidation.

Q3: What are the recommended storage conditions for this compound?

To ensure the long-term stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store at or below -20°C.

  • Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to minimize exposure to oxygen.

  • Light: Protect from light by using amber-colored vials or by storing in a dark location.

  • Container: Use tightly sealed containers to prevent exposure to air and moisture.

Q4: What are the likely degradation products of this compound?

The primary degradation pathway for this compound is oxidation of the double bond. This can lead to the formation of various byproducts, including:

  • Hydroperoxides: The initial products of oxidation.

  • Aldehydes and Ketones: Formed from the cleavage of the double bond.

  • Shorter-chain fatty acids and dicarboxylic acids: Resulting from further oxidation and cleavage.[3]

Troubleshooting Guide

This guide provides solutions to common problems encountered during the storage and handling of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Loss of potency or unexpected experimental results. Degradation of this compound due to improper storage.- Verify storage conditions (temperature, atmosphere, light protection).- Perform a purity analysis using HPLC or GC-MS to assess the integrity of the compound.- If degradation is confirmed, discard the old stock and obtain a fresh batch.- Always use fresh solutions for experiments.
Visible changes in the appearance of the compound (e.g., color change, precipitation). Significant degradation and formation of insoluble byproducts.- Do not use the material.- Review storage and handling procedures to identify potential sources of contamination or degradation.- Ensure the solvent used for dissolution is of high purity and free of peroxides.
Inconsistent results between different batches of this compound. Variability in the initial purity or stability of different batches.- Qualify each new batch of this compound upon receipt by performing a baseline purity analysis.- Store all batches under identical, optimal conditions.- Compare the stability of different batches over time using a standardized stability testing protocol.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol outlines a reverse-phase HPLC method for the quantitative analysis of this compound.

1. Instrumentation and Columns:

  • HPLC system with a UV detector.

  • C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

2. Reagents and Mobile Phase:

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Phosphoric acid or Formic acid (for MS compatibility).

  • Mobile Phase: A mixture of acetonitrile and water with a small amount of acid (e.g., 0.1%). The exact ratio should be optimized for best separation, a common starting point is 60:40 (Acetonitrile:Water).

3. Standard Preparation:

  • Prepare a stock solution of this compound in the mobile phase or a suitable organic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

  • Prepare a series of working standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

4. Sample Preparation:

  • Dissolve the this compound sample in the mobile phase to a final concentration within the calibration range.

5. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.

6. Data Analysis:

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) for Identification of Degradation Products

This protocol describes a GC-MS method for the analysis of this compound and its potential degradation products after derivatization.

1. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23, SP-2560).

2. Reagents:

  • Methanol.

  • Boron trifluoride (BF3) in methanol (14%) or methanolic HCl.

  • Hexane (GC grade).

  • Anhydrous sodium sulfate.

3. Derivatization (Formation of Fatty Acid Methyl Esters - FAMEs):

  • To approximately 1-10 mg of the this compound sample, add 2 mL of 14% BF3-methanol solution.

  • Heat the mixture in a sealed vial at 60-100°C for 30-60 minutes.

  • Cool the vial to room temperature.

  • Add 1 mL of water and 2 mL of hexane.

  • Vortex thoroughly and centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Dry the hexane extract over a small amount of anhydrous sodium sulfate.

4. GC-MS Conditions:

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 240°C at a rate of 10°C/min.

    • Hold at 240°C for 5-10 minutes.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: m/z 40-400.

5. Data Analysis:

  • Identify the peak for this compound methyl ester based on its retention time and mass spectrum.

  • Analyze other peaks in the chromatogram by comparing their mass spectra to a library (e.g., NIST) to tentatively identify degradation products. The mass spectrum of this compound methyl ester will show characteristic fragments.[4]

Visualizations

cluster_storage Optimal Storage Conditions cluster_factors Factors Promoting Degradation Temp Low Temperature (-20°C) 3-Decenoic_Acid This compound (Stable) Temp->3-Decenoic_Acid Inhibits Inert Inert Atmosphere (Argon/Nitrogen) Inert->3-Decenoic_Acid Inhibits Dark Protection from Light Dark->3-Decenoic_Acid Inhibits Sealed Tightly Sealed Container Sealed->3-Decenoic_Acid Inhibits HighTemp High Temperature Degradation Degradation Products (Unstable) HighTemp->Degradation Oxygen Oxygen Oxygen->Degradation Light Light Exposure Light->Degradation Metals Metal Ions Metals->Degradation 3-Decenoic_Acid->Degradation Oxidation

Caption: Factors influencing the stability of this compound.

cluster_workflow Troubleshooting Workflow for Stability Issues Start Observe Instability (e.g., loss of potency, unexpected results) CheckStorage Verify Storage Conditions (Temp, Atmosphere, Light) Start->CheckStorage PurityAnalysis Perform Purity Analysis (HPLC or GC-MS) CheckStorage->PurityAnalysis Conditions OK ReviewProcedures Review Handling & Storage Procedures CheckStorage->ReviewProcedures Conditions Not OK DegradationConfirmed Degradation Confirmed? PurityAnalysis->DegradationConfirmed Discard Discard Old Stock & Obtain Fresh Batch DegradationConfirmed->Discard Yes Continue Continue with Experiments DegradationConfirmed->Continue No Discard->Continue ReviewProcedures->Discard

Caption: A logical workflow for troubleshooting stability issues.

cluster_pathway Oxidative Degradation Pathway of this compound Start This compound Initiation Initiation (e.g., H abstraction) Start->Initiation Radical Alkyl Radical Initiation->Radical Oxygen_add Oxygen Addition Radical->Oxygen_add Peroxy_rad Peroxy Radical Oxygen_add->Peroxy_rad Propagation Propagation (H abstraction from another molecule) Peroxy_rad->Propagation Propagation->Radical Chain Reaction Hydroperoxide Hydroperoxide Propagation->Hydroperoxide Decomposition Decomposition Hydroperoxide->Decomposition End_products Aldehydes, Ketones, Shorter-chain acids Decomposition->End_products

Caption: A simplified signaling pathway of oxidative degradation.

References

Minimizing isomerization of 3-Decenoic acid during workup

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for 3-Decenoic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on minimizing isomerization during experimental workups.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

Q1: After my reaction workup, 1H NMR analysis shows a mixture of isomers of decenoic acid. What could be the cause?

A1: The presence of a mixture of isomers, such as the shift of the double bond from the 3-position to the 2- or 4-positions, is a common issue when working with β,γ-unsaturated carboxylic acids like this compound. Isomerization is often promoted by harsh workup conditions. The primary culprits are typically:

  • Strong Bases: Use of strong bases (e.g., sodium hydroxide, potassium hydroxide) for quenching or extraction can facilitate double bond migration.[1]

  • Strong Acids: Exposure to strong acidic conditions can also catalyze the isomerization of the double bond.

  • Elevated Temperatures: Heating during the workup, including exothermic quenching reactions or solvent removal at high temperatures, can provide the energy needed for isomerization.[2][3][4]

To confirm isomerization, we recommend using analytical techniques capable of separating decenoic acid isomers, such as gas chromatography (GC) with a highly polar capillary column or high-performance liquid chromatography (HPLC) with a silver-ion column.

Q2: How can I quench my reaction without causing isomerization of this compound?

A2: The quenching step is critical for minimizing isomerization. To neutralize acidic or basic reagents from your reaction, it is crucial to use mild reagents and maintain a low temperature.

  • Recommended Quenching Agent: A saturated aqueous solution of sodium bicarbonate (NaHCO₃) is the preferred neutralizing agent for acidic reaction mixtures. Sodium bicarbonate is a weak base that neutralizes acids slowly, which helps to control the exotherm of the reaction and avoid localized heating.

  • Temperature Control: Perform the quench at a low temperature, ideally between 0 °C and 5 °C, by immersing the reaction vessel in an ice bath. This minimizes the risk of heat-induced isomerization.

  • Slow Addition: Add the quenching solution slowly to the reaction mixture with vigorous stirring to ensure efficient mixing and to prevent the build-up of heat.

Q3: What is the best procedure for extracting this compound from the aqueous layer after quenching?

A3: A standard liquid-liquid extraction is typically performed after quenching. To minimize isomerization during this step, follow these guidelines:

  • Choice of Solvent: Use a low-boiling point, water-immiscible organic solvent such as diethyl ether or ethyl acetate for the extraction.

  • Temperature: Ensure that the extraction is performed at room temperature or below. Avoid any heating during this process.

  • Washing Steps: Wash the combined organic layers with a saturated sodium chloride solution (brine). This helps to remove residual water and some water-soluble impurities.

  • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). After filtration, remove the solvent under reduced pressure at a low temperature (ideally below 30 °C).

Q4: Can I use distillation to purify this compound?

A4: While distillation is a common purification technique, it should be approached with caution for thermally sensitive compounds like this compound. High temperatures required for distillation can lead to significant isomerization. If distillation is necessary, it must be performed under a high vacuum to lower the boiling point and minimize thermal stress on the molecule. Monitor the purity of the distilled fractions carefully using GC or NMR to check for isomeric impurities.

Quantitative Data on Isomerization

Temperature (°C)Heating Time (hours)Unsaturated Fatty AcidIsomer Formation RateReference
179 - 2820.5 - 5Linoleic AcidIncreased with temperature and time
180 - 2404Linoleic and α-Linolenic AcidsIncreased with temperature and time
140 - 220Not specifiedLinoleic AcidSignificant increase above 140 °C
180 - 280Not specifiedOleic and Linoleic AcidsIsomerization observed at elevated temperatures

Experimental Protocols

Protocol 1: Recommended Workup Procedure to Minimize Isomerization of this compound

  • Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

  • Quenching: Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) dropwise with vigorous stirring. Monitor the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an equal volume of cold ethyl acetate or diethyl ether.

  • Washing: Combine the organic extracts and wash once with an equal volume of saturated aqueous sodium chloride (brine).

  • Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

  • Solvent Removal: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator with a water bath temperature at or below 30 °C.

  • Purity Analysis: Analyze the crude product for isomeric purity using GC-MS or ¹H NMR. For GC-MS analysis, derivatization to a more volatile ester (e.g., methyl or trimethylsilyl ester) is recommended.

Visualizations

Logical Relationship: Factors Promoting Isomerization

G Factors Leading to Isomerization of this compound cluster_conditions Workup Conditions cluster_outcomes Potential Outcomes cluster_mitigation Mitigation Strategies Strong Base Strong Base Isomerization Isomerization Strong Base->Isomerization Strong Acid Strong Acid Strong Acid->Isomerization High Temperature High Temperature High Temperature->Isomerization Product Degradation Product Degradation High Temperature->Product Degradation Use Weak Base (e.g., NaHCO3) Use Weak Base (e.g., NaHCO3) Use Weak Base (e.g., NaHCO3)->Isomerization prevents Low Temperature (0-5 °C) Low Temperature (0-5 °C) Low Temperature (0-5 °C)->Isomerization prevents Mild Quenching Mild Quenching Mild Quenching->Isomerization prevents

Caption: Factors promoting isomerization and mitigation strategies.

Experimental Workflow: Minimized Isomerization Workup

G Workflow for Minimized Isomerization Workup start Start: Reaction Mixture quench 1. Quench with sat. NaHCO3 (aq) at 0-5 °C start->quench extract 2. Extract with Ethyl Acetate (x3) quench->extract wash 3. Wash with Brine extract->wash dry 4. Dry over Na2SO4 wash->dry concentrate 5. Concentrate in vacuo (T < 30 °C) dry->concentrate analyze 6. Analyze Purity (GC-MS, NMR) concentrate->analyze end End: Pure this compound analyze->end

References

Technical Support Center: Enhancing the Resolution of 3-Decenoic Acid Isomers in Chromatography

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for enhancing the chromatographic resolution of 3-Decenoic acid isomers. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions related to the separation of this compound isomers.

Q1: My cis and trans isomers of this compound are co-eluting in my gas chromatography (GC) analysis. What is the most critical factor to improve resolution?

A1: The most critical factor for resolving geometric isomers like cis and trans-3-Decenoic acid is the choice of the GC capillary column. For effective separation, a highly polar stationary phase is essential. Specifically, columns containing cyanopropyl functional groups are recommended as they provide unique selectivity based on the differences in the overall shape and dipole moment between the cis (U-shaped) and trans (linear) isomers.[1][2][3][4][5]

Q2: I'm observing poor peak shape and tailing for this compound in my GC chromatogram. What could be the cause and how can I fix it?

A2: Poor peak shape for free fatty acids like this compound is typically due to their polarity and low volatility, which causes interaction with the GC column. Derivatization is a necessary step to convert the fatty acid into a more volatile and less polar derivative. The most common method is esterification to form fatty acid methyl esters (FAMEs).

Common derivatization reagents include:

  • Boron Trifluoride (BF₃) in methanol

  • A solution of sulfuric acid in methanol

  • (Trimethylsilyl)diazomethane (TMS-DM)

Incomplete derivatization can also lead to peak tailing. Ensure your derivatization reaction goes to completion. Additionally, active sites in the GC inlet liner or on an old column can cause peak tailing. Using a deactivated inlet liner and ensuring your column is properly conditioned or replaced if old can resolve this issue.

Q3: How does column temperature affect the resolution of this compound isomers in GC?

A3: Column temperature significantly impacts the separation of fatty acid isomers. For many fatty acid methyl esters (FAMEs), an isothermal temperature of around 180°C often provides the best separation on highly polar cyanopropyl columns like the SP-2560. However, a time-temperature program can often provide improved separation over an isothermal program, especially for complex mixtures. It is crucial to optimize the temperature program for your specific analysis, as temperatures that are too high or too low can lead to co-elution of different isomers.

Q4: I am using HPLC for separation. What are the key parameters to optimize for resolving this compound isomers?

A4: For HPLC separation of this compound isomers, the primary parameters to optimize are the mobile phase composition, stationary phase chemistry, and column temperature.

  • Mobile Phase: The choice of organic solvent (e.g., acetonitrile vs. methanol) and its proportion to the aqueous phase is critical for achieving selectivity. Adjusting the solvent strength can increase retention times and improve separation. For ionizable compounds like carboxylic acids, controlling the mobile phase pH is crucial.

  • Stationary Phase: A standard C18 column is a good starting point for reversed-phase separation of fatty acids. However, for challenging isomer separations, columns with different selectivities, such as phenyl or embedded polar group columns, may provide better resolution. For separating enantiomers, a chiral stationary phase is necessary.

  • Column Temperature: Temperature affects both the efficiency and selectivity of the separation. Increasing temperature generally reduces analysis time but can sometimes decrease resolution, while lower temperatures can enhance separation for some compounds.

Q5: My this compound isomers are still not resolving in HPLC despite optimizing the mobile phase. What should I try next?

A5: If mobile phase optimization is insufficient, the next logical step is to evaluate and change your stationary phase (column). The chemistry of the stationary phase has a profound impact on selectivity. Consider trying a column with a different chemistry. For instance, if you are using a C18 column, a phenyl-hexyl or a biphenyl phase might offer different interactions and improve separation. For enantiomeric resolution, a dedicated chiral column is required.

Experimental Protocols

Below are detailed methodologies for key experiments related to the chromatographic analysis of this compound isomers.

Protocol 1: Derivatization of this compound to Fatty Acid Methyl Esters (FAMEs) for GC Analysis

This protocol is based on a common acid-catalyzed esterification method.

Materials:

  • This compound sample

  • Boron Trifluoride (BF₃) in methanol (14% w/v)

  • Hexane

  • Saturated sodium chloride solution

  • Anhydrous sodium sulfate

  • Vials with PTFE-lined caps

  • Heating block or water bath

Procedure:

  • Accurately weigh approximately 10-20 mg of the this compound sample into a screw-cap vial.

  • Add 2 mL of 14% BF₃ in methanol to the vial.

  • Securely cap the vial and heat at 60°C for 30 minutes in a heating block or water bath.

  • Allow the vial to cool to room temperature.

  • Add 1 mL of hexane and 1 mL of saturated sodium chloride solution to the vial.

  • Vortex the mixture for 1 minute and then allow the layers to separate.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial.

  • Add a small amount of anhydrous sodium sulfate to the hexane extract to remove any residual water.

  • The sample is now ready for injection into the GC.

Protocol 2: Gas Chromatography (GC) Analysis of this compound Methyl Esters (FAMEs)

This protocol outlines a general GC method for the separation of fatty acid isomers.

Instrumentation and Conditions:

ParameterSetting
GC System Gas chromatograph with Flame Ionization Detector (FID)
Column Highly polar cyanopropyl capillary column (e.g., SP-2560, CP-Sil 88)
Column Dimensions 100 m length x 0.25 mm I.D. x 0.20 µm film thickness
Carrier Gas Helium or Hydrogen
Inlet Temperature 250 °C
Injection Volume 1 µL
Injection Mode Split (e.g., 50:1 ratio)
Oven Program Initial temp 140°C, hold for 5 min, ramp to 240°C at 4°C/min, hold for 20 min
Detector FID
Detector Temp 260 °C

Note: The oven temperature program should be optimized for the specific isomers of interest. An isothermal run at 180°C can also be a good starting point for method development.

Protocol 3: High-Performance Liquid Chromatography (HPLC) for this compound Isomers

This protocol provides a starting point for reversed-phase HPLC method development.

Instrumentation and Conditions:

ParameterSetting
HPLC System HPLC with UV or Mass Spectrometric (MS) detector
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Acetonitrile
Gradient Start with 70% B, increase to 100% B over 20 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 205 nm (for underivatized fatty acids) or MS
Injection Volume 10 µL

Note: For enhanced UV detection sensitivity, derivatization with a UV-absorbing agent like 2,4'-dibromoacetophenone can be performed.

Data Presentation

Table 1: Influence of GC Oven Temperature on Isomer Resolution

Isothermal Temperature (°C)Resolution (Rs) between cis/trans IsomersObservations
1701.2Partial overlap of some positional isomers.
1801.8Optimal separation for most common isomers.
1901.1Co-elution of several key isomer pairs.
2000.8Significant peak overlap.

Note: This table presents illustrative data based on general findings for fatty acid isomers. Actual resolution values will vary depending on the specific column and isomers.

Table 2: HPLC Mobile Phase Composition and its Effect on Selectivity

Organic ModifierGradient ProgramSelectivity (α)Comments
Acetonitrile70-100% over 20 min1.05Good general-purpose solvent.
Methanol80-100% over 20 min1.15Can offer different selectivity and improve resolution for some isomers.
Acetonitrile/Methanol (50:50)75-100% over 20 min1.10A mixture can sometimes provide a balance of properties.

Note: Selectivity (α) is the ratio of the retention factors of two adjacent peaks. A value greater than 1 indicates some degree of separation.

Visualizations

Troubleshooting_Workflow start Poor Resolution or Co-elution of Isomers check_method Identify Chromatographic Method start->check_method gc_path Gas Chromatography (GC) check_method->gc_path GC hplc_path Liquid Chromatography (HPLC) check_method->hplc_path HPLC gc_q1 Is the column a highly polar cyanopropyl phase? gc_path->gc_q1 hplc_q1 Optimize Mobile Phase Composition hplc_path->hplc_q1 gc_sol1 Switch to a highly polar cyanopropyl column (e.g., SP-2560) gc_q1->gc_sol1 No gc_q2 Is the sample derivatized (e.g., to FAMEs)? gc_q1->gc_q2 Yes gc_a1_yes Yes gc_a1_no No gc_sol1->gc_q2 gc_sol2 Perform derivatization (e.g., esterification) gc_q2->gc_sol2 No gc_q3 Optimize Oven Temperature Program gc_q2->gc_q3 Yes gc_a2_yes Yes gc_a2_no No gc_sol2->gc_q3 gc_sol3 Try isothermal at 180°C or develop a temperature gradient gc_q3->gc_sol3 end_node Resolution Achieved gc_sol3->end_node hplc_sol1 Adjust organic solvent ratio (e.g., ACN/MeOH) Modify pH hplc_q1->hplc_sol1 hplc_q2 Is resolution still poor? hplc_sol1->hplc_q2 hplc_sol2 Change Stationary Phase (Column Chemistry) e.g., C18 -> Phenyl, or use Chiral column hplc_q2->hplc_sol2 Yes hplc_q2->end_node No hplc_a2_yes Yes hplc_a2_no No hplc_q3 Optimize Column Temperature hplc_sol2->hplc_q3 hplc_sol3 Evaluate temperatures between 25°C and 40°C hplc_q3->hplc_sol3 hplc_sol3->end_node

Caption: Troubleshooting workflow for poor resolution of this compound isomers.

Experimental_Workflow_GC start Sample containing This compound Isomers derivatization Derivatization to FAMEs (e.g., with BF3-Methanol) start->derivatization extraction Liquid-Liquid Extraction with Hexane derivatization->extraction drying Drying of Organic Phase (Anhydrous Na2SO4) extraction->drying gc_analysis GC Analysis with Highly Polar Column drying->gc_analysis data_analysis Data Analysis and Quantification gc_analysis->data_analysis

Caption: Experimental workflow for GC analysis of this compound isomers.

References

Addressing matrix effects in the analysis of 3-Decenoic acid from biological samples

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects during the quantitative analysis of 3-Decenoic acid in biological samples.

Troubleshooting Guide

This section addresses specific issues that may arise during the experimental workflow, leading to inaccurate quantification of this compound due to matrix effects.

Problem 1: Poor reproducibility and inconsistent recovery of this compound.

Possible Cause: Inefficient or inconsistent sample preparation leading to variable matrix effects between samples.

Solution:

  • Optimize Sample Preparation: The choice of sample preparation technique is critical in minimizing matrix effects.[1] Common methods include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). For complex matrices like plasma or serum, SPE is often more effective at removing interfering components than PPT.[2]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the gold standard for correcting variations in extraction recovery and matrix effects.[3] The SIL-IS should be added to the sample at the very beginning of the sample preparation process to account for losses at every step.

  • Ensure Complete Protein Precipitation: If using PPT, ensure the ratio of precipitating solvent (e.g., acetonitrile, methanol) to the sample is optimized. Inadequate precipitation can leave behind proteins that interfere with the analysis.

Problem 2: Significant ion suppression or enhancement observed in the mass spectrometer.

Possible Cause: Co-elution of matrix components with this compound, which interfere with the ionization process in the mass spectrometer source. Phospholipids are a major cause of ion suppression in plasma and serum samples.

Solution:

  • Improve Chromatographic Separation: Modify the HPLC/UHPLC gradient to better separate this compound from interfering matrix components. A longer, shallower gradient can improve resolution.

  • Advanced Sample Cleanup: Employ more rigorous sample cleanup techniques. SPE, particularly methods that specifically target the removal of phospholipids, can significantly reduce ion suppression.

  • Qualitative Assessment of Matrix Effects: Use post-column infusion to identify the regions of the chromatogram where ion suppression or enhancement occurs. This allows for the adjustment of chromatographic conditions to move the analyte peak away from these regions.

  • Change Ionization Source: If using Electrospray Ionization (ESI), which is highly susceptible to matrix effects, consider switching to Atmospheric Pressure Chemical Ionization (APCI) if compatible with the analyte, as it can be less prone to ion suppression.

Problem 3: The calibration curve is non-linear or has poor correlation.

Possible Cause: Uncompensated matrix effects that vary with analyte concentration.

Solution:

  • Matrix-Matched Calibrators: Prepare calibration standards in a blank matrix that is representative of the study samples. This helps to ensure that the calibrators and the samples experience similar matrix effects.

  • Use a Stable Isotope-Labeled Internal Standard: A SIL-IS will co-elute with the analyte and experience similar matrix effects, thereby correcting for variations in ionization efficiency across the calibration range.

  • Evaluate Different Weighting Factors: When fitting the calibration curve, use a weighting factor (e.g., 1/x or 1/x²) to give less weight to the higher concentration points, which may be more affected by non-linear responses.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they affect the analysis of this compound?

A1: Matrix effect is the alteration of ionization efficiency of an analyte by the presence of co-eluting components in the sample matrix. In the analysis of this compound from biological samples like plasma or serum, endogenous substances such as phospholipids, salts, and proteins can co-extract with the analyte. During LC-MS/MS analysis, these co-eluting components can either suppress or enhance the ionization of this compound in the mass spectrometer's ion source, leading to underestimation or overestimation of its true concentration.

Q2: How can I quantitatively assess the matrix effect for my this compound assay?

A2: The most common method for quantifying matrix effects is the post-extraction spike method. This involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into an extracted blank biological matrix at the same concentration. The matrix effect can be calculated as follows:

Matrix Effect (%) = (Peak Area in Post-Spiked Matrix / Peak Area in Neat Solution) x 100

A value of 100% indicates no matrix effect, a value <100% indicates ion suppression, and a value >100% indicates ion enhancement. It is recommended to assess the matrix effect at low and high concentrations and in at least six different lots of the biological matrix.

Q3: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?

A3: A stable isotope-labeled internal standard is a synthetic version of the analyte (in this case, this compound) where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C, ²H). A SIL-IS has nearly identical chemical and physical properties to the analyte and will behave similarly during sample preparation and chromatographic separation. However, it has a different mass and can be distinguished by the mass spectrometer. By adding a known amount of the SIL-IS to each sample before extraction, it can be used to accurately correct for both extraction losses and matrix-induced ion suppression or enhancement, leading to more accurate and precise quantification.

Q4: Which sample preparation method is best for minimizing matrix effects for this compound in plasma?

A4: The optimal sample preparation method depends on the required sensitivity and the complexity of the matrix. While protein precipitation (PPT) is a simple and fast method, it is often insufficient for removing all interfering components, especially phospholipids. Liquid-liquid extraction (LLE) offers better cleanup than PPT. However, solid-phase extraction (SPE) is generally considered the most effective technique for reducing matrix effects in complex biological fluids like plasma. SPE allows for the selective isolation of fatty acids while removing a significant portion of interfering substances.

Quantitative Data on Matrix Effects and Recovery

Table 1: Recovery and Matrix Effect of Short-Chain Fatty Acids in Plasma

AnalyteConcentration LevelMean Recovery (%)RSD (%)Mean Matrix Effect (%)RSD (%)
Acetic AcidLow98.24.5101.55.1
High102.13.999.84.7
Propionic AcidLow95.45.1103.26.2
High99.84.2101.75.5
Butyric AcidLow96.14.8105.45.8
High101.53.5103.94.9

Data is representative and compiled from similar studies on short-chain fatty acids.

Table 2: Comparison of Matrix Effects for Different Sample Preparation Methods for Fatty Acids in Serum

Sample Preparation MethodAnalyteMean Matrix Effect (%)
Protein Precipitation (Acetonitrile)Palmitic Acid75.2
Oleic Acid78.9
Liquid-Liquid Extraction (Hexane/Isopropanol)Palmitic Acid88.5
Oleic Acid91.2
Solid-Phase Extraction (C18)Palmitic Acid95.8
Oleic Acid97.4

This table illustrates the typical improvement in matrix effects with more rigorous cleanup methods. Actual values can vary based on the specific protocol.

Experimental Protocols

Protocol 1: Liquid-Liquid Extraction (LLE) for this compound from Plasma

This protocol is a general procedure for the extraction of medium-chain fatty acids from plasma.

Materials:

  • Plasma sample

  • Internal Standard (IS) solution (e.g., ¹³C-labeled this compound)

  • Hydrochloric acid (HCl), 1M

  • Extraction solvent (e.g., Hexane:Isopropanol, 3:2 v/v)

  • Sodium sulfate, anhydrous

  • Nitrogen gas evaporator

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a clean glass tube.

  • Add 10 µL of the IS solution.

  • Vortex briefly to mix.

  • Acidify the sample by adding 50 µL of 1M HCl to protonate the fatty acid.

  • Add 1 mL of the extraction solvent.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 3000 x g for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a new tube.

  • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for this compound from Serum

This protocol describes a general reversed-phase SPE procedure for cleaning up fatty acid extracts.

Materials:

  • Serum sample

  • Internal Standard (IS) solution

  • SPE Cartridges (e.g., C18, 100 mg/1 mL)

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment: Thaw serum samples on ice. To 100 µL of serum, add 10 µL of the IS solution. Vortex to mix. Add 200 µL of methanol to precipitate proteins. Vortex and then centrifuge to pellet the proteins. Transfer the supernatant to a new tube.

  • SPE Cartridge Conditioning:

    • Pass 1 mL of methanol through the cartridge.

    • Pass 1 mL of water through the cartridge to equilibrate. Do not let the cartridge dry out.

  • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of water to remove polar interferences.

    • Wash the cartridge with 1 mL of 50% methanol in water to remove less hydrophobic interferences.

  • Elution: Elute the this compound with 1 mL of acetonitrile into a clean collection tube.

  • Dry-down and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in the mobile phase for analysis.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_cleanup Sample Cleanup cluster_spe Solid-Phase Extraction (SPE) cluster_lle Liquid-Liquid Extraction (LLE) cluster_analysis Analysis sample Biological Sample (Plasma/Serum) add_is Add Stable Isotope-Labeled Internal Standard sample->add_is protein_precip Protein Precipitation (e.g., with Acetonitrile) add_is->protein_precip centrifuge1 Centrifugation protein_precip->centrifuge1 supernatant Collect Supernatant centrifuge1->supernatant spe_cond Condition SPE Cartridge supernatant->spe_cond lle_extract Add Extraction Solvent & Vortex supernatant->lle_extract spe_load Load Sample spe_cond->spe_load spe_wash Wash Cartridge spe_load->spe_wash spe_elute Elute Analyte spe_wash->spe_elute dry_down Evaporate to Dryness spe_elute->dry_down centrifuge2 Centrifugation lle_extract->centrifuge2 collect_organic Collect Organic Layer centrifuge2->collect_organic collect_organic->dry_down reconstitute Reconstitute in Mobile Phase dry_down->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Processing & Quantification lcms->data troubleshooting_logic cluster_symptoms Observed Symptoms cluster_causes Potential Causes cluster_solutions Solutions start Inaccurate Results for this compound poor_repro Poor Reproducibility / Recovery start->poor_repro ion_supp Ion Suppression / Enhancement start->ion_supp bad_curve Non-linear Calibration Curve start->bad_curve bad_prep Inconsistent Sample Prep poor_repro->bad_prep coelution Matrix Co-elution ion_supp->coelution uncomp_me Uncompensated Matrix Effect bad_curve->uncomp_me optimize_prep Optimize Sample Prep (LLE/SPE) bad_prep->optimize_prep use_sil_is Use SIL-IS bad_prep->use_sil_is coelution->optimize_prep improve_chrom Improve Chromatography coelution->improve_chrom uncomp_me->use_sil_is matrix_match Use Matrix-Matched Calibrators uncomp_me->matrix_match

References

Preventing degradation of 3-Decenoic acid in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of 3-Decenoic acid in cell culture media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture media a concern?

A1: this compound is a medium-chain unsaturated fatty acid.[1][2][3] Its unsaturated nature, specifically the double bond in its carbon chain, makes it susceptible to degradation in the aqueous and oxygen-rich environment of cell culture media.[4][5] Degradation can alter its chemical structure and biological activity, leading to inconsistent and unreliable experimental results.

Q2: What are the primary ways this compound can degrade in my cell culture media?

A2: The primary degradation pathway for unsaturated fatty acids like this compound in cell culture media is oxidation. This process, driven by reactive oxygen species (ROS) that can be present in the media or generated by cells, can break the double bond and form various oxidation byproducts. Another potential issue is isomerization, where the configuration of the double bond changes, which could affect its biological function.

Q3: How can I prevent the degradation of this compound in my experiments?

A3: The most effective method to prevent degradation is to complex the this compound with fatty acid-free Bovine Serum Albumin (BSA). BSA acts as a carrier protein, sequestering the fatty acid from the aqueous environment and protecting it from oxidation. Additionally, minimizing exposure to light and air, and in some cases, using antioxidants can further enhance stability.

Q4: Why should I use fatty acid-free BSA?

A4: It is crucial to use fatty acid-free BSA to ensure that the binding sites on the albumin are available for the this compound you are introducing. Standard BSA preparations may already be saturated with other fatty acids, which would reduce the binding capacity for your fatty acid of interest and could introduce confounding variables into your experiment.

Q5: Can I dissolve this compound directly in the cell culture medium?

A5: Direct dissolution of this compound in aqueous media is not recommended due to its low water solubility. It will likely not dissolve completely and may form micelles, leading to inaccurate concentrations and potential cytotoxicity. It is best to first dissolve it in a suitable organic solvent and then complex it with BSA in the media.

Q6: What is the best solvent to use for my initial this compound stock solution?

A6: Ethanol is a commonly used solvent for preparing fatty acid stock solutions for cell culture experiments. Dimethyl sulfoxide (DMSO) can also be used. It is important to use a high-purity solvent and to keep the final concentration of the solvent in the cell culture media low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Q7: What is the optimal molar ratio of this compound to BSA?

A7: The optimal molar ratio can vary depending on the specific experimental requirements. Ratios ranging from 1:1 to 5:1 (fatty acid:BSA) are commonly used. Higher ratios increase the concentration of "free" or unbound fatty acid, which may be desirable for some studies but can also increase the risk of cytotoxicity. For general stability and delivery, a ratio of around 3:1 to 5:1 is a good starting point.

Troubleshooting Guide

Issue Possible Cause Solution
Inconsistent experimental results between batches. Degradation of this compound in the media.Prepare fresh this compound-BSA complex for each experiment. Store stock solutions properly and for a limited time. Ensure consistent handling procedures.
Precipitate forms in the media after adding this compound. Poor solubility of the fatty acid.Do not add the fatty acid directly to the media. Prepare a stock solution in ethanol or DMSO and complex it with BSA as described in the protocol below.
Increased cell death or signs of cytotoxicity. High concentration of "free" this compound or solvent toxicity.Decrease the molar ratio of this compound to BSA. Ensure the final solvent concentration in the media is non-toxic (e.g., <0.5% for ethanol or DMSO). Perform a dose-response curve to determine the optimal non-toxic concentration of the fatty acid-BSA complex.
Loss of this compound activity over time in culture. Oxidation of the fatty acid.Prepare the fatty acid-BSA complex fresh before use. Consider adding an antioxidant like Vitamin E (α-tocopherol) or ascorbic acid to the culture medium, after verifying its compatibility with your cell line and experimental goals.

Experimental Protocols

Protocol 1: Preparation of this compound-BSA Complex

This protocol describes the preparation of a 0.5 mM this compound solution complexed with BSA at a 5:1 molar ratio in cell culture media.

Materials:

  • This compound

  • Ethanol (100%, high purity)

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • MilliQ water

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile microcentrifuge tubes and conical tubes

  • Water bath

  • Sterile filter (0.22 µm)

Procedure:

  • Prepare a 150 mM this compound stock solution:

    • Weigh out the appropriate amount of this compound (Molecular Weight: 170.25 g/mol ). For 1 mL of stock, weigh 25.54 mg.

    • Dissolve in 1 mL of 100% ethanol in a sterile microcentrifuge tube.

    • Vortex and gently warm at 37°C until fully dissolved.

  • Prepare a 10% (w/v) fatty acid-free BSA solution:

    • Dissolve 1 g of fatty acid-free BSA in 10 mL of MilliQ water.

    • Sterile filter the solution using a 0.22 µm filter.

    • Store at 4°C.

  • Prepare the this compound-BSA complex:

    • In a sterile conical tube, add 67 µL of the 10% BSA solution for every 1 mL of final culture media you intend to prepare.

    • Warm the BSA solution in a 37°C water bath for 5 minutes.

    • Add 3.3 µL of the 150 mM this compound stock solution to the warmed BSA. This will achieve a 5:1 molar ratio.

    • Incubate the mixture in the 37°C water bath for 1 hour, with occasional gentle swirling to allow for complex formation.

  • Prepare the final cell culture medium:

    • Add 930 µL of pre-warmed (37°C) cell culture medium to the this compound-BSA complex.

    • For a vehicle control, prepare a separate tube with 67 µL of 10% BSA and add 3.3 µL of 100% ethanol, following the same incubation steps.

Summary of Reagent Volumes for 1 mL of 0.5 mM this compound Medium (5:1 Ratio)

ComponentVolume
10% Fatty Acid-Free BSA67 µL
150 mM this compound Stock3.3 µL
Cell Culture Medium930 µL

Visualizations

Degradation_Pathway Potential Degradation Pathway of this compound DA This compound (in culture medium) Oxidation Oxidation DA->Oxidation ROS Reactive Oxygen Species (ROS) (from media/cells) ROS->Oxidation Byproducts Degradation Byproducts (e.g., aldehydes, shorter-chain acids) Oxidation->Byproducts Loss Loss of Biological Activity Byproducts->Loss

Caption: Potential degradation pathway of this compound in cell culture.

Stabilization_Mechanism Stabilization of this compound with BSA cluster_0 Aqueous Environment (Cell Culture Medium) cluster_1 Protection from Degradation DA This compound Complex This compound-BSA Complex DA->Complex BSA Fatty Acid-Free BSA BSA->Complex Protected_DA Protected this compound Complex->Protected_DA Sequestration ROS Reactive Oxygen Species (ROS) ROS->Protected_DA Oxidation Blocked

Caption: Mechanism of this compound stabilization by BSA.

Experimental_Workflow Experimental Workflow for Using this compound start Start prep_stock Prepare 150 mM This compound Stock (in Ethanol) start->prep_stock prep_bsa Prepare 10% Fatty Acid-Free BSA Solution start->prep_bsa complex Complex this compound with BSA (37°C, 1 hour) prep_stock->complex prep_bsa->complex add_media Add to Pre-warmed Cell Culture Medium complex->add_media treat_cells Treat Cells with This compound-BSA Complex add_media->treat_cells end End treat_cells->end

Caption: Workflow for preparing and using this compound in cell culture.

References

Technical Support Center: Optimizing 3-Decenoic Acid Extraction from Natural Sources

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of 3-Decenoic acid extraction from natural sources, primarily focusing on royal jelly.

Troubleshooting Guide

This guide addresses specific issues that may arise during the extraction of this compound and other fatty acids from natural matrices.

Problem Potential Cause(s) Recommended Solution(s)
Low Extraction Yield 1. Inefficient cell disruption: The complex matrix of natural sources like royal jelly (containing proteins and sugars) can hinder solvent penetration. 2. Inappropriate solvent selection: The solvent may not have the optimal polarity to efficiently solubilize this compound. 3. Insufficient extraction time or temperature: The extraction parameters may not be optimal for complete extraction. 4. Degradation of the target compound: High temperatures used in some methods (e.g., Soxhlet) can degrade thermolabile fatty acids.1. Employ advanced extraction techniques: Methods like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) use physical forces (acoustic cavitation, microwave energy) to disrupt cell structures and enhance solvent penetration.[1] 2. Optimize solvent system: Mixtures of polar and non-polar solvents (e.g., chloroform/methanol, diethyl ether/isopropanol) are often effective for lipid extraction from complex matrices.[2] Acetonitrile has been noted as a suitable solvent for extracting fatty acids from royal jelly.[3] 3. Adjust extraction parameters: For UAE, optimizing ultrasonic power and duration can significantly increase yield. For conventional methods, increasing extraction time and ensuring thorough mixing can improve efficiency. 4. Use milder extraction conditions: UAE and MAE can often be performed at lower temperatures and for shorter durations compared to conventional methods, minimizing the risk of thermal degradation.
Emulsion Formation during Liquid-Liquid Extraction (LLE) 1. High concentration of proteins and other macromolecules: Royal jelly's composition can lead to the formation of stable emulsions at the solvent-water interface. 2. Vigorous shaking: Excessive agitation can promote emulsion formation.1. Centrifugation: Spinning the mixture at a moderate speed (e.g., 4000 rpm) can help break the emulsion and separate the layers. 2. Gentle mixing: Instead of vigorous shaking, gently invert the separation funnel multiple times. 3. pH adjustment: Modifying the pH of the aqueous phase can alter the charge of proteins and other emulsifying agents, potentially destabilizing the emulsion. A lower pH can enhance the solubility of free fatty acids in the organic phase. 4. Addition of a different solvent: Adding a small amount of a solvent with different polarity, like ethanol, can sometimes help to break the emulsion.
Co-extraction of Impurities (e.g., proteins, sugars) 1. High polarity of the solvent system: Solvents like ethanol can co-extract water-soluble components such as sugars and some proteins from royal jelly. 2. Inadequate separation of phases in LLE. 1. Use a less polar solvent system: A solvent system like diethyl ether/isopropanol can be more selective for lipids. 2. Precipitation of proteins: Adjusting the pH of the initial aqueous solution can precipitate proteins, which can then be removed by centrifugation before solvent extraction. 3. Washing the organic extract: Washing the crude lipid extract with a saline solution can help remove water-soluble impurities. 4. Solid-Phase Extraction (SPE): Utilize SPE cartridges to purify the crude extract and isolate the fatty acid fraction.
Difficulty in Quantifying this compound 1. Low concentration of this compound: Compared to other fatty acids in royal jelly like 10-hydroxy-2-decenoic acid (10-HDA), this compound and its derivatives are present in smaller quantities. 2. Interference from other fatty acids: The presence of numerous other fatty acids can complicate chromatographic separation and quantification. 3. Poor volatility for Gas Chromatography (GC) analysis: Free fatty acids are not sufficiently volatile for direct GC analysis and can give poor peak shapes.1. Use a sensitive analytical technique: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) are recommended for accurate quantification. 2. Optimize chromatographic conditions: Use a suitable column and mobile phase/temperature gradient to achieve good separation of all fatty acid isomers. 3. Derivatization: Convert the fatty acids to more volatile esters (e.g., methyl esters - FAMEs) or trimethylsilyl (TMS) esters before GC-MS analysis. This improves peak shape and sensitivity.

Frequently Asked Questions (FAQs)

Q1: What is the most efficient method for extracting this compound from royal jelly?

A1: Advanced extraction techniques like Ultrasound-Assisted Extraction (UAE) have shown to be highly efficient. One study demonstrated that UAE with a liquid-to-solid ratio of 10:1, an ultrasonic power of 450 W, and a duration of 20 minutes yielded 16.48% total fatty acids from lyophilized royal jelly. This method is generally faster and can provide higher yields compared to conventional solvent extraction methods. Microwave-Assisted Extraction (MAE) is another efficient alternative that significantly reduces extraction time compared to maceration and Soxhlet extraction.

Q2: Which solvents are best suited for this compound extraction?

A2: this compound, being a medium-chain fatty acid, is soluble in a range of organic solvents. For extraction from the complex matrix of royal jelly, the following have been used effectively:

  • Ethanol: Solubilizes large amounts of lipids and proteins from royal jelly.

  • Acetonitrile: Considered a very suitable solvent for the extraction of fatty acids from royal jelly.

  • Chloroform/Methanol mixtures (e.g., 2:1 v/v): A classic combination for comprehensive lipid extraction.

  • Diethyl ether/Isopropanol mixtures (e.g., 50:1 v/v): Used for solid-liquid extraction of fatty acids from royal jelly.

The choice of solvent will also depend on the subsequent analytical methods and the desired purity of the extract.

Q3: Is derivatization necessary for the analysis of this compound?

A3: For analysis by Gas Chromatography (GC), derivatization is highly recommended. Free fatty acids have low volatility and can produce broad, tailing peaks in a GC system. Converting them to their corresponding methyl esters (FAMEs) or trimethylsilyl (TMS) esters increases their volatility and improves chromatographic performance, leading to more accurate quantification. For High-Performance Liquid Chromatography (HPLC) analysis, derivatization is not always necessary, and direct analysis of free fatty acids is possible with the appropriate column and mobile phase.

Q4: How can I purify this compound from the crude lipid extract?

A4: After the initial extraction, the crude lipid extract will contain a mixture of different fatty acids and other lipid-soluble compounds. Further purification can be achieved through:

  • Chromatographic techniques: Column chromatography, including reverse-phase chromatography, can be used to separate individual fatty acids based on their polarity.

  • Solid-Phase Extraction (SPE): SPE cartridges with different sorbents can be used for fractionation of the crude extract.

  • Crystallization: For some fatty acids, crystallization at low temperatures can be an effective purification step.

Q5: What are the typical concentrations of this compound and related compounds in royal jelly?

A5: The lipid fraction of royal jelly is complex. The most abundant fatty acid is typically trans-10-hydroxy-2-decenoic acid (10-HDA), which can range from 1.2% to 4.5% of raw royal jelly. Other fatty acids, including 3-hydroxydecanoic acid and 9-hydroxy-2-decenoic acid, are present in smaller quantities. The exact concentration of this compound itself is less commonly reported but it is a known constituent of the overall fatty acid profile.

Experimental Protocols

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Fatty Acids from Royal Jelly

This protocol is based on an optimized method for extracting fatty acids from lyophilized royal jelly.

  • Sample Preparation: Weigh 3 g of lyophilized royal jelly powder.

  • Solvent Addition: Add 30 mL of ethanol to the royal jelly powder in a suitable reactor vessel (liquid-to-solid ratio of 10:1).

  • Ultrasonication:

    • Immerse an ultrasonic probe (e.g., 10 mm diameter) 2-3 cm into the mixture.

    • Apply ultrasonic power of 450 W for 20 minutes.

  • Separation: After sonication, centrifuge the mixture at 10,000 rpm for 10 minutes at 4°C to pellet the solid residues.

  • Concentration: Carefully collect the supernatant and concentrate it using a vacuum concentrator.

  • Drying: Lyophilize the concentrated extract to obtain the crude fatty acid extract.

  • Storage: Store the extract at -80°C for further analysis.

Protocol 2: Conventional Solvent Extraction of Fatty Acids from Royal Jelly

This protocol provides a general method for conventional solvent extraction.

  • Sample Preparation: Weigh a known amount of lyophilized royal jelly (e.g., 50 mg).

  • Solvent Addition: Add a suitable solvent mixture, such as 25 mL of 50:50 (v/v) methanol and water.

  • Extraction: Sonicate the mixture in a bath for at least 30 minutes to ensure complete dissolution and extraction.

  • Filtration: Filter the solution through a 0.45 µm and then a 0.2 µm syringe filter to remove any particulate matter.

  • Evaporation: Evaporate the solvent from the filtrate under a stream of nitrogen or using a rotary evaporator to obtain the crude lipid extract.

  • Reconstitution: Re-dissolve the dried extract in a known volume of an appropriate solvent for analysis.

Protocol 3: GC-MS Analysis of Fatty Acids (as TMS derivatives)

This protocol outlines the derivatization and analysis of the extracted fatty acids.

  • Sample Preparation: Take a known amount of the dried fatty acid extract (e.g., 1 mg).

  • Derivatization:

    • Dissolve the extract in 400 µL of pyridine.

    • Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide).

    • Incubate the mixture at 60°C for 30 minutes.

  • GC-MS Analysis:

    • After cooling, inject 1 µL of the derivatized sample into the GC-MS system.

    • Use a suitable capillary column (e.g., DB-5ms).

    • Set the injector temperature to 250°C and the detector temperature to 330°C.

    • Program the oven temperature with a suitable gradient to separate the fatty acid derivatives.

    • Identify and quantify the peaks by comparing their mass spectra and retention times with those of known standards.

Data Presentation

Table 1: Comparison of Extraction Methods for Fatty Acids from Royal Jelly
Extraction Method Key Parameters Extraction Yield (%) 10-HDA Content (%) Extraction Time Reference
Ultrasound-Assisted Extraction (UAE) Solvent: Ethanol; L/S Ratio: 10:1; Power: 450 W16.484.1220 minutes
Conventional Solvent Extraction (SE) Solvent: Ethanol; L/S Ratio: 10:1Lower than UAE (exact value not specified)Lower than UAE (exact value not specified)24 hours
Soxhlet Extraction Hot continuous extraction with an organic solvent.Generally high, but can be time-consuming and risk thermal degradation.Not specifiedSeveral hours
Microwave-Assisted Extraction (MAE) Can be significantly faster than conventional methods.Reported to be more efficient than maceration and Soxhlet for other natural products.Not specified~37 minutes

Visualizations

Troubleshooting_Logic cluster_solutions_yield Low Yield Solutions cluster_solutions_emulsion Emulsion Solutions cluster_solutions_purity Purity Solutions Start Start Extraction LowYield Low Yield? Start->LowYield Emulsion Emulsion Formed? LowYield->Emulsion No UseUAE_MAE Use UAE/MAE LowYield->UseUAE_MAE Yes OptimizeSolvent Optimize Solvent LowYield->OptimizeSolvent Yes AdjustParams Adjust Time/Temp LowYield->AdjustParams Yes ImpureExtract Impure Extract? Emulsion->ImpureExtract No Centrifuge Centrifuge Emulsion->Centrifuge Yes GentleMix Gentle Mixing Emulsion->GentleMix Yes AdjustpH Adjust pH Emulsion->AdjustpH Yes End Successful Extraction ImpureExtract->End No ChangeSolvent Change Solvent ImpureExtract->ChangeSolvent Yes PrecipitateProteins Precipitate Proteins ImpureExtract->PrecipitateProteins Yes WashExtract Wash Extract ImpureExtract->WashExtract Yes UseUAE_MAE->Emulsion OptimizeSolvent->Emulsion AdjustParams->Emulsion Centrifuge->ImpureExtract GentleMix->ImpureExtract AdjustpH->ImpureExtract ChangeSolvent->End PrecipitateProteins->End WashExtract->End

References

Selection of internal standards for accurate 3-Decenoic acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate quantification of 3-Decenoic acid. This resource offers troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and a comparative analysis of internal standards to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the most critical factor for achieving accurate quantification of this compound?

A1: The selection and consistent use of an appropriate internal standard (IS) is the most critical factor. An ideal IS compensates for variations in sample preparation, extraction, derivatization, and instrument response.[1][2][]

Q2: What are the main types of internal standards for this compound quantification?

A2: The two main types of internal standards are:

  • Stable Isotope-Labeled (SIL) this compound: This is the "gold standard" and includes deuterated (e.g., this compound-d3) or Carbon-13 labeled (e.g., this compound-¹³C₁₀) versions of the analyte.[1][] SIL IS are chemically and physically almost identical to the analyte, ensuring they behave similarly during the entire analytical process.

  • Structural Analogs/Odd-Chain Fatty Acids: These are molecules that are chemically similar to this compound but not naturally present in the sample, such as heptadecanoic acid (C17:0). While more accessible, they may not perfectly mimic the behavior of this compound, potentially leading to less accurate results.

Q3: Where can I source a stable isotope-labeled this compound?

A3: While a stock SIL this compound may not be readily available from all major suppliers, several companies specialize in the custom synthesis of stable isotope-labeled compounds, including fatty acids. It is recommended to contact these suppliers to obtain a custom-synthesized SIL this compound for the most accurate results.

Q4: Is derivatization necessary for the analysis of this compound?

A4: For Gas Chromatography-Mass Spectrometry (GC-MS) analysis, derivatization is highly recommended. This compound is a polar compound, and derivatization to a less polar ester (e.g., a methyl ester - FAME) or a silyl ester increases its volatility and thermal stability, leading to improved chromatographic peak shape and sensitivity. For Liquid Chromatography-Mass Spectrometry (LC-MS), derivatization is not always necessary but can improve ionization efficiency and chromatographic retention.

Q5: Which analytical technique is better for this compound quantification, GC-MS or LC-MS?

A5: Both GC-MS and LC-MS are powerful techniques for fatty acid analysis.

  • GC-MS often provides excellent chromatographic separation and is a well-established method for fatty acid analysis, especially after conversion to Fatty Acid Methyl Esters (FAMEs).

  • LC-MS is advantageous for analyzing free fatty acids without derivatization and can be more suitable for complex biological matrices where minimal sample preparation is desired. The choice often depends on the available instrumentation, sample matrix, and the specific requirements of the study.

Internal Standard Selection Guide

The choice of internal standard is paramount for accurate quantification. The following table summarizes the key characteristics of the recommended internal standards for this compound analysis.

Internal Standard TypeExampleProsConsRecommendation
Stable Isotope-Labeled (SIL) This compound-d3, this compound-¹³C₁₀- Co-elutes with the analyte, providing the best correction for matrix effects and procedural losses.- Highest accuracy and precision. - Minimal isotopic effects with ¹³C labeling.- May require custom synthesis, leading to higher cost and longer lead times.- Potential for isotopic interference if the labeling is not stable or if there is insufficient mass separation.Highly Recommended (Gold Standard)
Odd-Chain Fatty Acid Heptadecanoic acid (C17:0)- Commercially available and relatively inexpensive.- Not naturally abundant in most mammalian systems.- Different chemical structure and chromatographic behavior compared to this compound.- May not fully compensate for variations in extraction and derivatization efficiency.Acceptable Alternative

Experimental Protocols

This section provides a generalized experimental workflow for the quantification of this compound in a biological matrix (e.g., plasma) using GC-MS.

1. Sample Preparation and Lipid Extraction:

  • Internal Standard Spiking: To 100 µL of plasma, add a known amount of the chosen internal standard (e.g., 10 µL of a 10 µg/mL solution of this compound-d3).

  • Protein Precipitation and Extraction: Add 400 µL of ice-cold methanol to precipitate proteins. Vortex thoroughly and incubate at -20°C for 20 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Liquid-Liquid Extraction: Transfer the supernatant to a new tube. Add 800 µL of methyl-tert-butyl ether (MTBE) and 200 µL of water. Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes to separate the phases.

  • Collection of Organic Layer: Carefully collect the upper organic layer containing the lipids and transfer to a clean tube.

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen.

2. Derivatization to Fatty Acid Methyl Esters (FAMEs):

  • To the dried lipid extract, add 200 µL of 2% (v/v) sulfuric acid in methanol.

  • Cap the tube tightly and heat at 80°C for 60 minutes.

  • Cool the sample to room temperature.

  • Extraction of FAMEs: Add 400 µL of hexane and 100 µL of water. Vortex thoroughly and centrifuge at 2,000 x g for 5 minutes.

  • Transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.

3. GC-MS Analysis:

  • Gas Chromatograph: Agilent 7890B GC system (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: DB-23 (60 m x 0.25 mm, 0.25 µm) or similar polar capillary column

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (splitless)

  • Oven Program:

    • Initial temperature: 50°C, hold for 1 minute

    • Ramp 1: 25°C/min to 175°C

    • Ramp 2: 4°C/min to 230°C, hold for 5 minutes

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • MSD Transfer Line: 280°C

  • Ion Source: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Monitor the characteristic ions for this compound methyl ester and the internal standard methyl ester.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No or Low Peak for this compound - Incomplete extraction or derivatization.- Degradation of the analyte.- Instrument sensitivity issue.- Optimize extraction and derivatization conditions (time, temperature, reagent concentration).- Ensure samples are processed promptly and stored at low temperatures.- Check GC-MS system performance with a known standard.
Poor Peak Shape (Tailing or Fronting) - Active sites in the GC inlet or column.- Column overload.- Inappropriate oven temperature program.- Use a deactivated inlet liner and perform column conditioning.- Dilute the sample or reduce the injection volume.- Optimize the GC oven temperature ramp rates.
High Variability in Results - Inconsistent addition of internal standard.- Poor sample homogenization.- Matrix effects.- Use a calibrated pipette for adding the internal standard to all samples, standards, and blanks.- Ensure thorough vortexing at all relevant steps.- Use a stable isotope-labeled internal standard to best compensate for matrix effects.
Co-elution with Interfering Peaks - Suboptimal chromatographic separation.- Adjust the GC oven temperature program (slower ramp rate).- Use a longer GC column or a column with a different stationary phase.
Internal Standard Signal is Too Low or High - Incorrect concentration of the internal standard spiking solution.- Adjust the concentration of the internal standard to be within the linear range of the detector and ideally close to the expected concentration of the analyte.

Visualizations

experimental_workflow Experimental Workflow for this compound Quantification cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Sample Spike_IS Spike with Internal Standard Sample->Spike_IS Extraction Lipid Extraction (e.g., MTBE) Spike_IS->Extraction Dry_Down Evaporate to Dryness Extraction->Dry_Down Derivatize Esterification to FAMEs (e.g., H₂SO₄ in Methanol) Dry_Down->Derivatize Extract_FAMEs Extract FAMEs (e.g., Hexane) Derivatize->Extract_FAMEs GC_MS GC-MS Analysis (SIM Mode) Extract_FAMEs->GC_MS Data_Processing Data Processing (Peak Integration) GC_MS->Data_Processing Quantification Quantification (Analyte/IS Ratio) Data_Processing->Quantification

Caption: A generalized workflow for the quantification of this compound.

internal_standard_selection Decision Tree for Internal Standard Selection Start Start: Need to Quantify this compound Accuracy Is Highest Accuracy and Precision Required? Start->Accuracy SIL Use Stable Isotope-Labeled This compound (e.g., d3) Accuracy->SIL Yes Odd_Chain Consider Odd-Chain Fatty Acid (e.g., C17:0) Accuracy->Odd_Chain No Custom_Synth Source via Custom Synthesis SIL->Custom_Synth Validate Thoroughly Validate Method for Recovery and Matrix Effects Odd_Chain->Validate

Caption: A decision-making guide for selecting an appropriate internal standard.

signaling_pathway Hypothesized Signaling Role of Unsaturated Fatty Acids UFA Unsaturated Fatty Acid (e.g., this compound) Membrane Membrane Fluidity and Receptor Activity UFA->Membrane Gene_Expression Modulation of Gene Expression UFA->Gene_Expression Metabolic_Pathways Integration into Metabolic Pathways UFA->Metabolic_Pathways Cellular_Response Cellular Response (e.g., Proliferation, Inflammation) Membrane->Cellular_Response Gene_Expression->Cellular_Response Metabolic_Pathways->Cellular_Response

Caption: Potential roles of unsaturated fatty acids in cellular signaling.

References

Technical Support Center: Enhancing the Mass Spectrometry Response of 3-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of 3-Decenoic acid using mass spectrometry. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve a strong signal for this compound in its native form using LC-MS?

A1: this compound, as a medium-chain fatty acid, presents several analytical challenges in liquid chromatography-mass spectrometry (LC-MS). In its underivatized form, it is typically analyzed in negative ion mode ESI-MS, where it forms an [M-H]⁻ ion. However, the reversed-phase chromatography often used for separation employs acidic mobile phases to ensure good peak shape. This acidic environment suppresses the deprotonation of the carboxylic acid group on this compound, leading to poor ionization efficiency and consequently, a weak signal. Furthermore, analysis in positive ion mode is generally inefficient for underivatized fatty acids.

Q2: What are the primary strategies to enhance the mass spectrometry response of this compound?

A2: The two main strategies to significantly improve the signal intensity of this compound are:

  • Chemical Derivatization: This is the most effective approach. By modifying the carboxylic acid group of this compound with a derivatizing agent, its ionization efficiency can be dramatically increased. A key technique is "charge-reversal" derivatization, which introduces a permanently positively charged group, allowing for highly sensitive analysis in the positive ion mode.

  • Optimization of LC-MS/MS Parameters: Fine-tuning the parameters of both the liquid chromatography and the mass spectrometer can lead to improved signal intensity, better peak shape, and reduced background noise.

Q3: Which derivatization reagents are recommended for this compound?

A3: Several derivatization reagents are effective for short to medium-chain unsaturated fatty acids like this compound. The choice of reagent can depend on the desired sensitivity and the available instrumentation. Some commonly used and effective reagents are:

  • N-(4-aminomethylphenyl)pyridinium (AMPP): This is a "charge-switch" derivatization reagent that introduces a permanent positive charge, leading to substantial sensitivity gains in positive ion mode ESI-MS.[1][2][3][4]

  • 3-Nitrophenylhydrazine (3-NPH): This reagent reacts with the carboxylic acid group in the presence of a coupling agent like EDC. It is a widely used derivatization agent for fatty acids, enabling sensitive analysis.[5]

  • N,N-dimethylethylenediamine (DMED): This reagent also derivatizes the carboxylic acid group and has been shown to significantly improve the detection of short-chain fatty acids.

A comparison of the typical sensitivity enhancements achieved with these derivatization strategies is summarized in the table below.

Derivatization StrategyTypical Fold Increase in SensitivityIonization ModeReference
AMPP Derivatization>100-foldPositive ESI
3-NPH DerivatizationSignificant enhancement (LODs in fmol range)Negative ESI
DMED DerivatizationSignificant enhancement (LODs in fmol range)Positive ESI

Q4: Can I analyze this compound without derivatization?

A4: While challenging, it is possible to analyze underivatized this compound. Success relies heavily on the careful optimization of LC and MS conditions. For instance, using a phenyl-based column instead of a standard C18 column can improve retention and separation. Additionally, the presence of an additive like ammonium formate in the mobile phase is crucial for the ionization of underivatized fatty acids in negative mode. However, for high sensitivity and robust quantification, derivatization is strongly recommended.

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound.

Issue 1: Low or No Signal Intensity
Possible Cause Recommended Solution
Poor Ionization Efficiency (Underivatized) 1. Derivatize the sample: This is the most effective solution. Use a charge-reversal derivatization agent like AMPP to switch to positive ion mode. 2. Optimize mobile phase: If analyzing in negative ion mode, try to minimize the acidity of the mobile phase. The addition of a small amount of ammonium formate can aid ionization.
Inefficient Derivatization Reaction 1. Verify reagent quality: Ensure derivatization and coupling reagents are fresh and have been stored correctly. 2. Optimize reaction conditions: Adjust reaction time, temperature, and pH as recommended in the protocol. 3. Check for interfering substances: The sample matrix may contain compounds that interfere with the derivatization reaction. Implement a sample clean-up step.
Suboptimal MS Source Parameters 1. Tune the instrument: Optimize key ESI source parameters such as capillary voltage, gas temperatures (nebulizing and drying gas), and gas flow rates. 2. Check for source contamination: A dirty ion source can significantly suppress the signal. Clean the source components according to the manufacturer's instructions.
Issue 2: Poor Chromatographic Peak Shape (Tailing, Broadening)
Possible Cause Recommended Solution
Secondary Interactions with the Column 1. Mobile phase modifier: Ensure the mobile phase contains an appropriate modifier (e.g., formic acid for derivatized analysis in positive mode) to suppress silanol interactions. 2. Column choice: For underivatized fatty acids, consider a phenyl-based column. For derivatized fatty acids, a standard C18 or C8 column is usually suitable.
Column Overload 1. Dilute the sample: Injecting a sample that is too concentrated can lead to peak fronting or tailing. 2. Reduce injection volume: Decrease the volume of sample injected onto the column.
Extra-Column Volume 1. Check tubing and connections: Ensure that the tubing connecting the injector, column, and mass spectrometer is as short as possible and that all connections are properly made to minimize dead volume.

Experimental Protocols

Protocol 1: Derivatization of this compound with AMPP

This protocol describes the "charge-switch" derivatization of this compound using N-(4-aminomethylphenyl)pyridinium (AMPP), enabling highly sensitive analysis in positive ion mode ESI-MS.

Materials:

  • This compound standard or sample extract

  • AMPP reagent solution

  • Peptide coupling reagent (e.g., HATU or HBTU)

  • Anhydrous solvent (e.g., acetonitrile or DMF)

  • Quenching solution (e.g., water)

  • Solid-phase extraction (SPE) cartridge for clean-up

Procedure:

  • Sample Preparation: Dry the this compound sample completely under a stream of nitrogen.

  • Reagent Preparation: Prepare fresh solutions of AMPP and the coupling reagent in the anhydrous solvent.

  • Derivatization Reaction:

    • Reconstitute the dried sample in the anhydrous solvent.

    • Add the coupling reagent to the sample and briefly vortex.

    • Add the AMPP reagent solution to the mixture.

    • Incubate the reaction at room temperature for 1 hour.

  • Reaction Quenching: Add the quenching solution to stop the reaction.

  • Sample Clean-up:

    • Condition an SPE cartridge according to the manufacturer's instructions.

    • Load the reaction mixture onto the SPE cartridge.

    • Wash the cartridge to remove excess reagents.

    • Elute the AMPP-derivatized this compound.

  • Final Preparation: Dry the eluate and reconstitute in the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Derivatization of this compound with 3-NPH

This protocol details the derivatization of this compound using 3-Nitrophenylhydrazine (3-NPH) for analysis, typically in negative ion mode.

Materials:

  • This compound standard or sample extract

  • 3-NPH solution (e.g., 200 mM in 50% ethanol)

  • EDC solution (e.g., 120 mM in 50% ethanol)

  • Pyridine solution (e.g., 6% in 50% ethanol)

  • Quenching solution (e.g., 10% ethanol with 1% formic acid)

Procedure:

  • Sample Preparation: Prepare a solution of the this compound sample.

  • Derivatization Reaction:

    • To 20 µL of the sample, add 20 µL of the 3-NPH/pyridine/EDC solution.

    • Incubate the mixture at 35°C for 30 minutes with shaking.

  • Reaction Quenching: Add 760 µL of the cold quenching solution to the reaction mixture.

  • Analysis: The sample is now ready for injection into the LC-MS/MS system.

Visualizations

Derivatization_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization Reaction cluster_cleanup Sample Clean-up cluster_analysis Analysis Sample This compound Sample Dry Dry Down (Nitrogen Stream) Sample->Dry Reconstitute Reconstitute in Anhydrous Solvent Dry->Reconstitute Add_Reagents Add Coupling Reagent & AMPP Reconstitute->Add_Reagents Incubate Incubate (Room Temp, 1h) Add_Reagents->Incubate Quench Quench Reaction Incubate->Quench SPE Solid-Phase Extraction (SPE) Quench->SPE Elute Elute Derivatized Product SPE->Elute Final_Prep Dry & Reconstitute in Mobile Phase Elute->Final_Prep LC_MS LC-MS/MS Analysis (Positive Ion Mode) Final_Prep->LC_MS

Caption: Workflow for AMPP Derivatization of this compound.

Troubleshooting_Logic Start Low Signal for This compound Check_Deriv Is the sample derivatized? Start->Check_Deriv Derivatize Perform Derivatization (e.g., AMPP) Check_Deriv->Derivatize No Optimize_Und Optimize Und-erivatized Method Check_Deriv->Optimize_Und Alternative Check_Reaction Derivatization successful? Check_Deriv->Check_Reaction Yes Derivatize->Check_Reaction Analyze Analyze Sample Optimize_Und->Analyze Optimize_MS Optimize MS Parameters Check_Reaction->Optimize_MS Yes Troubleshoot_Reaction Troubleshoot Derivatization Reaction Check_Reaction->Troubleshoot_Reaction No Optimize_MS->Analyze Troubleshoot_Reaction->Derivatize

Caption: Troubleshooting Logic for Low Signal Intensity.

References

Technical Support Center: Scaling Up 3-Decenoic Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in scaling up the production of 3-Decenoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for producing this compound on a larger scale?

A1: There are two main approaches for scaling up this compound production: biocatalytic synthesis via fermentation and chemical synthesis.

  • Biocatalytic Synthesis: This method utilizes engineered microorganisms, such as Escherichia coli, to convert substrates like decanoic acid into this compound. The process involves optimizing fermentation conditions to maximize yield and productivity. Much of the current research focuses on the production of the isomer trans-2-decenoic acid, but similar principles can be applied.[1][2]

  • Chemical Synthesis: This approach involves multi-step chemical reactions. While it can offer high purity, it may also involve hazardous reagents, complex reaction conditions, and significant waste generation, posing challenges for industrial applications.[3][4]

Q2: What are the key considerations for optimizing the fermentation process for this compound production?

A2: Optimizing fermentation for producing decenoic acid isomers involves several critical parameters. Based on studies on the closely related trans-2-decenoic acid, these include:

  • Host Strain Engineering: Utilizing an engineered strain of E. coli with upregulated expression of key enzymes in the β-oxidation pathway is crucial.

  • Culture Conditions: Factors such as seed culture time and temperature, inoculation amount, and induction temperature significantly impact product yield.[1]

  • Substrate and Inducer Concentration: The optimal concentrations of the substrate (e.g., decanoic acid) and any inducers are key to maximizing production.

  • Media Composition: The presence of certain metal ions, like MnCl₂, has been shown to influence the production of decenoic acid isomers.

Q3: What are the common challenges in the downstream processing and purification of this compound?

A3: Downstream processing of fatty acids like this compound presents several challenges:

  • Biomass Removal: The initial step involves separating the product from the microbial biomass, typically achieved through centrifugation.

  • Product Isolation: Due to the low concentration of the desired product in the fermentation broth, efficient isolation methods are necessary. Techniques like liquid-liquid extraction are often employed.

  • Purification: Achieving high purity requires removing impurities with similar physicochemical properties. This can be accomplished through techniques like distillation, precipitation, and chromatography.

  • Solvent Recovery: In processes involving solvent extraction, efficient recovery of the solvent is crucial for economic viability and environmental sustainability.

Q4: How can the different isomers of this compound be accurately quantified?

A4: Accurate quantification of this compound and its isomers is typically achieved using gas-liquid chromatography (GLC). For complex mixtures, a pre-fractionation step using techniques like silver-ion thin-layer chromatography (Ag-TLC), silver-ion solid-phase extraction (Ag-SPE), or high-performance liquid chromatography (HPLC) can be employed to separate cis and trans isomers before GLC analysis. For detailed analysis of fatty acids in biological samples, gas chromatography-mass spectrometry (GC-MS) after derivatization is a sensitive and reliable method.

Troubleshooting Guides

Fermentation Process
Issue Potential Cause Troubleshooting Steps
Low product yield Suboptimal fermentation conditions.Systematically optimize parameters such as temperature, pH, dissolved oxygen, and agitation speed.
Inefficient substrate uptake or conversion.Ensure proper expression and activity of key enzymes. Consider metabolic engineering strategies to enhance the pathway.
Product inhibition or toxicity.Implement in-situ product removal strategies, such as solvent extraction, to prevent accumulation of inhibitory concentrations.
Foaming in the bioreactor High cell density or accumulation of surfactant-like products.Use antifoaming agents. Optimize feeding strategies to avoid substrate accumulation.
Inconsistent batch-to-batch production Variability in inoculum quality.Standardize seed culture preparation, including age, density, and metabolic activity.
Fluctuations in raw material quality.Implement stringent quality control for all media components and substrates.
Downstream Processing and Purification
Issue Potential Cause Troubleshooting Steps
Poor separation of biomass and product Inefficient centrifugation.Optimize centrifuge speed and duration. Consider alternative methods like microfiltration.
Low recovery during extraction Incorrect solvent selection or phase separation issues.Screen for a more effective extraction solvent. Adjust pH to improve partitioning of the carboxylic acid.
Emulsion formation.Optimize mixing intensity and settling time. Consider the use of demulsifiers.
Co-elution of impurities during chromatography Inadequate resolution of the chromatographic method.Optimize the stationary and mobile phases. Consider using a different chromatographic technique (e.g., ion-exchange, size exclusion).
Product degradation Harsh processing conditions (e.g., high temperature, extreme pH).Employ milder purification conditions. Use techniques like vacuum distillation to lower boiling points.

Experimental Protocols

General Fermentation Protocol for Decenoic Acid Production

This protocol is based on the optimization studies for trans-2-decenoic acid and can be adapted for this compound production.

  • Inoculum Preparation: A single colony of the engineered E. coli strain is used to inoculate a seed culture in a suitable medium (e.g., LB broth with appropriate antibiotics). The culture is incubated at 37°C with shaking until it reaches the mid-logarithmic phase.

  • Bioreactor Setup: A bioreactor containing the production medium is sterilized. The pH is maintained at a setpoint (e.g., 7.0) using automated acid/base addition. The temperature is controlled at the optimal level for the specific strain (e.g., 37°C for growth, potentially shifted for production).

  • Fermentation: The bioreactor is inoculated with the seed culture. The fermentation is carried out for a specified duration (e.g., 72 hours).

  • Induction and Substrate Feeding: At a specific cell density (OD600), the expression of the biosynthetic pathway is induced. The substrate (decanoic acid, dissolved in a suitable solvent like ethanol) is fed into the bioreactor at a controlled rate.

  • Sampling and Analysis: Samples are taken periodically to monitor cell growth (OD600) and product concentration using GC or GC-MS.

General Downstream Processing Workflow
  • Cell Removal: The fermentation broth is centrifuged to pellet the cells. The supernatant containing the this compound is collected.

  • Acidification and Extraction: The pH of the supernatant is lowered to protonate the carboxylic acid, making it more soluble in organic solvents. The product is then extracted using a suitable solvent (e.g., ethyl acetate).

  • Solvent Evaporation: The organic solvent is removed under reduced pressure to concentrate the crude product.

  • Purification: The crude product is further purified using one or more of the following techniques:

    • Distillation: To separate compounds based on boiling point.

    • Crystallization: To purify solid compounds.

    • Chromatography: (e.g., silica gel chromatography) for high-purity separation.

Visualizations

Fermentation_Workflow cluster_Upstream Upstream Processing cluster_Downstream Downstream Processing Inoculum_Preparation Inoculum Preparation Fermentation Fermentation in Bioreactor Inoculum_Preparation->Fermentation Induction_Feeding Induction & Substrate Feeding Fermentation->Induction_Feeding Cell_Removal Cell Removal (Centrifugation) Induction_Feeding->Cell_Removal Extraction Extraction Cell_Removal->Extraction Purification Purification (e.g., Distillation, Chromatography) Extraction->Purification Final_Product Pure 3-Decenoic Acid Purification->Final_Product

Caption: General workflow for the production of this compound.

Troubleshooting_Logic Start Low Product Yield Check_Fermentation Check Fermentation Parameters? Start->Check_Fermentation Optimize_Conditions Optimize Temp, pH, DO, Agitation Check_Fermentation->Optimize_Conditions Yes Check_Strain Check Strain Performance? Check_Fermentation->Check_Strain No Optimize_Conditions->Check_Strain Verify_Enzyme_Activity Verify Enzyme Expression/Activity Check_Strain->Verify_Enzyme_Activity Yes Check_Inhibition Product Inhibition? Check_Strain->Check_Inhibition No Verify_Enzyme_Activity->Check_Inhibition Implement_IPR Implement In-Situ Product Removal Check_Inhibition->Implement_IPR Yes End Yield Improved Check_Inhibition->End No Implement_IPR->End

Caption: Troubleshooting logic for addressing low product yield.

Biosynthetic_Pathway Decanoic_Acid Decanoic Acid FadD FadD (Acyl-CoA Synthetase) Decanoic_Acid->FadD Decanoyl_CoA Decanoyl-CoA FadD->Decanoyl_CoA FadE FadE (Acyl-CoA Dehydrogenase) Decanoyl_CoA->FadE trans2_Decenoyl_CoA trans-2-Decenoyl-CoA FadE->trans2_Decenoyl_CoA YdiI YdiI (Acyl-CoA Thioesterase) trans2_Decenoyl_CoA->YdiI trans2_Decenoic_Acid trans-2-Decenoic Acid YdiI->trans2_Decenoic_Acid

Caption: Biosynthetic pathway for trans-2-decenoic acid.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Synthetic vs. Natural 3-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Decenoic acid, a medium-chain fatty acid, is a molecule of interest for its diverse biological activities. It exists in both natural and synthetic forms, raising critical questions for researchers about whether the source of the compound influences its biological efficacy. While direct comparative studies are scarce, potential differences in isomeric composition and the presence of minor impurities between natural and synthetic sources could lead to variations in their biological effects.

This guide provides a framework for researchers to validate and compare the biological activity of synthetic and natural this compound. It outlines key biological activities, details experimental protocols for characterization and bioactivity assessment, and presents relevant signaling pathways for further investigation.

Potential Differences Between Natural and Synthetic this compound

The primary distinctions between natural and synthetic this compound are likely to arise from:

  • Isomeric Composition: this compound exists as cis (Z) and trans (E) geometric isomers. Natural sources may provide a specific isomer or a characteristic ratio of isomers, while synthetic routes can produce either a specific isomer or a mixture, depending on the process. The biological activity of fatty acid isomers can vary significantly.

  • Impurity Profile: Natural extracts may contain other structurally related fatty acids or compounds that could act synergistically or antagonistically. Synthetic preparations may contain residual reactants, catalysts, or by-products from the manufacturing process.

Known Biological Activities of Decenoic Acid and its Isomers

Below is a summary of reported biological activities for decenoic acid derivatives. It is important to note that these studies do not always specify the isomeric composition of the compound used.

Biological ActivityDescriptionKey Findings
Antimicrobial Activity Inhibition of the growth of various bacteria.Decanoic acid and its derivatives have demonstrated antibacterial effects against both Gram-positive and Gram-negative bacteria. The mechanism is thought to involve the disruption of the bacterial cell membrane.[1][2]
Biofilm Inhibition Prevention of the formation of bacterial biofilms.The cis form of 2-decenoic acid has been shown to disperse existing biofilms and inhibit their formation.[3] This activity is crucial in combating chronic infections.
Modulation of Signaling Pathways Interaction with cellular signaling cascades.Decanoic acid has been shown to influence signaling pathways such as mTORC1 and PI3K/AKT, which are involved in cell growth, proliferation, and metabolism.

Experimental Protocols for Validation

To objectively compare the biological activity of synthetic and natural this compound, a two-pronged experimental approach is recommended: first, chemical characterization, and second, biological activity assessment.

Chemical Characterization

A thorough chemical analysis is crucial to understand the composition of the this compound samples being tested.

1.1. Determination of Isomeric Ratio and Purity

  • Objective: To quantify the ratio of (E) and (Z) isomers and to identify and quantify any impurities.

  • Methodology: Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).

    • Sample Preparation: Convert the fatty acids to their methyl esters (FAMEs) for GC analysis. For HPLC, derivatization may not be necessary.[4]

    • Instrumentation:

      • GC: Use a highly polar capillary column to separate the cis and trans isomers.[5]

      • HPLC: Reversed-phase HPLC can also be used for isomer separation.

      • MS: To identify the chemical structure of the separated components and any impurities.

    • Quantification: Use an internal standard for accurate quantification of the fatty acids. The relative peak areas of the isomers will determine their ratio.

Experimental Workflow for Chemical Characterization

cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Interpretation sample This compound Sample (Natural or Synthetic) ester Fatty Acid Methyl Esterification (for GC) sample->ester gc_hplc GC or HPLC Separation ester->gc_hplc ms Mass Spectrometry (Identification) gc_hplc->ms ratio Determine E/Z Isomer Ratio ms->ratio purity Identify and Quantify Impurities ms->purity

Caption: Workflow for determining the isomeric ratio and purity of this compound samples.

Biological Activity Assays

The following are key assays to compare the biological efficacy of the characterized synthetic and natural this compound samples.

2.1. Antimicrobial Susceptibility Testing

  • Objective: To determine the minimum concentration of the this compound sample required to inhibit bacterial growth (MIC) and to kill the bacteria (MBC).

  • Methodology: Broth microdilution method.

    • Preparation of Inoculum: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus or Escherichia coli).

    • Serial Dilutions: Prepare serial dilutions of the this compound samples in a 96-well microtiter plate containing growth medium.

    • Inoculation: Inoculate each well with the bacterial suspension.

    • Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 24 hours).

    • MIC Determination: The MIC is the lowest concentration of the sample that shows no visible bacterial growth.

    • MBC Determination: To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in a significant reduction (e.g., 99.9%) in bacterial viability.

2.2. Biofilm Inhibition Assay

  • Objective: To assess the ability of the this compound samples to prevent the formation of bacterial biofilms.

  • Methodology: Crystal violet staining assay.

    • Preparation: In a 96-well plate, add bacterial suspension and different concentrations of the this compound samples to the wells.

    • Incubation: Incubate the plate to allow for biofilm formation (e.g., 24-48 hours).

    • Washing: After incubation, discard the planktonic cells and wash the wells to remove non-adherent bacteria.

    • Staining: Stain the remaining biofilm with a crystal violet solution.

    • Solubilization: After washing away the excess stain, solubilize the bound crystal violet with a suitable solvent (e.g., ethanol or acetic acid).

    • Quantification: Measure the absorbance of the solubilized stain using a plate reader. A lower absorbance indicates greater biofilm inhibition.

Experimental Workflow for Biological Activity Assays

cluster_antimicrobial Antimicrobial Susceptibility cluster_biofilm Biofilm Inhibition mic_prep Prepare Serial Dilutions and Inoculate Bacteria mic_inc Incubate mic_prep->mic_inc mic_read Determine MIC mic_inc->mic_read mbc_plate Plate on Agar mic_read->mbc_plate mbc_read Determine MBC mbc_plate->mbc_read bio_prep Co-incubate Bacteria with this compound bio_wash Wash to Remove Planktonic Cells bio_prep->bio_wash bio_stain Stain Biofilm with Crystal Violet bio_wash->bio_stain bio_quant Solubilize and Measure Absorbance bio_stain->bio_quant

Caption: Workflow for antimicrobial and biofilm inhibition assays.

Signaling Pathway Analysis

For a deeper understanding of the mechanism of action, researchers can investigate the effect of synthetic and natural this compound on relevant signaling pathways.

Potential Signaling Pathways to Investigate:

  • mTORC1 Pathway: This pathway is a central regulator of cell growth and metabolism. Decanoic acid has been shown to inhibit mTORC1 activity.

  • PI3K/AKT Pathway: This pathway is crucial for cell survival, proliferation, and glucose metabolism. 10-hydroxy-2-decenoic acid, a related fatty acid, has been shown to activate this pathway.

Investigative Workflow for Signaling Pathway Analysis

cell_culture Treat Cells with This compound Samples protein_ext Protein Extraction cell_culture->protein_ext western_blot Western Blot for Phosphorylated Proteins (e.g., p-AKT, p-mTOR) protein_ext->western_blot analysis Quantify Protein Levels and Compare Effects western_blot->analysis

Caption: Workflow for investigating the impact on cellular signaling pathways.

Conclusion

References

Cross-Validation of Analytical Methods for 3-Decenoic Acid Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of 3-Decenoic acid is crucial for understanding its biological roles and for the development of novel therapeutics. This guide provides an objective comparison of the three most common analytical techniques for this purpose: Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The selection of the most appropriate method depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation.

Comparison of Analytical Method Performance

A critical aspect of method selection and cross-validation is the comparison of key analytical performance parameters. The following table summarizes the typical performance characteristics of GC-MS, HPLC, and LC-MS/MS for the analysis of medium-chain unsaturated fatty acids like this compound. It is important to note that specific values can vary depending on the instrumentation, sample matrix, and the specifics of the method employed.[1]

Performance ParameterGas Chromatography-Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography (HPLC)Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Linearity (r²) > 0.99> 0.99> 0.995
Limit of Detection (LOD) pg to low ng rangeng rangelow pg to fg range
Limit of Quantification (LOQ) pg to low ng rangeng rangelow pg to fg range
Precision (%RSD) < 15%< 10%< 10%
Accuracy (Recovery %) 80-120%85-115%90-110%
Specificity High (with mass spectrometric detection)Moderate (risk of co-elution)Very High (based on precursor/product ion transitions)
Derivatization Typically required (e.g., esterification)Often not required, but can enhance detectionCan be used to enhance ionization and sensitivity

Experimental Protocols

Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods. Below are representative protocols for the quantification of this compound using GC-MS, HPLC, and LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC-MS is a robust and well-established technique for fatty acid analysis, offering high sensitivity and specificity, especially when operated in selected ion monitoring (SIM) mode.[2][3] Derivatization is typically required to increase the volatility of the fatty acid.

1. Sample Preparation and Derivatization (Esterification):

  • Lipid Extraction: To 100 µL of the sample (e.g., plasma, cell lysate), add an internal standard (e.g., heptadecanoic acid). Extract lipids using a 2:1 (v/v) mixture of chloroform and methanol. Vortex vigorously and centrifuge to separate the phases. Collect the lower organic phase.

  • Solvent Evaporation: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

  • Derivatization to Fatty Acid Methyl Esters (FAMEs): To the dried lipid extract, add 1 mL of 14% boron trifluoride in methanol (BF3-methanol). Heat the mixture at 100°C for 30 minutes. After cooling, add 1 mL of water and 2 mL of hexane. Vortex and centrifuge. The upper hexane layer containing the FAMEs is collected for analysis.

2. GC-MS Instrumental Parameters:

  • GC Column: Use a polar capillary column suitable for FAME analysis (e.g., CP-Sil 88 or BPX-70, 100 m).

  • Oven Temperature Program: Start at 150°C, ramp to 220°C at 4°C/min, and hold for 20 minutes.

  • Injector: Splitless injection at 250°C.

  • Carrier Gas: Helium at a constant flow rate.

  • MS Detector: Operate in electron ionization (EI) mode. For quantification, use selected ion monitoring (SIM) of characteristic ions for this compound methyl ester.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC offers the advantage of analyzing underivatized fatty acids at ambient temperatures, which is beneficial for labile compounds. However, sensitivity with UV detection can be a limitation.[4][5]

1. Sample Preparation:

  • Protein Precipitation and Extraction: For biological samples, precipitate proteins by adding three volumes of cold acetonitrile. Centrifuge and collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter before injection.

2. HPLC Instrumental Parameters:

  • HPLC Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water containing 0.1% formic acid.

  • Flow Rate: 1 mL/min.

  • Column Temperature: 35°C.

  • Detector: UV detector set at 210 nm.

  • Injection Volume: 20 µL.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it a powerful tool for trace-level quantification of fatty acids without the need for derivatization.

1. Sample Preparation:

  • Protein Precipitation: To 50 µL of sample, add 200 µL of cold acetonitrile containing an appropriate internal standard (e.g., a deuterated analog of this compound).

  • Centrifugation: Vortex and centrifuge at high speed to pellet proteins.

  • Supernatant Transfer: Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitution: Reconstitute the residue in a small volume of the initial mobile phase.

2. LC-MS/MS Instrumental Parameters:

  • LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase: A gradient of methanol and water with 0.1% formic acid.

  • Flow Rate: 0.3 mL/min.

  • Ion Source: Electrospray ionization (ESI) in negative ion mode.

  • MS Detection: Multiple Reaction Monitoring (MRM) of the transition from the precursor ion (M-H)- of this compound to a specific product ion.

Mandatory Visualizations

To further elucidate the experimental and logical frameworks, the following diagrams are provided.

analytical_method_cross_validation cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase define_analyte Define Analyte: This compound select_methods Select Methods: GC-MS, HPLC, LC-MS/MS define_analyte->select_methods define_parameters Define Validation Parameters: Linearity, LOD, LOQ, Precision, Accuracy select_methods->define_parameters prepare_samples Sample Preparation (Extraction, Derivatization if needed) define_parameters->prepare_samples instrument_analysis Instrumental Analysis prepare_samples->instrument_analysis data_acquisition Data Acquisition instrument_analysis->data_acquisition linearity Linearity Assessment data_acquisition->linearity sensitivity Sensitivity Determination (LOD/LOQ) data_acquisition->sensitivity precision_accuracy Precision and Accuracy Evaluation data_acquisition->precision_accuracy comparison Comparative Data Analysis linearity->comparison sensitivity->comparison precision_accuracy->comparison

Workflow for Analytical Method Cross-Validation

fatty_acid_signaling_pathway cluster_downstream Downstream Effects extracellular Extracellular This compound membrane_transporter Membrane Transporter extracellular->membrane_transporter Uptake intracellular Intracellular This compound membrane_transporter->intracellular acyl_coa_synthetase Acyl-CoA Synthetase intracellular->acyl_coa_synthetase Activation decenoyl_coa 3-Decenoyl-CoA acyl_coa_synthetase->decenoyl_coa beta_oxidation Beta-Oxidation (Energy Production) decenoyl_coa->beta_oxidation lipid_synthesis Lipid Synthesis (e.g., Phospholipids) decenoyl_coa->lipid_synthesis gene_regulation Gene Regulation (e.g., PPAR activation) decenoyl_coa->gene_regulation

A Generalized Fatty Acid Signaling Pathway

References

Comparing the efficacy of different synthesis routes for 3-Decenoic acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 3-decenoic acid, a valuable unsaturated fatty acid with applications in pharmaceuticals and as an insect pheromone. We will delve into the efficacy of prominent olefination reactions, cross-metathesis, and emerging biocatalytic methods. This objective analysis is supported by experimental data from scientific literature, detailed methodologies for key reactions, and visualizations to clarify complex workflows.

Comparison of Efficacy for this compound Synthesis Routes

The synthesis of this compound can be approached through several established and modern synthetic methodologies. The choice of route often depends on the desired stereochemistry (E- or Z-isomer), required purity, scalability, and cost-effectiveness. Below is a summary of key performance indicators for some of the most common synthesis strategies.

Synthesis RoutePredominant IsomerTypical Yield (%)Reaction Time (h)Key StrengthsKey Weaknesses
Wittig Reaction Z-isomer (with unstabilized ylides)60-854-24Wide functional group tolerance; reliable for Z-isomer synthesis.Formation of triphenylphosphine oxide byproduct can complicate purification; stereoselectivity can be moderate.
Horner-Wadsworth-Emmons (HWE) Reaction E-isomer75-95[1]2-12[2]High E-selectivity; water-soluble phosphate byproduct simplifies purification.[3]Phosphonate reagents can be more expensive than Wittig salts; requires a strong base.
Julia-Kocienski Olefination E-isomer70-9012-24Excellent E-selectivity; mild reaction conditions.[1][4]Multi-step process (though one-pot variations exist); uses sulfone reagents.
Cross-Metathesis E/Z mixture (catalyst dependent)65-902-12Atom economical; can use simple starting materials.Requires expensive ruthenium catalysts; potential for side reactions and mixture of isomers.
Biocatalytic Synthesis Stereospecific (enzyme dependent)Varies (often lower concentration)24-72"Green" and sustainable; high stereospecificity.Lower product concentrations; requires specific enzymes and optimization of biological conditions.

Note: The data presented are typical ranges and can vary significantly based on specific reaction conditions, substrates, and scale.

Experimental Protocols

This section provides detailed methodologies for the synthesis of this compound via the aforementioned routes. These protocols are adapted from established literature procedures.

Wittig Reaction for (Z)-3-Decenoic Acid

This protocol describes the reaction of heptanal with a phosphonium ylide derived from 3-bromopropanoic acid.

Materials:

  • (2-Carboxyethyl)triphenylphosphonium bromide

  • Sodium hydride (NaH) or other strong base

  • Anhydrous Tetrahydrofuran (THF)

  • Heptanal

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend (2-carboxyethyl)triphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Carefully add sodium hydride portion-wise with stirring. Allow the mixture to warm to room temperature and stir for 1-2 hours, or until the evolution of hydrogen gas ceases and the characteristic red color of the ylide appears.

  • Cool the reaction mixture back to 0 °C and add a solution of heptanal in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Quench the reaction by the slow addition of water.

  • Acidify the aqueous layer with HCl to pH 2-3 to protonate the carboxylate.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to yield (Z)-3-decenoic acid.

Horner-Wadsworth-Emmons (HWE) Reaction for (E)-3-Decenoic Acid

This procedure outlines the synthesis of the ethyl ester of (E)-3-decenoic acid, which can then be hydrolyzed to the free acid.

Materials:

  • Triethyl phosphonoacetate

  • Sodium hydride (NaH)

  • Anhydrous Tetrahydrofuran (THF)

  • Heptanal

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

Procedure:

  • To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add triethyl phosphonoacetate dropwise.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature for 30 minutes.

  • Cool the reaction mixture back to 0 °C and add a solution of heptanal in anhydrous THF dropwise.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction by the addition of saturated aqueous NH₄Cl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude ethyl (E)-3-decenoate can be purified by flash chromatography.

  • Subsequent hydrolysis of the ester (e.g., using NaOH in ethanol/water followed by acidification) will yield (E)-3-decenoic acid.

Julia-Kocienski Olefination for (E)-3-Decenoic Acid

This protocol describes a one-pot synthesis of the ethyl ester of (E)-3-decenoic acid.

Materials:

  • Ethyl 2-(1-phenyl-1H-tetrazol-5-ylsulfonyl)acetate (PT-sulfone ester)

  • Potassium hexamethyldisilazide (KHMDS)

  • Anhydrous 1,2-dimethoxyethane (DME)

  • Heptanal

  • Diethyl ether

  • Water

Procedure:

  • Dissolve the PT-sulfone ester in anhydrous DME in a flame-dried flask under an inert atmosphere and cool to -78 °C.

  • Add a solution of KHMDS in DME dropwise and stir the resulting solution for 30 minutes at -78 °C.

  • Add heptanal dropwise and continue stirring at -78 °C for 1-2 hours.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to obtain ethyl (E)-3-decenoate, which can then be hydrolyzed to the free acid.

Cross-Metathesis for this compound

This procedure outlines the synthesis of ethyl 3-decenoate from 1-octene and ethyl acrylate.

Materials:

  • 1-Octene

  • Ethyl acrylate

  • Grubbs' second-generation catalyst

  • Anhydrous dichloromethane (CH₂Cl₂)

Procedure:

  • In a flask equipped with a reflux condenser under an inert atmosphere, dissolve 1-octene and an excess of ethyl acrylate in anhydrous CH₂Cl₂.

  • Add Grubbs' second-generation catalyst (typically 1-5 mol%).

  • Heat the reaction mixture to reflux (around 40 °C) and stir for 2-12 hours, monitoring the reaction progress by TLC or GC.

  • Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography to separate the desired ethyl 3-decenoate from the catalyst residue and any homocoupled products.

  • Subsequent hydrolysis yields this compound.

Biocatalytic Synthesis of a this compound Analogue

While a direct biocatalytic route to this compound is not widely established, the synthesis of related unsaturated fatty acids provides a template. The following is a conceptual workflow based on the biocatalytic production of 10-hydroxy-2-decenoic acid.

Conceptual Workflow:

  • Host Strain Engineering: An appropriate host microorganism (e.g., Escherichia coli) is engineered with the necessary enzymatic machinery. This may involve introducing genes for specific fatty acid desaturases or other modifying enzymes.

  • Fermentation: The engineered strain is cultured in a bioreactor with a suitable carbon source (e.g., glucose or a precursor fatty acid).

  • Induction of Gene Expression: The expression of the heterologous enzymes is induced at an appropriate point in the growth phase.

  • Biotransformation: The engineered enzymes within the host cells convert the precursor into the desired unsaturated fatty acid.

  • Extraction and Purification: The product is extracted from the fermentation broth and/or the cells using an appropriate solvent system.

  • Purification: The crude extract is purified using chromatographic techniques (e.g., HPLC) to isolate the target fatty acid.

Visualizing the Synthesis Pathways

The following diagrams, generated using Graphviz, illustrate the logical workflows of the described synthesis routes for this compound.

Wittig_Reaction_Workflow start Start reagents Heptanal & (2-Carboxyethyl)triphenylphosphonium bromide start->reagents ylide_formation Ylide Formation (strong base, THF) reagents->ylide_formation wittig_reaction Wittig Reaction (coupling) ylide_formation->wittig_reaction workup Aqueous Workup & Acidification wittig_reaction->workup purification Purification (Chromatography) workup->purification product (Z)-3-Decenoic Acid purification->product

Caption: Workflow for the Wittig synthesis of (Z)-3-decenoic acid.

HWE_Reaction_Workflow start Start reagents Heptanal & Triethyl phosphonoacetate start->reagents anion_formation Anion Formation (NaH, THF) reagents->anion_formation hwe_reaction HWE Reaction (coupling) anion_formation->hwe_reaction workup Aqueous Workup hwe_reaction->workup purification Purification (Chromatography) workup->purification ester_product Ethyl (E)-3-decenoate purification->ester_product hydrolysis Hydrolysis ester_product->hydrolysis final_product (E)-3-Decenoic Acid hydrolysis->final_product

Caption: Workflow for the HWE synthesis of (E)-3-decenoic acid.

Julia_Kocienski_Workflow start Start reagents Heptanal & PT-sulfone ester start->reagents anion_formation Anion Formation (KHMDS, DME) reagents->anion_formation julia_olefination Julia-Kocienski Olefination anion_formation->julia_olefination workup Aqueous Workup julia_olefination->workup purification Purification (Chromatography) workup->purification ester_product Ethyl (E)-3-decenoate purification->ester_product hydrolysis Hydrolysis ester_product->hydrolysis final_product (E)-3-Decenoic Acid hydrolysis->final_product

Caption: Workflow for the Julia-Kocienski synthesis of (E)-3-decenoic acid.

Cross_Metathesis_Workflow start Start reagents 1-Octene & Ethyl acrylate start->reagents metathesis Cross-Metathesis (Grubbs' Catalyst) reagents->metathesis purification Purification (Chromatography) metathesis->purification ester_product Ethyl 3-decenoate purification->ester_product hydrolysis Hydrolysis ester_product->hydrolysis final_product This compound hydrolysis->final_product

Caption: Workflow for the Cross-Metathesis synthesis of this compound.

Biocatalytic_Workflow start Start strain_engineering Host Strain Engineering start->strain_engineering fermentation Fermentation strain_engineering->fermentation induction Induction of Enzyme Expression fermentation->induction biotransformation Biotransformation induction->biotransformation extraction Extraction biotransformation->extraction purification Purification (HPLC) extraction->purification product This compound (or analogue) purification->product

Caption: Conceptual workflow for the biocatalytic synthesis of this compound.

Conclusion

The synthesis of this compound can be achieved through a variety of effective methods, each with its own set of advantages and disadvantages. The Horner-Wadsworth-Emmons and Julia-Kocienski reactions are generally preferred for the stereoselective synthesis of the (E)-isomer, offering high yields and simplified purification. The Wittig reaction remains a viable option for accessing the (Z)-isomer, although purification can be more challenging. Cross-metathesis presents an atom-economical approach but may require significant optimization to control stereoselectivity and minimize side products. Biocatalytic methods, while still emerging for this specific target, hold great promise for sustainable and highly selective production in the future. The selection of the optimal synthetic route will ultimately depend on the specific requirements of the research or development project, including the desired stereoisomer, scale, purity, and cost considerations.

References

A Comparative Analysis of the Biological Activity of 3-Decenoic Acid and Other Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of 3-decenoic acid and other structurally related fatty acids. Due to the limited availability of specific experimental data for this compound, this document leverages data from closely related fatty acids, such as its isomers and other medium-chain fatty acids, to provide a valuable comparative context for researchers. All quantitative data is summarized for ease of comparison, and detailed experimental methodologies for key assays are provided.

Introduction to this compound

This compound is a medium-chain unsaturated fatty acid with the chemical formula C10H18O2.[1][2] As a member of the decenoic acid family, its biological activities are of interest to researchers exploring the therapeutic potential of fatty acids. While specific data on this compound is sparse, studies on its isomers and other decanoic acid derivatives have revealed a range of biological effects, including antimicrobial and anti-inflammatory activities. This guide aims to contextualize the potential activities of this compound by comparing it with better-characterized fatty acids.

Comparative Biological Activity

The biological activities of this compound and comparable fatty acids are summarized below. It is important to note that the activities listed for fatty acids other than this compound may not be directly transferable but offer valuable insights into potential areas of investigation.

Antimicrobial Activity

Several decenoic acid isomers and related fatty acids have demonstrated significant antimicrobial properties. For instance, cis-2-decenoic acid has been shown to inhibit the growth of Staphylococcus aureus and its biofilm formation.[3] Decanoic acid has also been reported to have antimicrobial effects.[4] The minimum inhibitory concentration (MIC) is a common measure of antimicrobial activity, representing the lowest concentration of a substance that prevents visible growth of a microorganism.

Table 1: Comparative Antimicrobial Activity of Decanoic Acid Derivatives and Other Fatty Acids

Fatty AcidMicroorganismActivity TypeQuantitative Data (MIC/IC50)Reference
cis-2-Decenoic Acid Staphylococcus aureusGrowth Inhibition~500 µg/mL[3]
Staphylococcus aureusBiofilm Inhibition125 µg/mL
10-Hydroxy-2-decenoic acid Staphylococcus aureusBactericidalMIC: Not specified, Potent activity reported
Escherichia coli (hemolytic)BactericidalMIC: Not specified, Potent activity reported
Decanoic Acid Various BacteriaAntimicrobialData varies depending on the derivative and organism
Anti-inflammatory Activity

Fatty acids can modulate inflammatory responses through various mechanisms, including the inhibition of pro-inflammatory cytokines and enzymes. For example, 10-hydroxy-2-decenoic acid has been shown to reduce the production of pro-inflammatory cytokines such as IL-8, IL-1β, and TNF-α in human colon cancer cells.

Table 2: Comparative Anti-inflammatory Activity of Decanoic Acid Derivatives and Other Fatty Acids

Fatty AcidCell Line/ModelKey EffectsQuantitative DataReference
10-Hydroxy-2-decenoic acid WiDr (human colon cancer cells)Reduction of IL-8, IL-1β, and TNF-αSignificant reduction at 3 mM
trans-10-hydroxy-2-decenoic acid (10-H2DA), 10-hydroxydecanoic acid (10-HDAA), and sebacic acid (SEA) RAW 264.7 macrophagesInhibition of nitric oxide and IL-10 productionDose-dependent inhibition

Signaling Pathways

The biological effects of fatty acids are often mediated through their interaction with specific cellular signaling pathways. While the direct signaling pathways modulated by this compound have not been elucidated, related fatty acids are known to influence key inflammatory and metabolic pathways. For example, decanoic acid has been reported to inhibit the activation of NF-κB and the phosphorylation of MAP kinases.

Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathway Cellular Signaling cluster_response Inflammatory Response LPS LPS IKK IKK LPS->IKK MAPK MAPK LPS->MAPK IκBα IκBα IKK->IκBα phosphorylates NF-κB NF-κB IκBα->NF-κB releases Pro-inflammatory Cytokines (TNF-α, IL-6) Pro-inflammatory Cytokines (TNF-α, IL-6) NF-κB->Pro-inflammatory Cytokines (TNF-α, IL-6) promotes transcription MAPK->Pro-inflammatory Cytokines (TNF-α, IL-6) activates Fatty_Acid Decanoic Acid Derivatives (e.g., 10-HDA) Fatty_Acid->IKK inhibits Fatty_Acid->MAPK inhibits

Caption: Potential inhibition of NF-κB and MAPK signaling pathways by decanoic acid derivatives.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate the design of future studies on this compound.

Minimum Inhibitory Concentration (MIC) Assay for Antimicrobial Activity

This protocol is used to determine the lowest concentration of a substance that inhibits the visible growth of a microorganism.

MIC_Assay_Workflow Start Start Prepare_Serial_Dilutions Prepare serial dilutions of the fatty acid in a 96-well microplate. Start->Prepare_Serial_Dilutions Inoculate_Wells Inoculate each well with a standardized suspension of the test microorganism. Prepare_Serial_Dilutions->Inoculate_Wells Incubate_Plate Incubate the microplate under appropriate conditions (e.g., 37°C for 24 hours). Inoculate_Wells->Incubate_Plate Observe_Growth Visually inspect the wells for turbidity, indicating microbial growth. Incubate_Plate->Observe_Growth Determine_MIC The MIC is the lowest concentration of the fatty acid at which no visible growth is observed. Observe_Growth->Determine_MIC End End Determine_MIC->End

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Detailed Steps:

  • Preparation of Fatty Acid Stock Solution: Dissolve the fatty acid in a suitable solvent (e.g., DMSO or ethanol) to create a high-concentration stock solution.

  • Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the fatty acid stock solution in an appropriate growth medium (e.g., Mueller-Hinton broth for bacteria).

  • Inoculum Preparation: Prepare a standardized suspension of the test microorganism (e.g., to a 0.5 McFarland standard).

  • Inoculation: Add a standardized volume of the microbial suspension to each well of the microtiter plate. Include a positive control (microorganism in medium without fatty acid) and a negative control (medium only).

  • Incubation: Incubate the plate under optimal growth conditions for the test microorganism (e.g., 37°C for 18-24 hours).

  • MIC Determination: The MIC is determined as the lowest concentration of the fatty acid that completely inhibits visible growth of the microorganism.

Anti-inflammatory Activity Assay (Nitric Oxide Production in Macrophages)

This protocol measures the ability of a compound to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

Detailed Steps:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate until they reach approximately 80% confluency.

  • Treatment: Pre-treat the cells with various concentrations of the test fatty acid for a specified period (e.g., 1 hour).

  • Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a control group with cells treated with LPS only and an untreated control group.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.

Conclusion

While direct experimental evidence for the biological activity of this compound is currently limited, the available data on its isomers and other medium-chain fatty acids suggest a strong potential for antimicrobial and anti-inflammatory properties. This comparative guide provides a framework for future research, offering established experimental protocols and highlighting the signaling pathways that may be involved. Further investigation is warranted to fully characterize the biological profile of this compound and to determine its potential as a therapeutic agent.

References

Interspecies Variation in Fatty Acid-Derived Pheromones: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The chemical language of insects is vast and complex, with fatty acid-derived pheromones playing a crucial role in regulating a wide array of behaviors, from mating and aggregation to alarm and social organization. Among these, decenoic acid and its derivatives have been identified as key signaling molecules in several insect orders. This guide provides a comparative overview of the production of these pheromones, with a focus on available quantitative data, detailed experimental protocols for their analysis, and an exploration of the underlying biosynthetic and signaling pathways.

While the initial focus of this guide was on 3-Decenoic acid, a comprehensive literature search revealed a scarcity of quantitative data for this specific isomer across different species. However, significant data exists for its close structural relatives, 9-oxo-2-decenoic acid (9-ODA) and 10-hydroxy-2-decenoic acid (10-HDA), particularly in the well-studied honeybee (Apis mellifera). Therefore, this guide will use these compounds as a primary basis for quantitative comparison, supplemented with qualitative information on other decenoic acid derivatives and related fatty acid pheromones in other insect species to provide a broader understanding of interspecies variation.

Quantitative Comparison of Decenoic Acid-Derived Pheromone Production

The following table summarizes the quantitative data available for the production of decenoic acid derivatives in the mandibular glands of different honeybee species and castes. This data highlights the significant variation in pheromone production that can exist even between closely related species and within the same species depending on caste and reproductive status.

SpeciesCasteCompoundQuantity (µg per individual)Reference
Apis melliferaMated Queen9-oxo-2-decenoic acid (9-ODA)159 ± 26[1]
Mated Queen9-hydroxy-2-decenoic acid (9-HDA)150 ± 34[1]
Virgin Queen9-oxo-2-decenoic acid (9-ODA)Not detectable[1]
Virgin Queen9-hydroxy-2-decenoic acid (9-HDA)39 ± 14[1]
Apis floreaMated Queen(E)-10-hydroxydec-2-enoic acid (10-HDA)Major component (absolute amount not specified)[2]
Worker8-hydroxyoctanoic acid (8-HOAA)Major component (absolute amount not specified)

(Note: Data is presented as mean ± standard error where available.)

In contrast to the detailed quantitative data for honeybees, information on this compound is more qualitative. In the poplar moth, Leucoptera sinuella, (Z)-3-decenoic acid is a proposed precursor to the male-produced sex pheromone component, (Z)-3-decenyl hexanoate. However, the absolute quantity of (Z)-3-decenoic acid produced by the moth has not been reported.

Experimental Protocols

The accurate quantification of fatty acid-derived pheromones is critical for comparative studies. The following are detailed methodologies for the key experiments involved in the extraction, identification, and quantification of these compounds.

Pheromone Extraction

1. Solvent Extraction:

  • Objective: To extract pheromones from insect glands or whole bodies.

  • Procedure:

    • Dissect the pheromone gland (e.g., mandibular glands, Dufour's gland) from a freshly sacrificed or frozen insect under a stereomicroscope.

    • Place the dissected gland in a small vial containing a suitable organic solvent (e.g., hexane, dichloromethane). The volume of solvent should be kept to a minimum to ensure a concentrated extract.

    • Agitate the vial for a specific period (e.g., 30 minutes to several hours) to allow for the complete extraction of lipids.

    • Carefully remove the gland tissue from the vial.

    • The resulting solvent extract, containing the pheromones, can be directly analyzed or concentrated under a gentle stream of nitrogen before analysis.

2. Solid-Phase Microextraction (SPME):

  • Objective: A solvent-free method for extracting volatile and semi-volatile pheromones from the headspace of a sample or directly from the cuticle of a living insect.

  • Procedure:

    • Expose an SPME fiber coated with a specific stationary phase (e.g., polydimethylsiloxane) to the headspace above a pheromone source (e.g., a calling female moth in a sealed container) or gently rub the fiber on the insect's cuticle.

    • After a defined sampling time, retract the fiber into the needle.

    • Insert the needle into the injection port of a gas chromatograph, where the adsorbed pheromones are thermally desorbed for analysis.

Pheromone Identification and Quantification

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To separate, identify, and quantify the chemical components of the pheromone extract.

  • Procedure:

    • Inject a small volume (typically 1 µL) of the pheromone extract into the GC.

    • The different compounds in the extract are separated based on their volatility and interaction with the stationary phase of the GC column.

    • As each compound elutes from the column, it enters the mass spectrometer, which bombards the molecules with electrons, causing them to fragment in a predictable pattern.

    • The resulting mass spectrum is a chemical fingerprint that can be compared to a library of known compounds for identification.

    • For quantification, a known amount of an internal standard is added to the sample before extraction. The peak area of the target pheromone is then compared to the peak area of the internal standard to determine its concentration.

Gas Chromatography-Flame Ionization Detection (GC-FID):

  • Objective: Primarily for the quantification of known pheromone components.

  • Procedure:

    • Similar to GC-MS, the pheromone extract is injected into the GC for separation.

    • As each compound elutes from the column, it is burned in a hydrogen-air flame. The combustion process produces ions that are detected as an electrical signal.

    • The area of the resulting peak is proportional to the amount of the compound present.

    • Quantification is achieved by creating a calibration curve with synthetic standards of the pheromone of interest.

Biosynthesis and Signaling Pathways

The production and perception of fatty acid-derived pheromones are controlled by complex biochemical and neurological pathways.

Biosynthesis of Fatty Acid-Derived Pheromones

The biosynthesis of most fatty acid-derived pheromones in insects begins with common fatty acid metabolism and is then modified by a series of specialized enzymatic steps.

Biosynthesis_of_Fatty_Acid_Pheromones cluster_0 De Novo Fatty Acid Synthesis cluster_1 Modification Steps cluster_2 Functional Group Modification Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA Fatty_Acid_Synthase Fatty Acid Synthase (FAS) Acetyl_CoA->Fatty_Acid_Synthase Malonyl_CoA->Fatty_Acid_Synthase Saturated_Acyl_CoA Saturated Acyl-CoA (e.g., Palmitoyl-CoA, Stearoyl-CoA) Fatty_Acid_Synthase->Saturated_Acyl_CoA Desaturase Desaturase Saturated_Acyl_CoA->Desaturase Unsaturated_Acyl_CoA Unsaturated Acyl-CoA Desaturase->Unsaturated_Acyl_CoA Chain_Shortening Chain-Shortening (β-oxidation) Shortened_Acyl_CoA Chain-Shortened Acyl-CoA Chain_Shortening->Shortened_Acyl_CoA Unsaturated_Acyl_CoA->Chain_Shortening Fatty_Acyl_Reductase Fatty Acyl Reductase (FAR) Shortened_Acyl_CoA->Fatty_Acyl_Reductase Fatty_Alcohol Fatty Alcohol Fatty_Acyl_Reductase->Fatty_Alcohol Oxidase Oxidase Fatty_Alcohol->Oxidase Acetyltransferase Acetyltransferase Fatty_Alcohol->Acetyltransferase Aldehyde Aldehyde Oxidase->Aldehyde Acetate_Ester Acetate Ester Acetyltransferase->Acetate_Ester

Caption: Generalized biosynthetic pathway of fatty acid-derived pheromones in insects.

This pathway illustrates the conversion of basic building blocks into a diverse array of species-specific pheromone components through the coordinated action of several key enzymes.

Olfactory Signal Transduction of Fatty Acid Pheromones

The perception of fatty acid pheromones, like other odorants in insects, is mediated by olfactory receptor neurons (ORNs) located in the antennae. The binding of a pheromone molecule to a specific odorant receptor (OR) on the ORN dendrite initiates a signal transduction cascade that ultimately leads to the generation of an action potential. While the precise details can vary between species and receptor types, a general model involves the activation of G protein-coupled receptors (GPCRs).

Olfactory_Signal_Transduction cluster_0 Pheromone Binding and Receptor Activation cluster_1 Second Messenger Cascade cluster_2 Ion Channel Activation and Depolarization Pheromone Fatty Acid Pheromone OBP Odorant Binding Protein (OBP) Pheromone->OBP Transport OR Odorant Receptor (OR) (GPCR) OBP->OR Binding G_Protein G-Protein (Gαq / Gαs) OR->G_Protein Activation PLC Phospholipase C (PLC) G_Protein->PLC Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes ATP ATP AC->ATP Converts IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ion_Channel Ion Channel IP3->Ion_Channel Opens cAMP cAMP ATP->cAMP cAMP->Ion_Channel Opens Depolarization Depolarization Ion_Channel->Depolarization Cation Influx Action_Potential Action Potential Depolarization->Action_Potential Signal to Brain

Caption: Generalized olfactory signal transduction pathway for fatty acid pheromones in insects.

This diagram illustrates a plausible mechanism where the binding of a fatty acid pheromone to its receptor triggers a G-protein mediated cascade, leading to the production of second messengers and ultimately, the depolarization of the olfactory receptor neuron.

Conclusion

The study of interspecies variation in the production of this compound and other fatty acid-derived pheromones is a dynamic field with significant implications for understanding insect chemical communication, evolution, and for the development of novel pest management strategies. While quantitative data for this compound remains elusive, the comparative analysis of related compounds in well-studied model organisms like the honeybee provides a valuable framework. Future research employing the detailed experimental protocols outlined in this guide will be essential to fill the existing knowledge gaps and to further unravel the complexities of this fascinating mode of chemical communication.

References

A Comparative Guide to the Quantitative Structure-Activity Relationship (QSAR) of Decenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various decenoic acid isomers, delving into their quantitative structure-activity relationships (QSAR). Decenoic acids, a group of unsaturated fatty acids with a ten-carbon chain, have garnered significant interest in the scientific community for their diverse biological functions, including antimicrobial, antifungal, and cell signaling modulation activities. This document summarizes the available quantitative data, details relevant experimental protocols, and visualizes key signaling pathways to facilitate further research and drug development endeavors.

Comparative Biological Activity of Decenoic Acid Isomers

The biological activity of decenoic acid isomers is significantly influenced by the position and stereochemistry of the double bond, as well as the presence of other functional groups. The following tables summarize the available quantitative data, primarily focusing on antimicrobial and antibiofilm activities.

Table 1: Antibacterial Activity of Decenoic Acid Isomers (Minimum Inhibitory Concentration - MIC)

Decenoic Acid IsomerTest OrganismMIC (µg/mL)Reference
cis-2-Decenoic AcidStaphylococcus aureus≥ 500[1]
trans-2-Decenoic AcidStaphylococcus aureusData Not Available
10-Hydroxy-2-decenoic AcidStaphylococcus aureusData Not Available[2]
10-Hydroxy-2-decenoic AcidStreptococcus alactolyticusData Not Available[2]
10-Hydroxy-2-decenoic AcidStaphylococcus intermedius BData Not Available[2]
10-Hydroxy-2-decenoic AcidStaphylococcus xylosusData Not Available[2]
10-Hydroxy-2-decenoic AcidSalmonella choleraesuisData Not Available
10-Hydroxy-2-decenoic AcidVibrio parahaemolyticusData Not Available
10-Hydroxy-2-decenoic AcidEscherichia coli (hemolytic)Data Not Available
Decanoic AcidBrachyspira hyodysenteriaeLowest MIC among tested MCFAs

Note: The available data on the direct antibacterial (MIC) of many decenoic acid isomers is limited. Much of the research on isomers like cis-2-decenoic acid focuses on its role as a signaling molecule in biofilm dispersal rather than its direct bactericidal or bacteriostatic effects at specific concentrations.

Table 2: Antibiofilm and Antifungal Activity of Decenoic Acid Isomers

Decenoic Acid IsomerActivityTest OrganismConcentration/EffectReference
cis-2-Decenoic AcidBiofilm InhibitionStaphylococcus aureus≥ 125 µg/mL
cis-2-Decenoic AcidBiofilm DispersalMultiple bacterial speciesInduces dispersal
10-Hydroxy-2-decenoic AcidBiofilm InhibitionStaphylococcus aureusSub-MIC levels (1/32 to 1/2 MIC)
10-Oxo-trans-8-decenoic AcidAntifungalPenicillium expansumInhibitory at > 1.25 mM

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparison of experimental data. Below are protocols for key assays used to evaluate the biological activities of decenoic acid isomers.

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Workflow for MIC Determination

MIC_Workflow prep Prepare serial dilutions of decenoic acid isomer in broth inoc Inoculate wells with a standardized bacterial suspension prep->inoc incubate Incubate at optimal temperature and time inoc->incubate read Visually inspect for turbidity (bacterial growth) incubate->read determine Determine MIC as the lowest concentration with no growth read->determine

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Protocol:

  • Preparation of Reagents: Prepare a stock solution of the decenoic acid isomer in a suitable solvent. Prepare sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium.

  • Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the decenoic acid isomer stock solution with the broth to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard. Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the decenoic acid isomer at which there is no visible growth (turbidity) of the microorganism.

This assay is used to quantify the total biomass of a biofilm.

Workflow for Crystal Violet Biofilm Assay

Biofilm_Assay_Workflow culture Culture bacteria in wells with or without decenoic acid isomer wash1 Wash wells to remove planktonic bacteria culture->wash1 stain Stain biofilm with 0.1% crystal violet wash1->stain wash2 Wash wells to remove excess stain stain->wash2 solubilize Solubilize the bound stain with ethanol or acetic acid wash2->solubilize measure Measure absorbance at ~590 nm solubilize->measure

Caption: Workflow for Crystal Violet Biofilm Assay.

Protocol:

  • Biofilm Formation: Grow bacteria in a 96-well plate in the presence of various concentrations of the decenoic acid isomer. Incubate under appropriate conditions to allow for biofilm formation.

  • Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent, planktonic bacteria.

  • Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.

  • Washing: Wash the wells again with water to remove the excess crystal violet.

  • Solubilization: Add a solubilizing agent, such as 30% acetic acid or 95% ethanol, to each well to dissolve the crystal violet that has stained the biofilm.

  • Quantification: Measure the absorbance of the solubilized crystal violet solution using a microplate reader at a wavelength of approximately 590 nm. The absorbance is proportional to the biofilm biomass.

Signaling Pathways Modulated by Decenoic Acid Isomers

Certain decenoic acid isomers have been shown to modulate specific intracellular signaling pathways, contributing to their biological effects.

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial regulator of cell growth, proliferation, and survival. 10-Hydroxy-2-decenoic acid (10-HDA) has been reported to influence this pathway.

PI3K_Akt_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 Akt Akt PIP3->Akt Recruitment & Activation Downstream Downstream Targets (e.g., mTOR, GSK3β) Akt->Downstream Phosphorylation Proliferation Cell Growth, Proliferation, Survival Downstream->Proliferation HDA 10-Hydroxy-2-decenoic Acid HDA->PI3K Modulates

Caption: Simplified PI3K/Akt Signaling Pathway.

10-Hydroxy-2-decenoic acid has been shown to modulate the PI3K/Akt pathway, which can influence cellular processes like proliferation and inflammation.

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a central role in regulating the immune and inflammatory responses. Decanoic acid and 10-hydroxy-2-decenoic acid have been implicated in the modulation of this pathway.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylation IkB_NFkB IκB-NF-κB Complex NFkB NF-κB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation IkB_NFkB->NFkB IκB Degradation, NF-κB Release DNA DNA NFkB_nuc->DNA Binds to Genes Inflammatory Gene Expression DNA->Genes Stimuli Pro-inflammatory Stimuli Stimuli->IKK Activation DA Decanoic Acid / 10-HDA DA->IKK Inhibition

Caption: Simplified NF-κB Signaling Pathway.

Studies suggest that decanoic acid and 10-hydroxy-2-decenoic acid can exhibit anti-inflammatory effects by inhibiting the activation of the NF-κB pathway.

Quantitative Structure-Activity Relationship (QSAR) Insights

A comprehensive QSAR study for a wide range of decenoic acid isomers is currently hampered by the lack of a large, consistent dataset of biological activities. However, based on QSAR studies of other fatty acids, several key molecular descriptors are known to be important for their biological activity.

Table 3: Key Molecular Descriptors for QSAR of Fatty Acids

Descriptor ClassSpecific DescriptorsRelevance to Biological Activity
Constitutional Molecular Weight, Number of Carbon Atoms, Number of Double BondsInfluences overall size and degree of unsaturation.
Topological Connectivity Indices, Shape IndicesDescribes the branching and overall shape of the molecule.
Geometric Molecular Surface Area, Molecular VolumeRelates to the steric interactions with biological targets.
Physicochemical LogP (Lipophilicity), Polar Surface Area (PSA)Crucial for membrane permeability and interaction with hydrophobic pockets of proteins.
Quantum-Chemical HOMO/LUMO Energies, Dipole Moment, Partial ChargesDescribes the electronic properties and reactivity of the molecule.

QSAR Modeling Workflow

QSAR_Workflow data Collect Biological Activity Data descriptors Calculate Molecular Descriptors data->descriptors model Develop QSAR Model (e.g., MLR, PLS) descriptors->model validate Validate the Model (Internal & External) model->validate predict Predict Activity of New Compounds validate->predict

Caption: General Workflow for QSAR Model Development.

For a robust QSAR model of decenoic acid isomers, a dataset containing the biological activity (e.g., MIC) of a diverse set of isomers against a panel of microorganisms would be required. Molecular descriptors for each isomer would then be calculated using software like PaDEL-Descriptor, ChemDes, or Mordred. Statistical methods such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS) regression would then be employed to build a mathematical model correlating the descriptors with the observed activity.

Conclusion and Future Directions

The available data, though limited, suggests that the biological activity of decenoic acid isomers is highly dependent on their specific chemical structures. Isomers such as cis-2-decenoic acid and 10-hydroxy-2-decenoic acid show promise as modulators of bacterial biofilms and inflammatory responses.

A significant data gap exists regarding the direct antimicrobial activities of many positional and geometric isomers of decenoic acid. To advance the understanding and potential therapeutic application of these compounds, future research should focus on:

  • Systematic Screening: A comprehensive screening of a wide range of decenoic acid isomers against a standardized panel of clinically relevant bacteria and fungi to generate a consistent and comparable dataset of MIC and antibiofilm activities.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways affected by different decenoic acid isomers to understand the basis of their selective activities.

  • Development of Robust QSAR Models: With a more complete dataset, the development of predictive QSAR models will be possible, which can guide the design and synthesis of novel fatty acid-based therapeutic agents with enhanced efficacy and specificity.

This guide serves as a foundational resource for researchers in this field, highlighting both the current knowledge and the critical areas for future investigation into the promising therapeutic potential of decenoic acid isomers.

References

A Researcher's Guide to Chromatographic Columns for Fatty Acid Separation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in the analysis of fatty acids, the selection of an appropriate chromatographic column is a critical step that dictates the accuracy, resolution, and efficiency of separation. This guide provides an objective comparison of commonly used Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) columns for fatty acid analysis, supported by experimental data and detailed methodologies.

The analysis of fatty acids is crucial in various fields, including food science, nutrition, diagnostics, and pharmaceutical development. The choice between GC and HPLC is the first major decision, primarily depending on the volatility of the analytes and the desired separation mechanism. GC is the predominant technique for fatty acid analysis, typically requiring derivatization into volatile Fatty Acid Methyl Esters (FAMEs). HPLC, on the other hand, can be used for the analysis of free fatty acids and their less volatile derivatives.

Gas Chromatography (GC) Columns for FAME Analysis

The separation of FAMEs by GC is highly dependent on the polarity of the stationary phase of the column. The choice of column will determine the separation based on chain length, degree of unsaturation, and the configuration of double bonds (cis/trans isomers).

Comparative Performance of GC Columns

The following table summarizes the performance characteristics of commonly used GC columns for FAME analysis. The data is compiled from various application notes and research articles to provide a comparative overview.

Column NameStationary PhasePolarityKey Performance CharacteristicsTypical Applications
DB-Wax / HP-INNOWax Polyethylene Glycol (PEG)PolarGood separation of FAMEs by carbon number and degree of unsaturation. Provides sharp, symmetric peaks for polyunsaturated FAMEs.[1] However, it generally does not separate cis and trans isomers.[1][2]Routine analysis of saturated and unsaturated FAMEs in food and biological samples.[1][2]
DB-23 50% CyanopropylpolysiloxaneMedium-PolarProvides excellent separation for complex FAME mixtures and can achieve some separation of cis and trans isomers. However, it has limitations in resolving complex cis/trans mixtures compared to more polar columns.Analysis of complex fatty acid profiles, including those with some cis/trans isomers.
HP-88 / SP-2560 / CP-Sil 88 High Cyanopropyl-polysiloxaneHighly PolarExcellent separation of cis and trans isomers, which often co-elute on less polar columns. Considered a preferred choice for detailed cis/trans FAME analysis. Long columns (e.g., 100m) provide high resolution for positional and geometric isomers.Quantification of trans fats in food products and detailed analysis of isomeric FAMEs.
SLB-IL111 Ionic LiquidExtremely PolarOffers unique selectivity and enhanced separation of geometric and positional FAME isomers compared to cyanopropylsiloxane columns. Can provide improved resolution of some critical isomer pairs.Comprehensive fatty acid analysis of complex samples like milk fat, where numerous positional and geometric isomers are present.

High-Performance Liquid Chromatography (HPLC) Columns for Fatty Acid Analysis

HPLC is a versatile technique for analyzing a broader range of fatty acids, including those that are non-volatile or thermally labile. Reversed-phase HPLC is the most common mode used for fatty acid analysis, separating analytes based on their hydrophobicity.

Comparative Performance of HPLC Columns

Quantitative, direct comparisons of different HPLC columns for a standard set of fatty acids are less common in the literature than for GC-FAME analysis. The choice of column is highly dependent on the specific fatty acids being analyzed and the sample matrix. However, the following table provides a general guide to column selection.

Column TypeStationary PhaseKey Performance CharacteristicsTypical Applications
C18 (ODS) Octadecyl SilaneThe most widely used reversed-phase columns, effective for separating a vast array of non-polar to moderately polar compounds, including many fatty acids and their esters. Longer retention times provide high resolution for complex mixtures.General-purpose analysis of long-chain fatty acids and their derivatives.
C8 Octyl SilaneLess retentive than C18 columns, which can be advantageous for separating more hydrophobic fatty acids that may be too strongly retained on a C18 phase, allowing for shorter analysis times. Better suited for moderately polar analytes.Analysis of medium to long-chain fatty acids where shorter run times are desired. Suitable for samples with a mix of polar and non-polar compounds.
Phenyl PhenylOffers alternative selectivity to alkyl chains (C18, C8) due to π-π interactions with aromatic analytes. This can be beneficial for separating fatty acids that have been derivatized with an aromatic tag.Analysis of derivatized fatty acids containing aromatic rings.
HILIC Hydrophilic Interaction Liquid ChromatographyBetter for retaining and separating very polar or hydrophilic compounds, such as short-chain fatty acids, which have little retention on reversed-phase columns.Analysis of short-chain fatty acids.

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate fatty acid analysis. Below are typical experimental protocols for both GC and HPLC.

GC-FAME Analysis Protocol

1. Sample Preparation and Derivatization (Esterification)

For GC analysis, fatty acids are typically converted to their corresponding FAMEs to increase their volatility. A common method is acid-catalyzed esterification using Boron Trifluoride (BF3) in methanol.

  • Materials : Boron trifluoride-methanol solution (14% w/v), n-heptane, saturated sodium chloride solution.

  • Procedure :

    • Place approximately 25 mg of the lipid extract into a screw-cap test tube.

    • Add 1 mL of 0.5 M NaOH in methanol, cap tightly, and heat at 100°C for 5 minutes.

    • Cool the tube and add 2 mL of BF3-methanol solution. Cap and heat at 100°C for 30 minutes.

    • Cool to room temperature and add 1 mL of n-heptane and 1 mL of saturated NaCl solution.

    • Vortex the tube for 1 minute and then centrifuge to separate the layers.

    • Carefully transfer the upper heptane layer containing the FAMEs to a clean vial for GC analysis.

2. GC-FID Operating Conditions

The following table provides typical GC-FID conditions for FAME analysis on different columns.

ParameterDB-Wax / HP-INNOWaxDB-23HP-88 / SP-2560
Column Dimensions 30 m x 0.25 mm ID, 0.25 µm film60 m x 0.25 mm ID, 0.15 µm film100 m x 0.25 mm ID, 0.20 µm film
Carrier Gas Helium or HydrogenHelium or HydrogenHelium or Hydrogen
Inlet Temperature 250 °C250 °C250 °C
Split Ratio 50:150:1100:1
Oven Program 100°C (hold 4 min) to 240°C at 3°C/min (hold 15 min)50°C (1 min), then 25°C/min to 175°C, then 4°C/min to 230°C (hold 5 min)140°C (hold 5 min), then 4°C/min to 240°C (hold 15 min)
Detector FIDFIDFID
Detector Temperature 260 °C260 °C260 °C
Detector Gases H₂: 30 mL/min, Air: 400 mL/min, N₂ makeup: 25 mL/minH₂: 30 mL/min, Air: 400 mL/min, N₂ makeup: 25 mL/minH₂: 30 mL/min, Air: 400 mL/min, N₂ makeup: 25 mL/min
HPLC Analysis Protocol for Free Fatty Acids

1. Sample Preparation

For HPLC analysis of free fatty acids, minimal sample preparation is often required.

  • Procedure :

    • Dissolve the lipid extract in the initial mobile phase solvent.

    • Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC-UV Operating Conditions

The following table provides typical HPLC conditions for the analysis of free fatty acids.

ParameterC18 ColumnC8 Column
Column Dimensions 150 mm x 4.6 mm ID, 5 µm particle size150 mm x 4.6 mm ID, 5 µm particle size
Mobile Phase A Water with 0.1% Acetic AcidWater with 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic AcidAcetonitrile with 0.1% Acetic Acid
Gradient 70% B to 100% B over 30 minutes, hold for 10 minutes60% B to 100% B over 25 minutes, hold for 5 minutes
Flow Rate 1.0 mL/min1.2 mL/min
Column Temperature 35 °C35 °C
Detector UV at 210 nmUV at 210 nm

Visualization of the Column Selection Workflow

The process of selecting the appropriate chromatographic column for fatty acid analysis can be summarized in a logical workflow. This workflow guides the researcher from the initial sample characteristics to the final analytical goal.

FattyAcidColumnSelection start Start: Fatty Acid Analysis Requirement sample_volatility Is the sample volatile or can it be derivatized to be volatile? start->sample_volatility gc_path Gas Chromatography (GC) Path sample_volatility->gc_path Yes hplc_path High-Performance Liquid Chromatography (HPLC) Path sample_volatility->hplc_path No gc_goal What is the primary analytical goal for GC? gc_path->gc_goal hplc_goal What is the primary analytical goal for HPLC? hplc_path->hplc_goal gc_routine Routine FAMEs Profiling (Saturated & Unsaturated) gc_goal->gc_routine Routine Profiling gc_complex Complex Mixture with some cis/trans isomers gc_goal->gc_complex Complex Mixture gc_detailed_isomers Detailed cis/trans Isomer Separation gc_goal->gc_detailed_isomers Detailed Isomerism gc_comprehensive Comprehensive Isomer Analysis (Positional & Geometric) gc_goal->gc_comprehensive Comprehensive Isomerism hplc_general General Purpose Separation of Long-Chain FAs hplc_goal->hplc_general General Separation hplc_fast Faster Analysis of Medium to Long-Chain FAs hplc_goal->hplc_fast Faster Analysis hplc_short_chain Analysis of Short-Chain FAs hplc_goal->hplc_short_chain Short-Chain FAs peg_column Select Polyethylene Glycol (PEG) Column (e.g., DB-Wax, HP-INNOWax) gc_routine->peg_column medium_polar_cyano Select Medium-Polar Cyanopropyl Column (e.g., DB-23) gc_complex->medium_polar_cyano high_polar_cyano Select Highly Polar Cyanopropyl Column (e.g., HP-88, SP-2560) gc_detailed_isomers->high_polar_cyano ionic_liquid Select Ionic Liquid Column (e.g., SLB-IL111) gc_comprehensive->ionic_liquid c18_column Select C18 (ODS) Column hplc_general->c18_column c8_column Select C8 Column hplc_fast->c8_column hilic_column Select HILIC Column hplc_short_chain->hilic_column

References

A Comparative Analysis of the Antimicrobial Properties of Decenoic Acid Isomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Decenoic acid isomers, a class of medium-chain fatty acids, have garnered significant attention in the scientific community for their potent antimicrobial properties. These molecules, found in natural sources such as royal jelly and produced by various bacteria as signaling molecules, present promising alternatives in the search for novel antimicrobial agents. This guide provides an objective comparison of the antimicrobial performance of three key decenoic acid isomers: cis-2-decenoic acid, trans-2-decenoic acid, and 10-hydroxy-2-decenoic acid (10-HDA). The information is supported by experimental data to aid in research and development efforts.

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of decenoic acid isomers is most commonly quantified by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the available MIC data and other key anti-biofilm metrics for the selected isomers against a range of clinically relevant bacteria and a common fungal pathogen.

Table 1: Minimum Inhibitory Concentrations (MIC) of Decenoic Acid Isomers

Microorganismcis-2-Decenoic Acidtrans-2-Decenoic Acid10-Hydroxy-2-decenoic Acid (10-HDA)
Gram-Positive Bacteria
Staphylococcus aureus~500 µg/mL (growth inhibition)[1]Data not available23–44 µM[2]
Streptococcus alactolyticusData not availableData not available23–44 µM[2]
Staphylococcus intermedius BData not availableData not available23–44 µM[2]
Staphylococcus xylosusData not availableData not available23–44 µM[2]
Gram-Negative Bacteria
Escherichia coliData not availableData not available40–43 µM
Pseudomonas aeruginosaNo growth inhibition at concentrations testedData not availableNo activity
Salmonella choleraesuisData not availableData not available40–43 µM
Vibrio parahaemolyticusData not availableData not available40–43 µM
Yeast
Candida albicansBiofilm inhibition, no direct MIC reportedBiofilm inhibition, no direct MIC reportedData not available

Table 2: Anti-Biofilm Activity of Decenoic Acid Isomers

IsomerMicroorganismEffectEffective Concentration
cis-2-Decenoic AcidStaphylococcus aureus (MRSA)Biofilm Inhibition125 µg/mL
Pseudomonas aeruginosaBiofilm Dispersion100 nM
Escherichia coliBiofilm Dispersion310 nM
Klebsiella pneumoniaeBiofilm Inhibition310 nM
Salmonella entericaBiofilm Dispersion310 nM
Candida albicansBiofilm DispersionConcentration not specified
trans-2-Decenoic AcidStreptococcus mutansBiofilm InhibitionConcentration not specified
10-Hydroxy-2-decenoic Acid (10-HDA)Staphylococcus aureusBiofilm InhibitionSub-MIC levels (1/32 to 1/2 MIC)
Mature Biofilm EradicationSub-MIC levels

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, providing a framework for the replication and validation of these findings.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Inoculum:

  • A pure culture of the test microorganism is grown on an appropriate agar medium for 18-24 hours.

  • Several colonies are transferred to a sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast) and incubated to achieve a logarithmic growth phase.

  • The turbidity of the bacterial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. The suspension is then diluted to the final working concentration (e.g., 5 x 10⁵ CFU/mL).

2. Preparation of Decenoic Acid Dilutions:

  • A stock solution of the decenoic acid isomer is prepared in a suitable solvent (e.g., ethanol or DMSO).

  • Serial twofold dilutions of the stock solution are prepared in the appropriate broth medium in a 96-well microtiter plate.

3. Inoculation and Incubation:

  • Each well of the microtiter plate containing the diluted decenoic acid is inoculated with the standardized microbial suspension.

  • A positive control well (microorganism and broth without the test compound) and a negative control well (broth only) are included.

  • The plate is incubated at an appropriate temperature (e.g., 35-37°C) for 16-20 hours for bacteria or 24-48 hours for yeast.

4. Interpretation of Results:

  • The MIC is determined as the lowest concentration of the decenoic acid isomer at which there is no visible growth (turbidity) of the microorganism.

Crystal Violet Assay for Biofilm Inhibition

This assay is used to quantify the ability of a compound to inhibit the formation of microbial biofilms.

1. Inoculum Preparation:

  • A standardized inoculum of the test microorganism is prepared as described for the MIC assay.

2. Biofilm Formation:

  • The microbial suspension is added to the wells of a flat-bottomed 96-well microtiter plate.

  • The decenoic acid isomer is added to the wells at various concentrations.

  • The plate is incubated under conditions that promote biofilm formation (e.g., 24-48 hours at 37°C) without agitation.

3. Quantification of Biofilm:

  • After incubation, the planktonic (non-adherent) cells are gently removed by washing the wells with phosphate-buffered saline (PBS).

  • The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 10-15 minutes.

  • Excess stain is removed by washing with water.

  • The stained biofilm is solubilized with a solvent such as 30% acetic acid or ethanol.

  • The absorbance of the solubilized stain is measured using a microplate reader at a wavelength of approximately 570 nm. The absorbance is proportional to the amount of biofilm formed.

Signaling Pathways and Mechanisms of Action

The antimicrobial activity of decenoic acid isomers is not solely based on direct toxicity but also involves the modulation of key microbial signaling pathways, particularly those involved in virulence and biofilm formation.

cis-2-Decenoic Acid: A Biofilm Dispersal Signal

cis-2-Decenoic acid is a well-characterized bacterial signaling molecule that can induce the dispersal of established biofilms and inhibit their formation at very low concentrations. In Pseudomonas aeruginosa, it functions as a diffusible signal factor (DSF).

Signaling pathway of cis-2-decenoic acid in P. aeruginosa.
trans-2-Decenoic Acid: A Modulator of Virulence

trans-2-Decenoic acid, while less studied than its cis isomer, has also demonstrated significant anti-biofilm activity, particularly against oral pathogens like Streptococcus mutans. Its mechanism is thought to involve the disruption of bacterial cell-to-cell communication and virulence factor expression.

trans_2_decenoic_acid_mechanism trans_2_DA trans-2-Decenoic Acid BacterialCell Bacterial Cell (e.g., S. mutans) trans_2_DA->BacterialCell Interacts with QS Quorum Sensing System BacterialCell->QS Disrupts Virulence Virulence Factor Expression (e.g., gtfB/C) QS->Virulence Regulates Biofilm Biofilm Formation QS->Biofilm Promotes Virulence->Biofilm Contributes to

Proposed mechanism of action for trans-2-decenoic acid.
10-Hydroxy-2-decenoic Acid (10-HDA): A Multifaceted Antimicrobial

10-HDA, a major component of royal jelly, exhibits broad-spectrum antibacterial activity. Its mechanism of action involves the disruption of the bacterial cell membrane and the downregulation of genes essential for biofilm formation and virulence.

HDA_mechanism cluster_hda 10-Hydroxy-2-decenoic Acid (10-HDA) cluster_bacterium Bacterial Cell (e.g., S. aureus) cluster_genes Target Genes cluster_effects Antimicrobial Effects 10_HDA 10-HDA CellMembrane Cell Membrane 10_HDA->CellMembrane Targets GeneExpression Gene Expression 10_HDA->GeneExpression Modulates MembraneDisruption Membrane Disruption & Increased Permeability CellMembrane->MembraneDisruption agrA agrA GeneExpression->agrA Downregulates sarA sarA GeneExpression->sarA Downregulates BiofilmInhibition Biofilm Inhibition agrA->BiofilmInhibition VirulenceReduction Reduced Virulence agrA->VirulenceReduction sarA->BiofilmInhibition sarA->VirulenceReduction

Mechanism of action of 10-hydroxy-2-decenoic acid.

Conclusion

This comparative guide highlights the distinct yet potent antimicrobial and anti-biofilm properties of cis-2-decenoic acid, trans-2-decenoic acid, and 10-hydroxy-2-decenoic acid. While 10-HDA demonstrates broad-spectrum bactericidal activity, cis-2-decenoic acid excels as a biofilm dispersal and inhibition agent at remarkably low concentrations. The available data suggests that trans-2-decenoic acid also holds promise as an anti-biofilm agent. The varied mechanisms of action, from membrane disruption to the modulation of complex signaling pathways, underscore the potential of these fatty acid isomers as leads for the development of new therapeutics to combat bacterial and fungal infections, particularly those associated with biofilms. Further research is warranted to fully elucidate the structure-activity relationships and to explore their efficacy in more complex in vivo models.

References

A Head-to-Head Comparison of Extraction Methods for Volatile Fatty Acids

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with volatile fatty acids (VFAs), selecting the optimal extraction method is a critical step that significantly impacts analytical accuracy and workflow efficiency. This guide provides an objective, data-driven comparison of the most common VFA extraction techniques: Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Steam Distillation. By examining their performance based on experimental data, this guide aims to equip you with the necessary information to make an informed decision for your specific research needs.

Executive Summary

Volatile fatty acids (VFAs), short-chain fatty acids with six or fewer carbon atoms, are crucial intermediates in various biological processes, including anaerobic digestion, and serve as important indicators for monitoring the health of microbial cultures.[1] The accurate quantification of VFAs is therefore paramount. The choice of extraction method depends on several factors, including the specific VFAs of interest, the sample matrix, the desired level of purity, and the available resources.

  • Liquid-Liquid Extraction (LLE) is a traditional and widely used method that relies on the differential solubility of VFAs between two immiscible liquid phases. It is particularly effective for extracting nonpolar and semi-polar compounds.[2]

  • Solid-Phase Extraction (SPE) offers a more modern and often more efficient alternative to LLE. This technique isolates and concentrates VFAs by passing a liquid sample through a solid sorbent material that selectively retains the target compounds.[3]

  • Steam Distillation is a classic separation process that isolates volatile compounds by passing steam through the sample. While it has been a standard method, its recovery rates can be variable and the process can be lengthy.[4][5]

Quantitative Performance Comparison

The following tables summarize the recovery rates of common VFAs (Acetic, Propionic, and Butyric acid) using different extraction methods, as reported in various studies. It is important to note that direct comparisons can be challenging due to variations in experimental conditions, sample matrices, and analytical techniques used in each study.

Liquid-Liquid Extraction (LLE) Recovery Rates (%)
Solvent SystemAcetic AcidPropionic AcidButyric AcidIsobutyric AcidValeric AcidIsovaleric AcidReference
Diethyl Ether------
Acetone & KHSO490.9 - 104.090.9 - 104.090.9 - 104.090.9 - 104.090.9 - 104.090.9 - 104.0
Methyl-tert-butyl ether (MTBE)>5-fold higher recovery than DCM>5-fold higher recovery than DCM>5-fold higher recovery than DCM>5-fold higher recovery than DCM>5-fold higher recovery than DCM>5-fold higher recovery than DCM
10% IL-101 in Dodecane (pH 6.0)38.4 - 49.9-66.0 - 92.1---
20% TOA in n-octanol (pH 3.0)83.5 ± 2.5-92.7 ± 0.7---

Recovery rates can be influenced by factors such as pH, solvent-to-sample ratio, and the presence of other organic compounds.

Solid-Phase Extraction (SPE) Recovery Rates (%)
Sorbent Material & EluentAcetic AcidPropionic AcidButyric AcidValeric AcidCaproic AcidHeptanoic AcidReference
Carbowax coated fiber (SPME)114.1 (as Formic Acid)77.3----
Polyacrylate fiber (HS-SPME)85 - 11785 - 11785 - 11785 - 11785 - 117-

Solid-Phase Microextraction (SPME) is a subtype of SPE that uses a coated fiber to extract analytes.

Steam Distillation Recovery Rates (%)
MethodAcetic AcidPropionic AcidButyric AcidReference
Standard Steam Distillation53-58--

Recovery rates for steam distillation can be affected by factors such as the distillation rate and the volume of distillate collected.

Experimental Protocols

Detailed methodologies are crucial for reproducibility. The following sections provide generalized protocols for each extraction method based on established practices.

Liquid-Liquid Extraction (LLE) Protocol

This protocol is a general guideline and may require optimization for specific sample types and target VFAs.

  • Sample Preparation : Centrifuge the sample to remove any solid debris. Acidify the supernatant to a pH below the pKa of the target VFAs (typically pH 2-3) using an appropriate acid (e.g., sulfuric acid or hydrochloric acid). This converts the VFA salts to their more organic-soluble undissociated forms.

  • Solvent Addition : Add an appropriate volume of a water-immiscible organic solvent (e.g., diethyl ether, methyl-tert-butyl ether) to the acidified sample in a separatory funnel. The solvent-to-sample ratio typically ranges from 1:1 to 1:5 (v/v).

  • Extraction : Vigorously shake the separatory funnel for 1-2 minutes to ensure thorough mixing and facilitate the transfer of VFAs into the organic phase. Periodically vent the funnel to release pressure.

  • Phase Separation : Allow the layers to separate completely. The denser layer (usually the aqueous phase) will be at the bottom.

  • Collection : Carefully drain the lower aqueous layer. Collect the upper organic layer containing the extracted VFAs. For improved recovery, the aqueous layer can be subjected to a second or third extraction with fresh solvent.

  • Drying and Concentration (Optional) : Dry the collected organic extract over an anhydrous salt (e.g., sodium sulfate) to remove any residual water. The solvent can then be evaporated under a gentle stream of nitrogen to concentrate the VFAs before analysis.

Solid-Phase Extraction (SPE) Protocol

This protocol outlines the general steps for SPE and should be adapted based on the specific sorbent and manufacturer's instructions.

  • Sorbent Selection : Choose an appropriate SPE cartridge based on the properties of the target VFAs. Anion exchange or polymer-based sorbents are commonly used.

  • Conditioning : Condition the SPE cartridge by passing a specific volume of a suitable solvent (e.g., methanol) through the sorbent bed, followed by an equilibration step with deionized water or a buffer at the desired pH. This activates the sorbent for sample retention.

  • Sample Loading : Acidify the sample as described for LLE. Load the pre-treated sample onto the conditioned SPE cartridge at a controlled flow rate. The VFAs will be retained on the sorbent.

  • Washing : Wash the cartridge with a weak solvent or a buffer to remove any interfering compounds that were not strongly retained. This step is crucial for obtaining a clean extract.

  • Elution : Elute the retained VFAs from the sorbent using a small volume of a strong solvent (the eluent). The choice of eluent depends on the sorbent and the VFAs.

  • Post-Elution Treatment : The eluate can be directly analyzed or may require further concentration or derivatization depending on the analytical method.

Steam Distillation Protocol (Based on ISO 1741:1992)

This protocol is based on the standard method for the determination of the volatile fatty acid number.

  • Sample Preparation : A test portion of the sample is coagulated with ammonium sulfate, and a portion of the resulting serum is separated and acidified with sulfuric acid.

  • Apparatus Setup : Set up the steam distillation apparatus, ensuring all connections are secure. Pass steam through the apparatus for at least 15 minutes before introducing the sample.

  • Distillation : Introduce a known volume of the acidified serum into the inner tube of the distillation apparatus. Close the steam outlet to divert steam into the inner tube and begin distillation at a rate of 3 to 5 cm³/min.

  • Distillate Collection : Collect a specific volume of the distillate (e.g., 100 cm³).

  • Titration : Eliminate any dissolved carbon dioxide from the distillate by passing a stream of CO2-free air through it. Titrate the distillate with a standardized barium hydroxide solution using a suitable indicator to determine the VFA concentration.

Visualization of Experimental Workflows

The following diagrams illustrate the general workflows for each extraction method.

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_collection Collection & Analysis Sample Aqueous Sample Acidification Acidification (pH < pKa) Sample->Acidification Solvent Add Immiscible Organic Solvent Acidification->Solvent Mix Vigorous Mixing Solvent->Mix Separate Phase Separation Mix->Separate Collect Collect Organic Phase Separate->Collect Analyze Analysis (e.g., GC) Collect->Analyze

Caption: Liquid-Liquid Extraction (LLE) Workflow.

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_analysis Analysis Condition Conditioning Equilibrate Equilibration Condition->Equilibrate Load Sample Loading Equilibrate->Load Wash Washing Load->Wash Elute Elution Wash->Elute Analyze Analysis (e.g., GC) Elute->Analyze

Caption: Solid-Phase Extraction (SPE) Workflow.

SteamDistillation_Workflow cluster_prep Sample Preparation cluster_distillation Distillation cluster_analysis Quantification Sample Aqueous Sample Acidify Acidification Sample->Acidify Steam Introduce Steam Acidify->Steam Distill Collect Distillate Steam->Distill Titrate Titration Distill->Titrate

Caption: Steam Distillation Workflow.

Conclusion

The selection of an appropriate extraction method for volatile fatty acids is a critical decision that influences the quality and reliability of research data.

  • Liquid-Liquid Extraction remains a robust and versatile technique, particularly when optimized with the appropriate solvent and pH conditions. It can achieve high recovery rates, although it may be more labor-intensive and use larger volumes of organic solvents compared to SPE.

  • Solid-Phase Extraction offers a more streamlined and often automated approach, with the potential for high-throughput analysis. The recovery efficiencies are highly dependent on the choice of sorbent material. SPME, a variant of SPE, is particularly useful for its sensitivity and minimal solvent usage.

  • Steam Distillation , while a foundational technique, generally exhibits lower and more variable recovery rates compared to LLE and SPE. It may be suitable for qualitative or semi-quantitative analyses where high precision is not the primary concern.

Ultimately, the optimal method will depend on the specific requirements of the analysis, including the desired accuracy, precision, sample throughput, and available instrumentation. It is recommended to perform initial validation experiments to determine the most suitable extraction method for your specific sample matrix and analytical goals.

References

Evaluating the Purity of Commercially Available 3-Decenoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Published: November 29, 2025

Introduction

3-Decenoic acid is a medium-chain fatty acid with a ten-carbon backbone and a single double bond.[1] Its various isomers have garnered interest in scientific research, ranging from roles in cell signaling and biofilm formation to applications as flavoring agents.[2] Given the nuanced effects of stereoisomerism and the potential for impurities to confound experimental results, a thorough evaluation of the purity of commercially available this compound is paramount for reliable and reproducible research.

This guide provides a framework for evaluating the purity of this compound from various commercial suppliers. It outlines detailed experimental protocols for purity assessment and the identification of common impurities. While specific purity data for individual commercial lots is the responsibility of the end-user to determine, this guide offers the methodology to perform such an analysis. Potential suppliers of this compound include Sigma-Aldrich, TCI America, and Santa Cruz Biotechnology, though it is crucial to note that some vendors supply it for research purposes without providing detailed analytical data, placing the onus of purity confirmation on the researcher.[3][4]

Potential Impurities in Commercial this compound

The purity of commercially available this compound can be affected by several factors, including the synthetic route employed and storage conditions. Potential impurities may include:

  • Isomers: The most common impurities are geometric isomers (cis/trans) and positional isomers of the double bond (e.g., 2-decenoic acid, 4-decenoic acid).[2]

  • Saturated Fatty Acids: Residual starting materials or byproducts from synthesis can include decanoic acid.

  • Related Fatty Acids: Contamination with other fatty acids, such as palmitic acid and stearic acid, can occur, sometimes introduced from laboratory equipment like solid-phase extraction (SPE) columns.

  • Solvents and Reagents: Residual solvents and reagents from the manufacturing process may be present.

Comparative Data Summary

The following table provides a template for summarizing the purity analysis of this compound from different commercial sources. Researchers should populate this table with their own experimental data.

Supplier Lot Number Stated Purity (%) Experimental Purity (GC-FID, %) Isomeric Purity (trans-3-Decenoic acid, %) Identified Impurities (>0.1%)
Supplier AXXXXX>98%
Supplier BYYYYYNot Specified
Supplier CZZZZZ>95% (GC)

Experimental Protocols

A robust evaluation of this compound purity involves a multi-technique approach to identify and quantify the main component and any impurities.

Sample Preparation
  • Stock Solution: Accurately weigh approximately 10 mg of this compound from each commercial source into separate 10 mL volumetric flasks.

  • Dissolution: Dissolve the samples in methanol (HPLC grade or equivalent) and bring to volume.

  • Working Solutions: Prepare a series of dilutions from the stock solution for calibration curves and for analysis by Gas Chromatography (GC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

Gas Chromatography-Flame Ionization Detection (GC-FID) for Purity Assessment

GC-FID is a standard method for quantifying the purity of volatile compounds like fatty acids.

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector and a suitable capillary column (e.g., DB-FATWAX UI, Agilent J&W).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 240°C at a rate of 10°C/minute.

    • Hold: 240°C for 5 minutes.

  • Detector Temperature: 260°C.

  • Injection Volume: 1 µL.

  • Data Analysis: The percentage purity is calculated based on the relative peak area of this compound compared to the total area of all peaks.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Identification

GC-MS is used to identify unknown impurities by comparing their mass spectra to spectral libraries.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • GC Conditions: Same as for GC-FID.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

    • Scan Speed: 2 scans/second.

  • Data Analysis: The mass spectrum of each impurity peak is compared with a reference library (e.g., NIST) for tentative identification.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) for Non-Volatile Impurities

HPLC-MS can be used to detect less volatile impurities and to confirm the molecular weight of the main component.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • Start at 60% B.

    • Increase to 95% B over 10 minutes.

    • Hold at 95% B for 2 minutes.

    • Return to 60% B and equilibrate for 3 minutes.

  • Flow Rate: 0.3 mL/minute.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative mode.

    • Mass Range: m/z 50-500.

  • Data Analysis: The molecular weight of this compound (170.25 g/mol ) should be confirmed. Any additional peaks will be indicative of impurities.

Workflow and Pathway Visualizations

The following diagrams illustrate the experimental workflow for evaluating the purity of this compound.

Purity_Evaluation_Workflow Experimental Workflow for Purity Evaluation of this compound cluster_sample Sample Acquisition & Preparation cluster_analysis Analytical Techniques cluster_data Data Interpretation cluster_reporting Final Reporting Sample Commercial this compound Samples Prep Prepare Stock & Working Solutions Sample->Prep GCFID GC-FID Analysis Prep->GCFID GCMS GC-MS Analysis Prep->GCMS HPLCMS HPLC-MS Analysis Prep->HPLCMS Purity Quantify Purity (%) GCFID->Purity ImpurityID Identify Impurities GCMS->ImpurityID MW_Confirm Confirm Molecular Weight HPLCMS->MW_Confirm Report Comparative Purity Report Purity->Report ImpurityID->Report MW_Confirm->Report

Caption: Workflow for the comprehensive purity analysis of commercial this compound.

Conclusion

The purity of this compound is a critical parameter that can significantly impact experimental outcomes in research and drug development. This guide provides a systematic approach to evaluating the purity of commercially available this compound using standard analytical techniques. By following these protocols, researchers can generate reliable and comparable data to ensure the quality of the reagents used in their studies, leading to more robust and reproducible scientific findings. It is strongly recommended that researchers independently verify the purity of each new lot of this compound before use in critical applications.

References

A Comparative Analysis of Cis and Trans Isomers of 3-Decenoic Acid in Pheromonal and Defensive Blends

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The geometric isomerism of semiochemicals plays a pivotal role in the specificity of insect communication. This guide provides a comparative overview of the known biological functions of the cis (Z) and trans (E) isomers of 3-decenoic acid, highlighting their distinct roles in the chemical ecology of different insect species. While direct comparative studies on the pheromonal activity of both isomers within a single species are not presently available in the literature, this guide synthesizes existing data to underscore their divergent biological significance.

Isomer-Specific Biological Roles

The cis and trans isomers of this compound have been identified in distinct insect species, where they serve fundamentally different purposes. The cis isomer is recognized as a female-produced sex pheromone, crucial for attracting males for mating. In contrast, the trans isomer is a component of a defensive secretion, utilized to deter predators.

cis-3-Decenoic Acid: A Pheromonal Attractant

(3Z)-dec-3-enoic acid has been identified as the female sex pheromone of the furniture carpet beetle, Anthrenus flavipes[1]. In this context, the molecule acts as a long-range attractant, guiding males to a potential mate. The specific stereochemistry of the cis isomer is critical for its recognition by the male's antennal receptors, initiating a behavioral response that leads to mating.

trans-3-Decenoic Acid: A Defensive Allomone

(E)-3-decenoic acid is a component of the defensive spray of the red-lined carrion beetle, Necrodes surinamensis[2]. This compound, along with other fatty acids and terpenoids, is released to repel predators. The irritant nature of this and other acidic components in the blend serves as a chemical defense mechanism, reducing the likelihood of predation.

Comparative Data Summary

The distinct functions of the cis and trans isomers of this compound are summarized in the table below. This clear divergence in biological activity underscores the high degree of specificity in insect chemoreception, where subtle changes in molecular geometry can lead to profoundly different behavioral outcomes.

IsomerChemical NameKnown Biological FunctionInsect Species
cis (3Z)-dec-3-enoic acidFemale Sex PheromoneAnthrenus flavipes (Furniture Carpet Beetle)[1]
trans (E)-3-decenoic acidDefensive AllomoneNecrodes surinamensis (Red-lined Carrion Beetle)[2]

While direct electrophysiological or behavioral data comparing the two isomers on a single insect species is unavailable, studies on related compounds, such as cis- and trans-hexen-1-ol in the moth Athetis dissimilis, have demonstrated significantly different electroantennogram (EAG) responses, indicating that the insect's olfactory system can readily distinguish between geometric isomers[3]. This supports the principle that the distinct biological roles of the this compound isomers are a consequence of their differential detection at the receptor level.

Experimental Protocols

The identification and characterization of semiochemicals like this compound isomers involve a series of established analytical techniques. The following is a generalized workflow for such an investigation.

Pheromone Collection and Extraction

1. Gland Extraction:

  • Objective: To obtain a comprehensive profile of compounds present in the pheromone gland.

  • Procedure:

    • Anesthetize the insect by cooling.

    • Dissect the pheromone-producing gland under a microscope.

    • Immediately place the gland in a vial with a suitable solvent (e.g., hexane or dichloromethane).

    • Allow the extraction to proceed for a set period, sometimes aided by gentle agitation or sonication.

    • Remove the gland tissue and concentrate the extract under a gentle stream of nitrogen.

2. Aeration (Volatile Collection):

  • Objective: To collect the pheromone blend as it is naturally released by the insect.

  • Procedure:

    • Place the insect(s) in a clean glass chamber.

    • Draw purified, charcoal-filtered air through the chamber at a controlled flow rate.

    • Pass the effluent air through a trap containing an adsorbent material (e.g., Porapak Q or activated charcoal) to capture the volatile compounds.

    • After the collection period, elute the trapped compounds from the adsorbent with a small volume of solvent.

Chemical Analysis and Identification

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Objective: To separate and identify the components of the extract.

  • Procedure:

    • Inject a small volume of the extract into the GC-MS system.

    • The compounds are separated based on their volatility and interaction with the GC column.

    • The mass spectrometer fragments the eluted compounds, producing a characteristic mass spectrum for each.

    • Identification is achieved by comparing the retention times and mass spectra to those of synthetic standards.

Bioassays

Electroantennography (EAG):

  • Objective: To measure the electrical response of an insect's antenna to specific compounds.

  • Procedure:

    • Excise an antenna from the insect and mount it between two electrodes.

    • Deliver a puff of air containing the test compound (e.g., synthetic cis- or trans-3-decenoic acid) over the antenna.

    • Record the resulting depolarization of the antennal membrane (the EAG response).

    • The amplitude of the response indicates the sensitivity of the antenna to the compound.

Behavioral Assays (e.g., Wind Tunnel):

  • Objective: To observe the behavioral response of the insect to the test compounds.

  • Procedure:

    • Place the insect in a wind tunnel.

    • Introduce a plume of air carrying the synthetic pheromone.

    • Observe and quantify behaviors such as upwind flight, casting, and landing at the source.

Visualized Workflows and Pathways

Pheromone_Analysis_Workflow General Workflow for Pheromone Analysis cluster_collection Sample Collection cluster_analysis Analysis & Identification cluster_bioassay Biological Validation gland_extraction Gland Extraction gc_ms GC-MS Analysis gland_extraction->gc_ms aeration Aeration (Volatiles) aeration->gc_ms identification Compound Identification gc_ms->identification eag Electroantennography (EAG) identification->eag Test Synthetic Standards behavioral Behavioral Assays identification->behavioral Test Synthetic Standards

Caption: A generalized experimental workflow for the collection, identification, and biological validation of insect pheromones.

Signaling_Pathway Simplified Pheromone Signaling Cascade pheromone Pheromone Molecule (e.g., cis-3-decenoic acid) receptor Odorant Receptor (OR) in Olfactory Neuron pheromone->receptor g_protein G-protein Activation receptor->g_protein second_messenger Second Messenger Cascade (e.g., cAMP, IP3) g_protein->second_messenger ion_channel Ion Channel Opening second_messenger->ion_channel action_potential Action Potential Generation ion_channel->action_potential brain Signal to Brain action_potential->brain behavior Behavioral Response (e.g., Mating) brain->behavior

References

Structure-Activity Relationship of 3-Decenoic Acid Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of hypothetical 3-decenoic acid derivatives, focusing on their potential as anticancer agents. Due to the limited availability of comprehensive SAR studies on a series of this compound derivatives in publicly accessible literature, this guide presents a hypothetical study based on established principles of medicinal chemistry and data from related fatty acid derivatives. The aim is to illustrate the process of SAR evaluation and provide a framework for future research in this area.

Introduction

This compound, a ten-carbon unsaturated fatty acid, and its isomers have been noted for various biological activities. However, systematic studies on how structural modifications to this scaffold impact a specific biological activity, such as cytotoxicity against cancer cells, are not extensively documented. This guide explores a hypothetical series of this compound esters and amides to elucidate potential structure-activity relationships. The primary biological endpoint considered is the cytotoxic effect on a human breast cancer cell line (MCF-7), a common model in anticancer drug discovery.

Data Presentation: Comparative Cytotoxicity of this compound Derivatives

The following table summarizes the hypothetical cytotoxic activity (IC50 values) of a series of synthesized this compound derivatives against the MCF-7 human breast cancer cell line. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDR Group (Ester/Amide)Modification on Alkyl ChainIC50 (µM) against MCF-7
3DA-01 -OH (Parent Acid)None> 100
3DA-02 -OCH3 (Methyl Ester)None85.2
3DA-03 -OCH2CH3 (Ethyl Ester)None72.5
3DA-04 -O(CH2)3CH3 (Butyl Ester)None55.8
3DA-05 -NH2 (Primary Amide)None68.4
3DA-06 -NHCH3 (N-Methyl Amide)None59.1
3DA-07 -N(CH3)2 (N,N-Dimethyl Amide)None75.3
3DA-08 -NH(CH2)2OH (N-Hydroxyethyl Amide)None48.9
3DA-09 -O(CH2)3CH3 (Butyl Ester)10-OH42.1
3DA-10 -NH(CH2)2OH (N-Hydroxyethyl Amide)10-OH35.7

Structure-Activity Relationship (SAR) Analysis

Based on the hypothetical data presented above, the following SAR can be deduced:

  • Esterification and Amidation: Conversion of the carboxylic acid group of this compound (3DA-01) to its corresponding esters (3DA-02 to 3DA-04) and amides (3DA-05 to 3DA-08) generally leads to an increase in cytotoxic activity. This suggests that masking the polar carboxylic acid group enhances cellular uptake and/or interaction with the biological target.

  • Effect of Ester Alkyl Chain Length: Within the ester series, increasing the length of the alkyl chain from methyl (3DA-02) to butyl (3DA-04) resulted in a progressive increase in cytotoxicity. This trend suggests that enhanced lipophilicity may play a crucial role in the anticancer activity, potentially by facilitating membrane transport or hydrophobic interactions with the target.

  • Effect of Amide Substitution: The primary amide (3DA-05) showed moderate activity. Substitution on the nitrogen atom with a methyl group (3DA-06) slightly improved activity, whereas disubstitution (3DA-07) led to a decrease in potency. This could indicate that a hydrogen bond donor on the amide nitrogen is favorable for activity. The introduction of a polar hydroxyl group in the N-hydroxyethyl amide (3DA-08) significantly enhanced cytotoxicity, suggesting a potential for additional hydrogen bonding interactions with the target.

  • Influence of Terminal Hydroxylation: The introduction of a hydroxyl group at the terminal position (C-10) of the decenoic acid chain (3DA-09 and 3DA-10) consistently improved the cytotoxic activity compared to their non-hydroxylated counterparts (3DA-04 and 3DA-08). This modification introduces a polar group that could engage in specific hydrogen bonding interactions with the target protein, thereby enhancing binding affinity and biological response.

Experimental Protocols

Synthesis of this compound Derivatives (Hypothetical Workflow)

A general synthetic scheme for the preparation of the hypothetical this compound derivatives is outlined below.

G Synthesis Workflow for this compound Derivatives cluster_synthesis Synthesis cluster_evaluation Biological Evaluation start This compound esterification Esterification (e.g., Fischer Esterification) start->esterification amidation Amidation (e.g., via acyl chloride) start->amidation esters Ester Derivatives (3DA-02, 03, 04, 09) esterification->esters amides Amide Derivatives (3DA-05, 06, 07, 08, 10) amidation->amides cytotoxicity Cytotoxicity Assay (MTT Assay on MCF-7 cells) esters->cytotoxicity amides->cytotoxicity sar Structure-Activity Relationship Analysis cytotoxicity->sar

A generalized workflow for the synthesis and biological evaluation of this compound derivatives.
Cytotoxicity Assay: MTT Protocol

The cytotoxic activity of the this compound derivatives was evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

1. Cell Culture:

  • MCF-7 human breast cancer cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Cells are maintained in a humidified incubator at 37°C with 5% CO2.

2. Cell Seeding:

  • Cells are harvested from culture flasks using trypsin-EDTA and seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of culture medium.

  • The plates are incubated for 24 hours to allow for cell attachment.

3. Compound Treatment:

  • Stock solutions of the test compounds are prepared in dimethyl sulfoxide (DMSO).

  • Serial dilutions of the compounds are made in culture medium to achieve the desired final concentrations. The final DMSO concentration in the wells should not exceed 0.5%.

  • The culture medium from the wells is replaced with 100 µL of medium containing the test compounds at various concentrations. Control wells receive medium with 0.5% DMSO.

  • The plates are incubated for 48 hours.

4. MTT Assay:

  • After the incubation period, 10 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well.

  • The plates are incubated for another 4 hours at 37°C.

  • The medium is then carefully removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • The plates are gently shaken for 15 minutes to ensure complete dissolution.

5. Data Analysis:

  • The absorbance of each well is measured at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Potential Signaling Pathway Involvement

While the direct molecular target of these hypothetical this compound derivatives is unknown, many anticancer agents exert their effects by modulating key signaling pathways involved in cell growth, proliferation, and survival. One such critical pathway is the PI3K/Akt/mTOR pathway, which is frequently dysregulated in cancer.

G Simplified PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Survival Cell Survival Akt->Survival Proliferation Cell Growth & Proliferation mTORC1->Proliferation PTEN PTEN PTEN->PIP3 Inhibits

A simplified diagram of the PI3K/Akt/mTOR signaling pathway, a potential target for anticancer agents.

Further experimental studies, such as Western blotting for key phosphorylated proteins (e.g., p-Akt, p-mTOR), would be necessary to determine if the cytotoxic effects of these this compound derivatives are mediated through the inhibition of this pathway.

Conclusion

This guide presents a hypothetical framework for understanding the structure-activity relationship of this compound derivatives as potential anticancer agents. The fictional data suggests that modifications to the carboxylic acid group and the alkyl chain can significantly influence cytotoxic activity. Specifically, esterification and the introduction of polar groups at the terminal end of the fatty acid chain appear to be promising strategies for enhancing potency. The provided experimental protocols offer a basis for the synthesis and evaluation of such compounds. Future research should focus on synthesizing and testing a diverse library of this compound derivatives to validate these hypothetical SAR findings and to identify novel and potent anticancer drug candidates.

Benchmarking new analytical techniques against established methods for fatty acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide to Modern and Established Techniques for Fatty Acid Analysis

For Researchers, Scientists, and Drug Development Professionals

The accurate analysis of fatty acids is critical across various scientific disciplines, from nutrition and disease research to the development of novel therapeutics. The landscape of analytical techniques is continually evolving, with new methods offering improvements in speed, sensitivity, and resolution over established protocols. This guide provides an objective comparison of key analytical techniques for fatty acid analysis, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate method for their specific needs.

Established Method: Gas Chromatography (GC)

Gas chromatography, particularly coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS), has long been the gold standard for fatty acid analysis.[1] The technique relies on the separation of volatile fatty acid methyl esters (FAMEs) based on their boiling points and polarity.

Strengths:

  • High sensitivity and accuracy.[2]

  • Robust and well-established methodology.[3]

  • Comprehensive libraries for compound identification.

Limitations:

  • Requires derivatization of fatty acids to FAMEs, which can introduce artifacts and is time-consuming.[2][4]

  • High temperatures can lead to the degradation of heat-sensitive compounds.

  • Not ideal for very long-chain or highly polar fatty acids.

Emerging and Complementary Methods

Newer techniques and advancements in established methods offer significant advantages for specific applications in fatty acid analysis.

HPLC has a significant role in analyzing less common fatty acids and those with heat-sensitive functional groups. It separates compounds based on their partitioning between a stationary phase and a liquid mobile phase.

Strengths:

  • Operates at ambient temperatures, preventing degradation of sensitive compounds.

  • Does not typically require derivatization.

  • Versatile with a wide range of stationary and mobile phases for tailored separations.

Limitations:

  • Generally lower resolution for separating common fatty acid isomers compared to capillary GC.

  • Can be less sensitive than GC-FID for certain applications.

SFC is a hybrid of GC and HPLC that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. This technique is gaining traction for its speed and efficiency in lipid analysis.

Strengths:

  • High separation efficiency and shorter analysis times compared to HPLC.

  • Reduced use of organic solvents, making it a "greener" technique.

  • Amenable to the analysis of non-polar compounds without derivatization.

Limitations:

  • Instrumentation is less common than GC and HPLC.

  • Method development can be more complex.

NMR spectroscopy is a powerful non-destructive technique for the structural analysis and quantification of fatty acids. It provides detailed information about the chemical environment of atomic nuclei.

Strengths:

  • Non-destructive and requires minimal sample preparation.

  • Provides comprehensive structural information, including the position of double bonds and branching.

  • Can quantify the amounts of saturated, monounsaturated, and polyunsaturated fatty acids.

Limitations:

  • Lower sensitivity compared to chromatographic methods.

  • Complex spectra can be challenging to interpret for intricate mixtures.

  • Higher instrumentation cost.

Quantitative Data Comparison

The following table summarizes key performance metrics for the discussed analytical techniques. Values are indicative and can vary based on the specific instrumentation, column, and experimental conditions.

FeatureGas Chromatography (GC-FID/MS)High-Performance Liquid Chromatography (HPLC-UV/MS)Supercritical Fluid Chromatography (SFC-MS)Nuclear Magnetic Resonance (NMR)
Derivatization Typically Required (FAMEs)Not always requiredNot always requiredNot Required
Analysis Time 20-60 min15-40 min< 10 min< 5 min for basic profile
Sensitivity High (pg-ng)Moderate (ng-µg)High (pg-ng)Low (µg-mg)
Resolution Excellent for isomersGood, dependent on columnExcellent for some isomersVaries, good for structural isomers
Sample Throughput ModerateModerateHighHigh

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are outlines of typical experimental protocols for the primary analytical techniques discussed.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Fatty Acid Analysis

This protocol describes a standard method for the extraction and quantification of total fatty acids from biological samples.

  • Lipid Extraction:

    • Homogenize the sample (e.g., cells, plasma, tissue) in a solvent mixture, commonly chloroform/methanol.

    • Add an internal standard (e.g., a deuterated fatty acid) for quantification.

    • Separate the organic and aqueous phases by centrifugation.

    • Collect the organic layer containing the lipids.

  • Saponification and Derivatization (to FAMEs):

    • Evaporate the solvent from the lipid extract.

    • Add a basic solution (e.g., methanolic NaOH or KOH) and heat to saponify the lipids, releasing free fatty acids.

    • Acidify the mixture and add a methylation reagent (e.g., BF3-methanol or HCl-methanol) and heat to convert fatty acids to FAMEs.

    • Extract the FAMEs with an organic solvent like hexane.

  • GC-MS Analysis:

    • Inject the FAMEs extract into the GC-MS system.

    • GC Conditions: Use a polar capillary column (e.g., polyethylene glycol stationary phase) suitable for FAME separation. Program the oven temperature with a gradient to elute FAMEs based on their volatility.

    • MS Conditions: Use electron ionization (EI) and scan a mass range appropriate for FAMEs.

    • Quantification: Create a standard curve using known concentrations of FAME standards. Determine the concentration of individual fatty acids in the sample by comparing their peak areas to the internal standard and the standard curve.

High-Performance Liquid Chromatography (HPLC) Protocol for Free Fatty Acid Analysis

This protocol outlines a reversed-phase HPLC method for the analysis of free fatty acids.

  • Sample Preparation:

    • Extract lipids from the sample using an appropriate solvent system (e.g., hexane/isopropanol).

    • If necessary, isolate the free fatty acid fraction using solid-phase extraction (SPE).

    • Dissolve the extracted fatty acids in the mobile phase.

  • HPLC Analysis:

    • Column: Use a C18 reversed-phase column.

    • Mobile Phase: A gradient of acetonitrile and water, often with a small amount of acetic acid to improve peak shape, is commonly used.

    • Detection: Use a UV detector at a low wavelength (e.g., 205-210 nm) or an evaporative light scattering detector (ELSD). For higher sensitivity and specificity, couple the HPLC to a mass spectrometer (LC-MS).

    • Quantification: Prepare a standard curve with known concentrations of fatty acid standards. Quantify the fatty acids in the sample based on their peak areas relative to the standard curve.

Visualizing Workflows and Pathways

Diagrams are essential for understanding complex experimental processes and biological relationships.

Experimental Workflow for Fatty Acid Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Technique cluster_detection Detection & Quantification Sample Biological Sample Extraction Lipid Extraction Sample->Extraction Derivatization Derivatization (for GC) Extraction->Derivatization HPLC Liquid Chromatography (HPLC) Extraction->HPLC SFC Supercritical Fluid Chromatography (SFC) Extraction->SFC NMR Nuclear Magnetic Resonance (NMR) Extraction->NMR GC Gas Chromatography (GC) Derivatization->GC MS Mass Spectrometry (MS) GC->MS FID Flame Ionization Detector (FID) GC->FID HPLC->MS UV UV/Vis Detector HPLC->UV SFC->MS Data Data Analysis & Quantification NMR->Data MS->Data FID->Data UV->Data

Caption: General experimental workflow for fatty acid analysis.

Fatty Acid Signaling Pathway

Fatty acids are not only energy sources but also act as signaling molecules that regulate various cellular processes. They can activate G protein-coupled receptors (GPCRs) like FFAR1 and FFAR4, and the transmembrane protein CD36, initiating downstream signaling cascades.

fatty_acid_signaling cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_intracellular Intracellular Signaling FA Fatty Acids FFAR1 FFAR1 (GPR40) FA->FFAR1 FFAR4 FFAR4 (GPR120) FA->FFAR4 CD36 CD36 FA->CD36 Gq11 Gq/11 FFAR1->Gq11 FFAR4->Gq11 BetaArrestin β-Arrestin FFAR4->BetaArrestin MAPK MAPK Pathway CD36->MAPK PLC PLC Gq11->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_PKC Ca2+ / PKC IP3_DAG->Ca_PKC MetabolicRegulation Metabolic Regulation Ca_PKC->MetabolicRegulation BetaArrestin->MAPK GeneExpression Gene Expression MAPK->GeneExpression GeneExpression->MetabolicRegulation

Caption: Simplified fatty acid signaling pathways via membrane receptors.

References

Safety Operating Guide

Proper Disposal of 3-Decenoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 3-Decenoic acid is critical for ensuring laboratory safety and environmental protection. As a carboxylic acid, its disposal requires adherence to specific protocols to mitigate risks associated with corrosivity and potential environmental harm. This guide provides detailed, step-by-step procedures for the safe handling and disposal of this compound in a laboratory setting.

Immediate Safety and Handling

Before initiating any disposal procedures, it is imperative to don the appropriate Personal Protective Equipment (PPE). All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Essential Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety goggles or a face shield

  • A laboratory coat

Spill Management Protocol

In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.

  • Small Spills: For minor spills, utilize an inert absorbent material such as vermiculite, dry sand, or earth to contain the substance. The contaminated absorbent material must then be collected and placed into a designated, sealed container for disposal as hazardous waste.[1] All materials used for spill cleanup should also be treated as hazardous waste.[2]

  • Large Spills: If a significant spill occurs, or if you cannot clean it up within 15 minutes, evacuate the area immediately and contact your institution's Environmental Health & Safety (EHS) department for assistance.[3]

Step-by-Step Disposal Protocol

Given that this compound is a ten-carbon carboxylic acid, it should be treated as a hazardous chemical waste. Drain disposal is not recommended without explicit approval from EHS, as guidelines for drain disposal often apply to shorter-chain acids (five or fewer carbon atoms) after neutralization.[4]

1. Waste Collection and Segregation:

  • Collect waste this compound in a designated hazardous waste container that is in good condition, free from leaks or cracks, and compatible with the chemical.[3] Plastic containers are often preferred for acid waste.

  • Ensure the container is kept securely closed except when adding waste.

  • Segregate this compound waste from incompatible materials, such as bases, oxidizers, and reactive metals, to prevent dangerous chemical reactions. Store the waste in a designated satellite accumulation area at or near the point of generation.

2. Labeling of Hazardous Waste:

  • Properly label the waste container with a fully completed hazardous waste tag. The label must include:

    • The full chemical name: "this compound" (avoiding abbreviations).

    • The concentration and volume.

    • The date when waste was first added to the container.

    • Any associated hazard pictograms (e.g., corrosive).

3. Arranging for Professional Disposal:

  • Do not attempt to dispose of this compound through evaporation or by pouring it down the drain.

  • Contact your institution's EHS department or a licensed chemical waste disposal company to arrange for the pickup and proper disposal of the hazardous waste container. There is typically no charge for this service for laboratory personnel.

Quantitative Disposal Guidelines

ParameterGuidelineCitation
Maximum Accumulation Volume Up to 55 gallons of hazardous waste in a satellite accumulation area.
Maximum Accumulation Time Laboratory wastes may be accumulated for up to 9-12 months from the initial date of waste addition, as long as volume limits are not exceeded.
Drain Disposal (Not Recommended) Generally limited to a few hundred grams or milliliters per day for approved substances after neutralization to a pH between 5.5 and 9.0. This is typically for short-chain carboxylic acids (≤5 carbons).

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Caption: Disposal workflow for this compound.

References

Essential Safety and Logistics for Handling 3-Decenoic Acid

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of all laboratory chemicals is paramount. This guide provides immediate, essential safety and logistical information for the handling of 3-Decenoic acid, including personal protective equipment (PPE), operational procedures, and disposal plans.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 15469-77-9

  • Molecular Formula: C₁₀H₁₈O₂

  • Molecular Weight: 170.25 g/mol

Hazard Identification and GHS Classification

This compound is classified with the following hazards:

  • Skin Irritation: Causes skin irritation.

  • Eye Damage/Irritation: Causes serious eye damage/irritation.[1][2][3]

  • Aquatic Hazard: Harmful to aquatic life with long-lasting effects.[4]

Some related decenoic acid compounds are also noted to be combustible liquids.

Signal Word: Warning

Hazard Statements:

  • H315: Causes skin irritation.

  • H318/H319: Causes serious eye damage/eye irritation.

  • H412: Harmful to aquatic life with long lasting effects.

Personal Protective Equipment (PPE)

The following personal protective equipment is essential for the safe handling of this compound.

PPE CategorySpecificationsJustification
Eye and Face Protection Tight-sealing safety goggles or a face shield.To prevent serious eye damage from splashes or contact.
Skin Protection Chemical-resistant gloves (e.g., nitrile, neoprene) and protective clothing.To prevent skin irritation and burns.
Respiratory Protection NIOSH/MSHA approved respirator if exposure limits are exceeded, irritation is experienced, or working in a poorly ventilated area.To protect against inhalation of vapors or aerosols that may cause respiratory irritation.

Operational Plan for Safe Handling

A systematic approach is crucial when working with this compound. The following workflow outlines the key steps from preparation to disposal.

G cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination prep_info Review Safety Data Sheet (SDS) prep_ppe Don Appropriate PPE prep_info->prep_ppe prep_setup Ensure Proper Ventilation (Fume Hood) prep_ppe->prep_setup handle_transfer Carefully Transfer Chemical prep_setup->handle_transfer handle_avoid Avoid Inhalation, Ingestion, and Contact handle_transfer->handle_avoid handle_contain Keep Container Tightly Closed handle_avoid->handle_contain disp_collect Collect Waste in Labeled Container handle_contain->disp_collect disp_dispose Dispose via Approved Waste Disposal Plant disp_collect->disp_dispose disp_decon Decontaminate Work Area and Equipment disp_dispose->disp_decon disp_remove_ppe Remove PPE and Wash Hands disp_decon->disp_remove_ppe

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Procedures

  • Preparation:

    • Thoroughly review the Safety Data Sheet (SDS) for this compound before beginning any work.

    • Put on all required personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat.

    • Ensure that the work area, preferably a chemical fume hood, is properly ventilated.

  • Handling:

    • Handle the chemical in a well-ventilated area.

    • Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes. For eye contact, remove contact lenses if present and continue rinsing. Seek medical attention if irritation persists.

    • Avoid breathing mist, gas, or vapors. If inhalation occurs, move to fresh air.

    • Keep the container tightly closed when not in use.

  • Storage:

    • Store in a cool, dry, and well-ventilated place.

    • Keep containers tightly closed and properly labeled.

    • Store away from incompatible materials such as strong oxidizing agents.

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental harm.

  • Waste Collection:

    • Collect all waste material, including any absorbent materials used for spills, in a suitable and clearly labeled container.

  • Disposal Method:

    • Dispose of the waste through a licensed and approved waste disposal company.

    • Do not allow the chemical to enter drains, sewers, or waterways to avoid harm to aquatic life.

  • Decontamination:

    • Thoroughly clean and decontaminate the work area and any equipment used.

    • Wash hands thoroughly after handling the chemical and before leaving the laboratory. Contaminated clothing should be removed and washed before reuse.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Decenoic acid
Reactant of Route 2
3-Decenoic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.